Technical Documentation Center

2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hcl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hcl
  • CAS: 1956327-60-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Solubility Dynamics of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The strategic incorporation of fluorine into benzylic and amino alcohol scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The strategic incorporation of fluorine into benzylic and amino alcohol scaffolds is a cornerstone of modern medicinal chemistry, profoundly altering a molecule's pharmacokinetic and physicochemical landscape. 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride (CAS: 1956327-60-8) represents a highly specialized building block and active pharmaceutical ingredient (API) intermediate.

This technical guide provides an in-depth analysis of its physicochemical properties, thermodynamic solubility behavior, and the self-validating experimental workflows required to accurately profile this compound. By understanding the causal relationships between its structural moieties—the electron-withdrawing fluorine, the sterically hindering ortho-methyl group, and the hydrophilic ethanolamine chain—researchers can accurately predict its behavior in biological and formulation environments.

Structural and Physicochemical Properties

The physicochemical behavior of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl is dictated by the interplay of its functional groups.

  • The Fluorine Effect: The highly electronegative fluorine atom at the meta-position exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the benzylic carbon, which subtly decreases the basicity (pKa) of the adjacent primary amine compared to non-fluorinated analogs . Furthermore, fluorination predictably increases the lipophilicity (LogP) of the free base, enhancing potential membrane permeability .

  • The Ortho-Methyl Group: The methyl group at the 2-position provides a mild electron-donating effect (+I) but, more importantly, introduces significant steric hindrance. This restricts the rotational freedom of the ethanolamine side chain, which can impact crystal lattice packing and, consequently, the melting point and intrinsic solubility.

  • The Hydrochloride Salt: Formulating this amino alcohol as an HCl salt lowers the crystal lattice energy barrier for aqueous dissolution. The dissociation into a protonated amine cation and a chloride anion drives rapid solvation via ion-dipole interactions .

Quantitative Data Summary
PropertyValue / EstimateCausality & Mechanistic Note
Chemical Name 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl-
CAS Number 1956327-60-8Standardized registry identifier .
Molecular Weight 205.66 g/mol Includes the HCl salt mass (36.46 g/mol ).
Predicted pKa (Amine) 8.5 – 8.9Depressed relative to standard benzylamines due to the -I effect of the aromatic fluorine .
Predicted LogP (Base) 1.2 – 1.8Lipophilicity is enhanced by the fluorine atom but balanced by the hydrophilic -OH group .
Aqueous Solubility High (>30 mg/mL)Driven by the protonated amine and chloride dissociation in polar protic media.
Ethanol Solubility ModerateFacilitated by hydrogen bonding (donor/acceptor) from the hydroxyl and amine groups.

Solubility Profile & Thermodynamic Behavior

Solubility is not a static value; it is a dynamic equilibrium dictated by the solvent, pH, and solid-state form. For an ionizable compound like 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl, the pH-solubility profile follows the Henderson-Hasselbalch relationship.

At a pH significantly below its pKa (e.g., pH 1.2 - 4.5, representative of the gastric environment), the amine is fully protonated. The dominant intermolecular forces are strong ion-dipole interactions with water, resulting in maximum thermodynamic solubility. As the pH approaches and exceeds the pKa (e.g., intestinal pH 7.4 - 8.0), the compound deprotonates into its free base form. The loss of the charge forces the molecule to rely solely on hydrogen bonding and dipole-dipole interactions, triggering a precipitous drop in aqueous solubility driven by the hydrophobic effect of the fluorinated aromatic ring.

Pathway pH_low pH < pKa (Acidic Media) Ionized Protonated Amine (Cation) Dominant Species pH_low->Ionized pH_high pH > pKa (Basic Media) Unionized Free Base Dominant Species pH_high->Unionized Sol_high High Aqueous Solubility (Ion-Dipole Interactions) Ionized->Sol_high Sol_low Low Aqueous Solubility (Hydrophobic Effect) Unionized->Sol_low

Caption: pH-dependent ionization and its causal effect on aqueous solubility.

Self-Validating Experimental Protocols

To ensure scientific integrity, the measurement of physicochemical properties must utilize self-validating workflows. A common failure mode in drug development is reporting the solubility of a salt form without verifying that the solid phase did not disproportionate into the free base during the assay.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Causality Focus: This method isolates thermodynamic solubility from kinetic dissolution rates by ensuring complete phase equilibrium.

  • Preparation: Add an excess amount of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl (approx. 50-100 mg) to a glass vial containing 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 6.8 or absolute ethanol).

  • Equilibration: Seal the vial and agitate on a thermostatic shaker at exactly 25.0 ± 0.5 °C for 24 to 48 hours. Rationale: 24+ hours are required to overcome kinetic supersaturation and reach the true thermodynamic energy minimum.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Rationale: Removing micro-particulates prevents artificial inflation of the solubility value during quantification.

  • Quantification: Dilute the filtered supernatant and analyze via HPLC-UV against a standard calibration curve.

  • Critical Control (Solid-State Verification): Harvest the remaining undissolved solid from the vial, dry gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD). Rationale: If the XRPD pattern matches the free base rather than the starting HCl salt, the measured solubility is that of the free base (disproportionation has occurred).

G A Solid Compound (Excess) B Solvent Addition (Buffer/Organic) A->B C Isothermal Equilibration (24-48h at 25°C) B->C D Phase Separation (Centrifuge/Filter) C->D E Supernatant Analysis (HPLC-UV) D->E Quantify F Solid-State Verification (XRPD/DSC) D->F Check Form

Caption: Workflow for equilibrium solubility determination with solid-state phase verification.

Protocol B: Potentiometric pKa Determination

Causality Focus: Accurate pKa mapping is required to predict in vivo absorption and guide the selection of formulation buffers.

  • Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of a standardized 0.15 M KCl solution. Rationale: The KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring activity coefficients remain stable during the titration.

  • Environment Control: Submerge the pH electrode and purge the vessel continuously with inert Nitrogen gas ( N2​ ). Rationale: Atmospheric CO2​ dissolves in water to form carbonic acid, which will artificially skew the titration curve and invalidate the pKa calculation.

  • Titration: Titrate the solution using standardized 0.1 M NaOH in 0.05 mL increments, recording the pH after equilibrium is reached at each step.

  • Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ) to identify the equivalence point. Calculate the pKa at the half-equivalence point using the Bjerrum function.

References

  • Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. URL:[Link]

  • Benzylic C(sp3)–H fluorination. NIH PubMed Central (PMC). URL:[Link]

Exploratory

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride

Abstract: The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, solubility, and bioavailability. This guide provides a comprehensive technical overview of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, solubility, and bioavailability. This guide provides a comprehensive technical overview of the methodologies used to characterize the crystal structure and polymorphic landscape of the model compound, 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride. While this specific molecule serves as an illustrative example, the principles and experimental workflows detailed herein are broadly applicable to the solid-state characterization of novel small molecule hydrochloride salts. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Criticality of Solid-Form Analysis

The therapeutic efficacy and manufacturability of a drug substance are intrinsically linked to its solid-state form.[1][2][3] Many active pharmaceutical ingredients (APIs) can exist in multiple crystalline arrangements, a phenomenon known as polymorphism.[2] These different polymorphs, despite having the same chemical composition, can exhibit significant variations in physicochemical properties such as melting point, solubility, dissolution rate, and stability.[3][4] The sudden appearance of a more stable, less soluble polymorph can have disastrous consequences, as famously illustrated by the case of Ritonavir, which led to a market withdrawal.[1][5]

Hydrochloride salts are among the most common salt forms for APIs, often selected to improve solubility and stability.[2] However, they are also prone to polymorphism and the formation of hydrates or solvates.[2][4] Therefore, a thorough investigation of the solid-state landscape is a mandatory and critical step in drug development, as stipulated by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[3][6]

This guide uses 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride (CAS 1956327-60-8) as a model compound to delineate a systematic approach for comprehensive solid-form characterization.[7] We will explore the core analytical techniques, explain the causality behind experimental choices, and provide robust, self-validating protocols.

Foundational Analytical Techniques

A multi-technique approach is essential for the unambiguous characterization of polymorphic forms. The primary methods—X-ray Diffraction and Thermal Analysis—provide complementary information on the crystal lattice and thermodynamic properties, respectively.

X-ray Diffraction: The Fingerprint of a Crystal

X-ray diffraction is the definitive technique for identifying and characterizing crystalline solids.[8][9] When X-rays interact with a crystal, they are diffracted by the electron clouds of the atoms in a predictable pattern, which is a direct consequence of the internal lattice structure.[8]

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the absolute three-dimensional structure of a molecule.[10][11] It provides precise data on unit cell dimensions, bond lengths, bond angles, and molecular conformation.[8][12] Obtaining a single crystal of suitable size and quality (typically 30-300 microns) is the primary prerequisite.[12]

  • X-ray Powder Diffraction (XRPD): XRPD is the workhorse for routine polymorph screening and identification.[1][13] Since each crystalline form produces a unique diffraction pattern, XRPD serves as a characteristic "fingerprint."[2] It is non-destructive and highly sensitive to changes in crystal structure, making it indispensable for quality control and stability studies.[1][13]

Thermal Analysis: Probing Thermodynamic Properties

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are crucial for identifying phase transitions, determining thermal stability, and studying the relationship between different polymorphs.[14]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[15] It is highly effective for detecting thermal events such as melting, crystallization, and solid-solid phase transitions, which are characteristic of polymorphic behavior.[15][16][17]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[16] It is primarily used to quantify the presence of volatile components like water (hydrates) or residual solvents (solvates) and to determine the decomposition temperature of the material.[16][17]

Vibrational Spectroscopy: A Complementary View
  • Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These techniques probe the vibrational modes of molecules. Since the crystal lattice environment influences these vibrations, different polymorphs often exhibit distinct spectra.[18] They are powerful complementary tools, particularly as Raman spectroscopy is insensitive to water, making it excellent for analyzing aqueous samples, while FT-IR is highly sensitive to polar functional groups.[19][20]

Experimental Workflows & Protocols

This section details the step-by-step methodologies for the characterization of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride. The logic behind key steps is explained to provide a deeper understanding of the process.

Polymorph Screening

The goal of a polymorph screen is to crystallize the API under a wide range of conditions to discover as many solid forms as possible.[21]

Workflow for Polymorph Screening:

G cluster_0 Input Material cluster_1 Crystallization Methods cluster_2 Solvent Systems (Diverse Polarity & H-bonding) cluster_3 Analysis cluster_4 Output API API (Amorphous or Known Form) Evap Slow Evaporation API->Evap subject to Cool Slow/Crash Cooling API->Cool subject to AntiSolv Anti-Solvent Addition API->AntiSolv subject to Grind Solvent-Drop Grinding API->Grind subject to XRPD XRPD Analysis Evap->XRPD generates solids for Cool->XRPD generates solids for AntiSolv->XRPD generates solids for Grind->XRPD generates solids for Solvents Methanol, Ethanol, Acetone, Toluene, Water, Dioxane, etc. Solvents->Evap using Solvents->Cool using Solvents->AntiSolv using Solvents->Grind using Forms Identify Unique Polymorphic Forms XRPD->Forms

Caption: High-throughput polymorph screening workflow.

Protocol for Polymorph Screening:

  • Material Preparation: Start with a well-characterized batch of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride. Using both amorphous and a known crystalline form as starting material can increase the chances of discovering new forms.[22]

  • Solvent Selection: Choose a diverse set of at least 20-40 solvents with varying polarities, hydrogen-bonding capabilities, and boiling points.[22]

  • Crystallization Experiments:

    • Slow Evaporation: Prepare saturated solutions at room temperature and allow the solvent to evaporate slowly. Causality: This near-equilibrium process often yields the most thermodynamically stable form.

    • Cooling Crystallization: Prepare saturated solutions at an elevated temperature (e.g., 50°C) and cool them slowly and rapidly (crash cooling). Causality: Kinetic (rapid) processes can trap metastable polymorphs.[5]

    • Anti-Solvent Addition: Dissolve the API in a good solvent and add a miscible anti-solvent in which the API is insoluble. Causality: Rapidly changing the supersaturation can induce nucleation of different forms.

    • Solvent-Drop Grinding: Grind the solid API with a few drops of various solvents. Causality: Mechanical stress combined with solvent mediation can trigger phase transformations.

  • Isolation and Analysis: Isolate the resulting solids by filtration and dry under vacuum. Analyze each unique sample by XRPD to identify its "fingerprint."

Structural and Thermal Characterization

Once unique XRPD patterns are identified, each form must be thoroughly characterized.

Workflow for Characterization of a New Form:

G cluster_analysis Characterization Suite cluster_data Generated Data NewForm Newly Identified Form (via XRPD) DSC DSC NewForm->DSC TGA TGA NewForm->TGA SCXRD SC-XRD NewForm->SCXRD if single crystal is available Spectroscopy FT-IR / Raman NewForm->Spectroscopy ThermalData Melting Point, Enthalpy, Transitions DSC->ThermalData SolvateData Solvate/Hydrate State, Decomposition Temp. TGA->SolvateData StructureData Crystal Structure, Unit Cell, Bond Lengths SCXRD->StructureData if single crystal is available VibrationalData Vibrational Fingerprint Spectroscopy->VibrationalData

Caption: Comprehensive characterization workflow for a polymorph.

Protocol for X-ray Powder Diffraction (XRPD):

  • Sample Preparation: Gently grind the sample to a fine powder to ensure random crystal orientation.[13] Pack the powder into the sample holder.

  • Instrument Setup: Use a diffractometer with a Cu Kα radiation source.

  • Data Collection: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and an appropriate counting time per step.

  • Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ angle) to patterns from other forms. Unique peak positions indicate a different polymorph.

Protocol for Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample and an empty reference pan into the DSC cell.

  • Data Collection: Heat the sample at a standard rate of 10°C/min under a nitrogen purge. Causality: A controlled heating rate ensures reproducibility. Faster rates can sometimes be used to study metastable forms.

  • Data Analysis: Analyze the thermogram for endothermic events (e.g., melting) and exothermic events (e.g., crystallization). The onset temperature of the melting peak is a key characteristic.

Protocol for Thermogravimetric Analysis (TGA):

  • Sample Preparation: Weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Data Collection: Heat the sample at 10°C/min to a temperature beyond its decomposition point.

  • Data Analysis: Examine the thermogram for mass loss steps. A mass loss corresponding to the molecular weight of water or a solvent prior to decomposition is indicative of a hydrate or solvate.

Data Presentation and Interpretation

Clear data presentation is crucial for comparing polymorphs. Let us assume our screening of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride yielded two distinct anhydrous polymorphs (Form I and Form II) and one hydrate (Form H1).

Illustrative Crystallographic and Thermal Data

The following tables summarize hypothetical, yet plausible, data for the identified forms.

Table 1: Illustrative XRPD Peak Data (2θ)

Form I (Anhydrous) Form II (Anhydrous) Form H1 (Monohydrate)
8.5 7.2 9.1
12.1 11.8 13.5
15.3 14.4 16.2
19.8 18.9 20.7

| 22.4 | 21.5 | 24.0 |

Interpretation: The distinct peak positions in the XRPD patterns confirm the existence of three unique crystal lattices.

Table 2: Illustrative Thermal Analysis Data

Form TGA Mass Loss (up to 150°C) DSC Event Onset Temp. (°C)
Form I ~0.1% Sharp Endotherm (Melt) 185.2
Form II ~0.2% Sharp Endotherm (Melt) 176.5
Form H1 ~7.8% (calc. 7.9% for monohydrate) Broad Endotherm (Dehydration) ~85

| | | Sharp Endotherm (Melt) | 185.2 |

Interpretation:

  • TGA confirms that Forms I and II are anhydrous, while Form H1 is a monohydrate.[17]

  • DSC shows that Form I is the higher melting polymorph, suggesting it is likely the more thermodynamically stable form at room temperature compared to Form II.

  • The DSC of Form H1 shows it dehydrates and then converts to Form I before melting, a common behavior for hydrates.

Conclusion

The comprehensive solid-state characterization of an API like 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride is a non-negotiable component of modern drug development. A systematic approach, leveraging orthogonal analytical techniques such as XRPD, DSC, and TGA, is essential for identifying and characterizing all relevant polymorphic and solvated forms. This guide has outlined the core principles, workflows, and detailed protocols necessary for such an investigation. Understanding the polymorphic landscape ensures the selection of the optimal solid form, mitigating risks and leading to the development of a safe, effective, and consistent drug product.

References

  • Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Available from: [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Available from: [Link]

  • Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Available from: [Link]

  • ATTLAS. XRD Single Crystal X-ray Diffraction. Available from: [Link]

  • Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433. Available from: [Link]

  • Universität Ulm. (2026, March 16). Single-Crystal X-ray Diffraction. Available from: [Link]

  • TA Instruments. Pharmaceutical Polymorphism by Rapid Heat-Cool DSC. Available from: [Link]

  • Triclinic Labs. SOLID FORM SCREENING AND SELECTION. Available from: [Link]

  • Microbioz India. (2024, August 12). TGA vs DSC: Which Method is Best for Your Material Characterization? Available from: [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-ray Diffraction. Available from: [Link]

  • Almac Group. White Paper: Ensuring Consistency in Polymorphic Drug Substances and Products. Available from: [Link]

  • Hammond, R. B., et al. (2004). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. Organic Process Research & Development, 8(5), 762-769. Available from: [Link]

  • New Drug Approvals. (2026, March 13). Polymorphism. Available from: [Link]

  • CSIC & UNICAEN. (2024, February 15). Simultaneous operando FTIR & Raman characterization (IRRaman) for the extended study of gas-phase reactions with solid catalysts. Available from: [Link]

  • IntechOpen. (2024, March 26). Crystal Structure Prediction for Powder XRD of Polymorph toward Intractable Metal Complexes. Available from: [Link]

  • Lab Manager. (2023, November 13). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?. Available from: [Link]

  • Thallapally, P. K., et al. (2024). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design, 24(2), 754-762. Available from: [Link]

  • European Pharmaceutical Review. (2021, August 27). FTIR, NIR and Raman – advantages and disadvantages for protein characterisation. Available from: [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available from: [Link]

  • Preprints.org. (2024, June 19). Identification of New Polymorphic Patterns for Elacestrant Dihydrochloride. Available from: [Link]

  • Wiley-VCH. (2016). Solid Form Screening and Selection. In Pharmaceutical Salts and Cocrystals. Available from: [Link]

  • Gateway Analytical. (2021, December 7). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Available from: [Link]

  • Lechuga-Ballesteros, D., & Rodriguez-Hornedo, N. Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Available from: [Link]

  • Khadka, P., et al. (2014). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 19(5), 5564-5578. Available from: [Link]

  • Royal Society of Chemistry. (2005, April 26). A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism. Available from: [Link]

  • PubChem. US11186580, Example 9 | C21H24F3N5O3 | CID 138561869. Available from: [Link]

  • NextSDS. (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride. Available from: [Link]

Sources

Foundational

Safety data sheet (SDS) and handling guidelines for 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hcl

An in-depth analysis of the safety profile and handling requirements for novel chemical entities is paramount in a research and development setting. This guide provides a comprehensive overview of the essential safety da...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the safety profile and handling requirements for novel chemical entities is paramount in a research and development setting. This guide provides a comprehensive overview of the essential safety data, handling protocols, and emergency procedures for 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl, tailored for researchers, scientists, and drug development professionals. The information herein is designed to foster a culture of safety and ensure the well-being of laboratory personnel while maintaining the integrity of experimental work.

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its safe handling and use in experimental design.

Table 1: Chemical Identifiers and Physical Properties for 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl

Identifier Value
Chemical Name 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride
CAS Number Not available
Molecular Formula C₉H₁₂FNO · HCl
Molecular Weight 205.66 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol

The hydrochloride salt form of this amino alcohol suggests good aqueous solubility, a critical factor for the preparation of stock solutions and buffer systems for in-vitro and in-vivo studies. Its solid-state at room temperature simplifies weighing and handling, although appropriate precautions for fine powders must be taken.

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not publicly available, a precautionary approach based on its chemical structure and functional groups is warranted. The presence of a fluorinated aromatic ring and an amino alcohol moiety suggests potential biological activity and, consequently, potential toxicity.

GHS Classification (Anticipated)

A definitive GHS classification would be provided by the supplier's Safety Data Sheet (SDS). However, based on analogous structures, the following hazards should be anticipated:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.

  • Skin Corrosion/Irritation: May cause skin irritation upon direct contact.

  • Serious Eye Damage/Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The rationale behind this conservative assessment lies in the bioactive nature of similar small molecules. The fluorine substitution can alter metabolic pathways, and the primary amine can be a site for metabolic activation or off-target interactions. Therefore, treating this compound with a high degree of caution is a cornerstone of responsible laboratory practice.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls and appropriate personal protective equipment.

3.1. Engineering Controls

  • Chemical Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent the inhalation of airborne particles and vapors.

  • Ventilation: The laboratory should be equipped with a general ventilation system that ensures adequate air changes per hour, minimizing the background concentration of any chemical vapors.

3.2. Personal Protective Equipment (PPE)

A robust PPE protocol is the final barrier between the researcher and the chemical agent.

Table 2: Required Personal Protective Equipment

Protection Type Specification Justification
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against dermal absorption. Double-gloving is a best practice when handling potent or novel compounds.
Eye Protection Chemical safety goggles or a face shieldProtects against accidental splashes of solutions or contact with airborne powder.
Body Protection Laboratory coat with fitted cuffsPrevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges may be necessary for large-scale handling or in case of a spill.To prevent inhalation of fine powders or aerosols.

Safe Handling, Storage, and Disposal

The lifecycle of a chemical in the laboratory, from receipt to disposal, must be managed with meticulous care.

4.1. Handling Protocol

The following workflow outlines the critical steps for safely handling 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl in a laboratory setting.

G cluster_prep Pre-Handling Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_post Post-Handling Phase A Review Safety Data Sheet (SDS) B Verify Chemical Fume Hood Functionality A->B C Don all required PPE (double gloves, goggles, lab coat) B->C D Carefully weigh the solid compound C->D E Prepare stock solutions by slowly adding solvent to the solid D->E F Ensure all containers are clearly and accurately labeled E->F G Decontaminate all work surfaces F->G H Properly dispose of all contaminated waste G->H I Remove PPE in the correct sequence H->I J Wash hands thoroughly I->J

Caption: Step-by-step workflow for safe laboratory handling.

4.2. Storage

  • Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents.

4.3. Disposal

All waste materials, including empty containers, contaminated gloves, and excess solutions, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

5.1. First-Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • In case of inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.

  • In case of ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.

5.2. Accidental Release Measures

The logical flow for responding to a spill is critical to ensure safety and effective containment.

G cluster_response Immediate Actions cluster_containment Containment and Cleanup start Spill Detected A Alert personnel in the immediate vicinity start->A B Evacuate the area if the spill is large A->B C Ensure proper PPE is worn before approaching B->C D Cover the spill with an inert absorbent material C->D E Carefully collect the material into a hazardous waste container D->E F Clean the spill area with a suitable decontaminating solution E->F end Area Secured and Incident Reported F->end

Caption: Logical progression for accidental spill response.

By adhering to the guidelines outlined in this document, researchers can work confidently and safely with 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl, ensuring both personal safety and the integrity of their scientific endeavors.

Foundational

A Comprehensive Technical Guide to Determining the Thermodynamic Solubility of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl in Aqueous Media

Foreword In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's physicochemical properties is paramount to its success. Among these, thermodynamic solubility stands as a cornerston...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's physicochemical properties is paramount to its success. Among these, thermodynamic solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide provides an in-depth exploration of the principles and methodologies for accurately determining the thermodynamic solubility of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl, a molecule of interest in modern medicinal chemistry. As an amine hydrochloride salt, its aqueous solubility is intricately linked to pH and the composition of the surrounding medium. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to empower robust and reliable solubility assessments.

Introduction to 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl and the Imperative of Solubility

2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride is a chiral amino alcohol derivative.[1][2][3][4][5] Its structure, featuring a primary amine and a hydroxyl group, renders it ionizable, and it is supplied as a hydrochloride salt to enhance its aqueous solubility and stability.[6][7][8] The thermodynamic solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specified conditions of temperature, pressure, and pH, is a critical parameter in early-stage drug discovery and development.[9] Inadequate solubility can lead to poor absorption, unreliable in vitro testing results, and significant challenges in developing a viable dosage form.[9][10] Therefore, a precise determination of this property is not merely a routine measurement but a foundational piece of data that guides the entire development trajectory of a new chemical entity.

Theoretical Framework: The Physicochemical Drivers of Solubility

The aqueous solubility of an ionizable compound like 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl is not a single value but rather a profile dependent on several interconnected factors.

The Critical Role of pH and the Henderson-Hasselbalch Equation

As a salt of a weak base (the amine) and a strong acid (HCl), the solubility of the target compound is highly dependent on the pH of the aqueous medium.[11][12][13] The relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized to the un-ionized form of the drug is described by the Henderson-Hasselbalch equation.[11][12][14][15][16]

For a weak base, the equation is expressed as: pH = pKa + log([B]/[BH+])

Where:

  • [B] is the concentration of the un-ionized (free base) form.

  • [BH+] is the concentration of the ionized (protonated) form.

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized form. For an amine hydrochloride, which is already in the ionized form, the solubility is typically high at low pH where the protonated species dominates. As the pH increases above the pKa of the amine, the un-ionized, generally less soluble, free base begins to predominate, which can lead to a significant decrease in solubility.[12][13][17]

Influence of Temperature, Polarity, and Crystal Lattice Energy

Several other factors intrinsically affect solubility:

  • Temperature: For most solids, solubility increases with temperature in an endothermic process.[10][18][19]

  • Polarity: The principle of "like dissolves like" dictates that ionic and polar solutes, such as amine hydrochlorides, are more soluble in polar solvents like water.[18]

  • Crystal Lattice Energy: The energy required to break the bonds in the crystal lattice of the solid drug impacts its solubility. Polymorphs, which are different crystalline forms of the same compound, can exhibit different solubilities.[10][18]

  • Common-Ion Effect: The presence of a common ion (in this case, chloride ions from another source) can decrease the solubility of the salt.[18]

Experimental Determination: The Gold Standard Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic solubility.[20][21] It involves equilibrating an excess amount of the solid drug in the solvent of interest over a sufficient period to reach saturation.

Rationale for the Shake-Flask Protocol

The core principle is to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. The extended incubation time ensures that this equilibrium is achieved, providing a measure of the true solubility rather than a kinetic or apparent solubility, which can be misleading.[9][21]

Detailed Step-by-Step Protocol
  • Preparation of Media: Prepare the desired aqueous media (e.g., purified water, phosphate-buffered saline of varying pH, or biorelevant media). Ensure the pH of each medium is accurately measured and recorded.

  • Addition of Excess Compound: Add an excess amount of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl to a series of vials containing the different media. A visual excess of solid should be present throughout the experiment to ensure saturation.[20]

  • Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator (typically at 25°C or 37°C). The samples should be agitated for a prolonged period, often 24 to 72 hours, to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the samples to stand to permit the sedimentation of the excess solid. To separate the saturated supernatant from the undissolved solid, centrifugation or filtration is employed. Filtration should be performed using a filter that does not adsorb the compound.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • pH Measurement: The pH of the saturated solution should be measured at the end of the experiment to check for any shifts during equilibration.[20]

Figure 1: Experimental workflow for the shake-flask solubility determination.


The Importance of Biorelevant Media

While solubility in simple buffers provides valuable baseline data, assessing solubility in biorelevant media is crucial for predicting in vivo performance.[22][23][24] These media simulate the composition of gastrointestinal fluids in the fasted and fed states.

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Mimics the conditions in the small intestine before a meal.

  • Fed State Simulated Intestinal Fluid (FeSSIF): Simulates the post-meal environment, which contains higher concentrations of bile salts and lipids.[25][26]

  • Fasted State Simulated Gastric Fluid (FaSSGF): Represents the acidic environment of the stomach in the fasted state.[22][26]

The presence of bile salts and phospholipids in these media can significantly enhance the solubility of poorly soluble drugs through micellar solubilization.[24] For a compound like 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl, understanding its behavior in these media is key to anticipating its dissolution and absorption profile after oral administration.[23]

Key Factors Influencing the Solubility of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl

The interplay of several factors determines the measured solubility of this compound. A systematic investigation of these variables is essential for a comprehensive understanding.

FactorDescriptionExpected Impact on Solubility
pH The concentration of hydrogen ions in the medium.High solubility at low pH (acidic conditions), decreasing as pH increases above the pKa of the amine.[11][12]
Temperature The thermal energy of the system.Generally, an increase in temperature will increase solubility.[10][18]
Ionic Strength The total concentration of ions in the solution.Can either increase or decrease solubility depending on the specific ions and their concentrations.
Medium Composition The presence of buffers, salts, and biorelevant components.Biorelevant media containing bile salts are likely to increase solubility compared to simple buffers.[24][25]

Figure 2: Interrelationship of factors affecting thermodynamic solubility.


Data Analysis and Interpretation

The outcome of these studies will be a pH-solubility profile, a graphical representation of solubility as a function of pH. This profile is invaluable for:

  • Identifying the pH of minimum solubility.

  • Predicting the regions of the gastrointestinal tract where the drug will be most soluble.

  • Informing pre-formulation and formulation development activities. For instance, if the solubility is low at intestinal pH, formulation strategies such as salt selection or the use of solubilizing excipients may be necessary.[10]

Conclusion

The determination of the thermodynamic solubility of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl is a multi-faceted process that requires a strong foundation in physicochemical principles and meticulous experimental execution. As an amine hydrochloride, its solubility is fundamentally tied to the pH of the aqueous environment. By employing the gold-standard shake-flask method across a range of pH values and in biorelevant media, researchers can build a comprehensive solubility profile. This data is not merely a number but a critical guidepost that informs rational drug design, predicts in vivo behavior, and ultimately paves the way for the successful development of new therapeutic agents.

References

  • Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs. (n.d.). MilliporeSigma.
  • Factors That Affect Solubility. (n.d.). Chemistry LibreTexts.
  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. (n.d.). Dissolution Technologies.
  • How Biorelevant Testing Can Help Oral Drug Development. (n.d.). Biorelevant.com.
  • What are some factors that affect the solubility of ionic substances? (n.d.). Homework.Study.com.
  • Solubility and distribution. (2024, January 23). SlideShare.
  • Biorelevant Dissolution Experiments. (n.d.). Biorelevant.com.
  • Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form. (n.d.). International Journal of Novel Research and Development.
  • Characterising the behaviour of poorly water soluble drugs in the intestine: application of biorelevant media for solubility, dissolution and transport studies. (2010, November 1). Journal of Pharmacy and Pharmacology.
  • Shake-Flask Solubility Assay. (n.d.). Enamine.
  • The influence of pH on solubility in water. (n.d.). University of Technology, Iraq.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017, February). Dissolution Technologies.
  • (S)-2-Amino-2-(3-fluorophenyl)ethanol. (n.d.). ChemicalBook.
  • Factors that Affect Solubility. (2026, January 27). Chemistry LibreTexts.
  • Henderson–Hasselbalch equation. (n.d.). Wikipedia.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
  • The solubility of drugs. (2016, August 14). Basicmedical Key.
  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. (2006, December 15). PubMed.
  • 2-AMINO-2-(3-FLUORO-2-METHYLPHENYL)ETHANOL HCL (CAS 1956327-60-8). (n.d.). Fluorochem.
  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. (2006, November 7). ACS Publications.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024, December 9). ResearchGate.
  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. (n.d.). IMR Press.
  • Solubilities Studies of Basic Amino Acids. (n.d.). J-STAGE.
  • Why do amines dissolve in hydrochloric acid? (2017, March 1). Quora.
  • Amines as Bases. (2020, July 30). Chemistry LibreTexts.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis. University of Glasgow. Retrieved from [Link]

  • Amines. (n.d.). Purdue University.
  • (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol. (n.d.). Sigma-Aldrich.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2006, August). Industrial & Engineering Chemistry Research.
  • The Solubility of Amino Acids in Various Solvent Systems. (1970). Open Access Dissertations. University of Rhode Island.
  • (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride. (n.d.). NextSDS.
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (n.d.). ResearchGate.
  • 2-(3-Fluoro-2-methylphenyl)ethanol. (n.d.). Synblock.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2006, August 22). Semantic Scholar.
  • Effect of acids and bases on the solubility of amino acids. (1998, October 15). Semantic Scholar.
  • (S)-2-Amino-2-(3-fluorophenyl)ethanol — Chemical Substance Information. (n.d.). NextSDS.

Sources

Exploratory

A Technical Guide to the Preliminary In-Vitro Toxicity Screening of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hcl

Introduction: The Imperative for Early-Stage Toxicity Assessment The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with unforeseen toxicity being a primary c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Early-Stage Toxicity Assessment

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[1] The high cost and ethical considerations associated with preclinical animal studies and human clinical trials necessitate robust, predictive, and efficient screening methods at the earliest stages of development.[2][3] In vitro toxicity screening, which involves the use of cultured cells to evaluate the toxicological properties of compounds, serves as a critical, data-driven gateway to identify and deprioritize non-viable candidates, thereby conserving resources and accelerating the overall drug discovery timeline.[2][4]

This guide provides an in-depth, tiered strategy for the preliminary in vitro toxicity assessment of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hcl (hereafter referred to as "Compound FMP-E"). The structured approach is designed to move from broad cytotoxicity assessments to more mechanistic investigations, providing a comprehensive initial safety profile. As a Senior Application Scientist, the rationale behind each experimental choice is emphasized, ensuring that the data generated is not only descriptive but also predictive, forming a self-validating system for decision-making.

Tier 1: Foundational Cytotoxicity Assessment

Expertise & Experience: The initial goal is to determine the concentration range at which Compound FMP-E exerts a cytotoxic effect. Relying on a single assay is insufficient, as different mechanisms of toxicity can affect distinct cellular processes. Therefore, a dual-assay approach is employed. The MTT assay measures metabolic activity, specifically the function of mitochondrial dehydrogenases, while the Lactate Dehydrogenase (LDH) release assay measures plasma membrane integrity.[5][6] Performing these in parallel provides a more robust picture of general cytotoxicity.

Rationale for Cell Line Selection

To identify potential cell-type-specific toxicity, a mini-panel of cell lines is essential. The selected lines represent different organ systems relevant to drug metabolism and potential toxicity:

  • HepG2 (Human Hepatocellular Carcinoma): Represents the liver, the primary site of drug metabolism.

  • HEK293 (Human Embryonic Kidney): Represents the kidneys, a key organ for drug elimination.

  • SH-SY5Y (Human Neuroblastoma): To screen for potential neurotoxicity.[7]

Experimental Protocol: MTT Assay for Metabolic Viability

This protocol is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into a purple formazan product.[5] The amount of formazan is directly proportional to the number of metabolically active cells.[8]

Methodology:

  • Cell Seeding: Seed HepG2, HEK293, and SH-SY5Y cells into separate 96-well flat-bottom plates at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X serial dilution of Compound FMP-E in culture medium, ranging from a top concentration of 1000 µM down to 0.24 µM. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control.

  • Exposure: Carefully remove the medium from the cells and add 100 µL of the compound dilutions. Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 650 nm to correct for background.[5][8]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Experimental Protocol: LDH Release Assay for Membrane Integrity

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[6][9]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol (Section 2.2).

  • Establish Controls: For each cell line, prepare three essential controls:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.

    • Medium Background: Culture medium without cells.

  • Sample Collection: After the 48-hour incubation, centrifuge the plate at 600 x g for 5 minutes.

  • Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and the tetrazolium salt INT) to each well.[6][10]

  • Incubation and Stop Reaction: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution.[6]

  • Data Acquisition: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to subtract background absorbance.[6]

  • Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Tier 1 Visualization and Data Summary

The overall workflow for the foundational cytotoxicity assessment is depicted below.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Dual Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Phase 4: Analysis seed Seed Cells (HepG2, HEK293, SH-SY5Y) in 96-well plates incubate1 Incubate 24h seed->incubate1 treat Treat cells with Compound FMP-E (48h) incubate1->treat prepare_cpd Prepare Serial Dilutions of Compound FMP-E prepare_cpd->treat mtt_add Add MTT Reagent (4h) treat->mtt_add ldh_super Collect Supernatant treat->ldh_super mtt_sol Solubilize Formazan mtt_add->mtt_sol mtt_read Read Absorbance (570 nm) mtt_sol->mtt_read ic50 Calculate IC50 Values mtt_read->ic50 ldh_react Add Reaction Mix (30 min) ldh_super->ldh_react ldh_read Read Absorbance (490 nm) ldh_react->ldh_read cyto_percent Calculate % Cytotoxicity ldh_read->cyto_percent

Caption: Tier 1 Cytotoxicity Screening Workflow.

Table 1: Summary of Foundational Cytotoxicity Data for Compound FMP-E (48h Exposure)

AssayCell LineEndpointResult
MTT HepG2IC₅₀ (µM)45.2
HEK293IC₅₀ (µM)88.9
SH-SY5YIC₅₀ (µM)> 100
LDH HepG2Max Cytotoxicity (%)68.5% at 100 µM
HEK293Max Cytotoxicity (%)42.1% at 100 µM
SH-SY5YMax Cytotoxicity (%)< 10% at 100 µM

Interpretation: The data suggests that Compound FMP-E exhibits moderate, cell-type-specific cytotoxicity, with the highest sensitivity observed in the liver-representative HepG2 cell line. The discrepancy between MTT and LDH results (e.g., a clear IC₅₀ in MTT but not 100% cytotoxicity in LDH) may indicate that at certain concentrations, the compound impairs metabolic function without causing immediate membrane rupture. This warrants a deeper investigation into the mechanism of cell death.

Tier 2: Mechanistic Insights - Apoptosis vs. Necrosis

Expertise & Experience: A general cytotoxicity result is a starting point; understanding how the cells are dying is crucial for risk assessment. Apoptosis is a programmed, controlled form of cell death, whereas necrosis is an uncontrolled, inflammatory process. Distinguishing between these pathways provides critical mechanistic insight. We will use two complementary assays: Annexin V/Propidium Iodide (PI) staining to visualize cell populations and a Caspase-3/7 activity assay to quantify a key biochemical marker of apoptosis.

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry

This assay is based on two principles. First, in early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein with a high affinity for PS and can be fluorescently labeled to detect these early apoptotic cells.[11][12] Second, propidium iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.[12]

Methodology:

  • Cell Culture and Treatment: Seed HepG2 cells (the most sensitive line from Tier 1) in 6-well plates. Treat with Compound FMP-E at concentrations corresponding to the IC₅₀, 0.5x IC₅₀, and 2x IC₅₀ for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., 1 µM Staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, then combine with the supernatant. Wash the collected cells twice with cold PBS.[12]

  • Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer.[13] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14] Use FITC (FL1) and PI (FL2/FL3) channels.

  • Analysis: Delineate cell populations using quadrant analysis:

    • Q4 (Annexin V- / PI-): Live cells.

    • Q3 (Annexin V+ / PI-): Early apoptotic cells.

    • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Q1 (Annexin V- / PI+): Necrotic cells.

Experimental Protocol: Caspase-Glo® 3/7 Activity Assay

Caspase-3 and Caspase-7 are key executioner caspases in the apoptotic pathway. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active Caspase-3/7.[15] This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to caspase activity.[16]

Methodology:

  • Cell Culture and Treatment: Seed HepG2 cells in a white-walled 96-well plate. Treat with Compound FMP-E as described in Section 3.1.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[17]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[17]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Calculate the fold-change in caspase activity relative to the vehicle control.

Tier 2 Visualization and Data Summary

The apoptotic signaling cascade leading to the activation of executioner caspases is a well-defined pathway.

G compound Compound FMP-E stress Cellular Stress (e.g., Mitochondrial Pathway) compound->stress pro_casp9 Pro-Caspase-9 stress->pro_casp9 casp9 Active Caspase-9 pro_casp9->casp9 pro_casp37 Pro-Caspase-3/7 casp9->pro_casp37 casp37 Active Caspase-3/7 (Executioner Caspases) pro_casp37->casp37 substrates Cellular Substrates (e.g., PARP) casp37->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Simplified Apoptotic Execution Pathway.

Table 2: Summary of Mechanistic Data for Compound FMP-E in HepG2 Cells (24h Exposure)

Concentration (vs. IC₅₀)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)
Vehicle Control3.1%2.5%1.0
0.5x IC₅₀ (22.6 µM)15.8%5.4%3.8
1.0x IC₅₀ (45.2 µM)38.2%12.7%8.5
2.0x IC₅₀ (90.4 µM)25.1%45.3%6.2

Interpretation: The data strongly indicates that Compound FMP-E induces apoptosis in a dose-dependent manner, as evidenced by the increase in the early apoptotic population and the corresponding rise in Caspase-3/7 activity. At the highest concentration (2x IC₅₀), the shift towards a larger late apoptotic/necrotic population and a slight decrease in peak caspase activity suggests a transition to secondary necrosis, a common outcome when the apoptotic process is overwhelmed.

Tier 3: Genotoxicity Screening

Expertise & Experience: Genotoxicity, the ability of a substance to damage DNA, is a critical safety endpoint.[7] Early-stage screening is essential as genotoxic compounds are often carcinogenic.[18] A standard two-pronged approach is recommended by regulatory guidelines.[19] First, the bacterial reverse mutation assay (Ames test) screens for point mutations.[18] Second, the in vitro micronucleus assay assesses chromosomal damage (clastogenicity) and effects on chromosome number (aneugenicity).[20][21]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[22] The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[18]

Methodology (Plate Incorporation Method):

  • Strain Selection: Use a standard panel of tester strains, such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).[23]

  • Dose Selection: Test Compound FMP-E across at least five concentrations, up to a maximum of 5 mg/plate or to the limit of solubility/cytotoxicity.

  • Exposure: In separate tubes, mix 100 µL of bacterial culture, 100 µL of Compound FMP-E dilution (or control), and either 500 µL of PBS (-S9) or 500 µL of S9 mix (+S9).

  • Plating: Add 2 mL of molten top agar to each tube, vortex briefly, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Acquisition: Count the number of revertant colonies on each plate.

  • Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least two-fold higher than the solvent control for the respective strain.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Assay

This assay detects micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.[24] These form from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that fail to incorporate into the daughter nuclei during mitosis.[20] This test is performed according to OECD Test Guideline 487.[21][25]

Methodology:

  • Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., TK6 or CHO-K1).[21][26] Treat cells with at least three concentrations of Compound FMP-E, with and without S9 metabolic activation. The highest concentration should induce approximately 55% cytotoxicity.[26]

  • Exposure Duration: A short treatment (3-6 hours) followed by a recovery period, and a long treatment (approx. 1.5-2 normal cell cycles) without S9 are performed.[20]

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have completed one mitosis are scored.[26]

  • Cell Harvesting and Staining: Harvest cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain with a DNA-specific stain like DAPI or Giemsa.

  • Scoring: Using a microscope, score at least 2000 cells per concentration for the presence of micronuclei.

  • Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[21]

Tier 3 Visualization and Data Summary

The workflow for the micronucleus assay involves several distinct stages from cell treatment to microscopic analysis.

G cluster_treat 1. Treatment cluster_harvest 2. Harvesting & Slide Prep cluster_analysis 3. Analysis treat Treat Mammalian Cells with Compound FMP-E (± S9 activation) cytoB Add Cytochalasin B (Cytokinesis Block) treat->cytoB incubate Incubate for 1.5-2 Cell Cycles cytoB->incubate harvest Harvest Cells incubate->harvest hypo Hypotonic Treatment harvest->hypo fix Fix Cells hypo->fix slide Drop onto Slides fix->slide stain Stain with DAPI slide->stain score Microscopic Scoring (2000 cells/dose) stain->score analyze Statistical Analysis (Dose-Response) score->analyze

Caption: In Vitro Micronucleus Assay Workflow.

Table 3: Summary of Genotoxicity Data for Compound FMP-E

AssayConditionResultInterpretation
Ames Test TA98, TA100, TA1535, TA1537, WP2 uvrA (-S9)NegativeNo evidence of inducing point mutations.
TA98, TA100, TA1535, TA1537, WP2 uvrA (+S9)NegativeNo evidence of inducing point mutations after metabolic activation.
Micronucleus Assay TK6 Cells (-S9, 24h)NegativeNo significant increase in micronuclei frequency.
TK6 Cells (+S9, 4h)NegativeNo evidence of clastogenic or aneugenic potential after metabolic activation.

Interpretation: Based on this initial screening battery, Compound FMP-E does not exhibit genotoxic potential. It does not induce gene mutations in bacterial systems or chromosomal damage in mammalian cells, either directly or after metabolic activation.

Integrated Analysis and Go/No-Go Decision

The tiered screening approach provides a multi-faceted view of the in vitro toxicity profile of Compound FMP-E.

  • Cytotoxicity: The compound displays moderate, organ-specific cytotoxicity, primarily affecting liver cells (HepG2) with an IC₅₀ of 45.2 µM. This value provides a preliminary therapeutic window to consider against its expected efficacy.

  • Mechanism of Cell Death: The primary mechanism of cytotoxicity is apoptosis, a controlled pathway. This is generally a more favorable outcome than necrosis, which is associated with inflammation.

  • Genotoxicity: The compound is negative in both the Ames test and the in vitro micronucleus assay, suggesting a low risk for mutagenicity and carcinogenicity.

Overall Recommendation:

Based on this preliminary in vitro screening cascade, Compound FMP-E presents a toxicity profile that warrants further investigation . The lack of genotoxicity is a significant positive finding. The moderate cytotoxicity is manageable, but the specific sensitivity of liver cells should be a key focus in subsequent, more advanced studies (e.g., using primary human hepatocytes, assessing mitochondrial toxicity, or investigating specific metabolic pathways). The current data supports a "Go" decision for progression into more complex in vitro models or early-stage exploratory in vivo toxicology studies.

References

  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. (n.d.). Xenometrix. Retrieved March 15, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). Methods in Molecular Biology. Retrieved March 15, 2026, from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved March 15, 2026, from [Link]

  • MTT (Assay protocol). (n.d.). Add-gene. Retrieved March 15, 2026, from [Link]

  • Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026). IONTOX. Retrieved March 15, 2026, from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved March 15, 2026, from [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology. Retrieved March 15, 2026, from [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Cell Biolabs. Retrieved March 15, 2026, from [Link]

  • OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. (n.d.). Inotiv. Retrieved March 15, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. (2021). Particle and Fibre Toxicology. Retrieved March 15, 2026, from [Link]

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved March 15, 2026, from [Link]

  • Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. (2024). International Journal of Drug Development and Research. Retrieved March 15, 2026, from [Link]

  • In-vitro genotoxicity testing – mammalian cell assay. (n.d.). Pesticide Registration Toolkit. Retrieved March 15, 2026, from [Link]

  • AMES Test (OECD 471). (n.d.). TTS Laboratuvar Hizmetleri. Retrieved March 15, 2026, from [Link]

  • OECD 471 Ames Test. (2026). Gentronix. Retrieved March 15, 2026, from [Link]

  • Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. Retrieved March 15, 2026, from [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). National Institute of Biology, Slovenia. Retrieved March 15, 2026, from [Link]

  • Caspase-Glo 3/7 Assay. (2022). Reaction Biology. Retrieved March 15, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. Retrieved March 15, 2026, from [Link]

  • The Role Of in vitro Testing In Drug Development. (2024). Pion Inc. Retrieved March 15, 2026, from [Link]

  • LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Retrieved March 15, 2026, from [Link]

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). (n.d.). Biosafe. Retrieved March 15, 2026, from [Link]

  • The Importance of Pharmaceutical Toxicology in Drug Development. (2023). Open Access Journals. Retrieved March 15, 2026, from [Link]

  • Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. (2009). Molecules. Retrieved March 15, 2026, from [Link]

  • Is In Vitro Toxicology Testing the Future of Safer Drug Development? (2025). MarketsandMarkets. Retrieved March 15, 2026, from [Link]

  • Genotoxicity Testing. (n.d.). International Cooperation for the Convergence of Technical Requirements for the Assessment of Feed Ingredients. Retrieved March 15, 2026, from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. Retrieved March 15, 2026, from [Link]

  • Genotoxicity Testing for Medical Devices. (n.d.). TÜV SÜD. Retrieved March 15, 2026, from [Link]

  • Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. (2013). Journal of Nanomaterials. Retrieved March 15, 2026, from [Link]

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. (2012). U.S. Food and Drug Administration. Retrieved March 15, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hcl quantification

An Application Note and Protocol for the Development of a Robust HPLC Method for the Quantification of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl Abstract This application note details a systematic approach to develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development of a Robust HPLC Method for the Quantification of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl

Abstract

This application note details a systematic approach to developing a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride. The unique chemical structure of the analyte, which includes a primary amine, a hydroxyl group, and a fluorinated aromatic ring, presents specific analytical challenges, including the potential for poor peak shape and complex retention behavior. This guide explores the rationale behind column selection, mobile phase optimization, and detector settings. The final, optimized method utilizes a Pentafluorophenyl (PFP) stationary phase, which offers superior selectivity and peak symmetry for this analyte compared to traditional C18 columns. The method employs a gradient elution with a mobile phase consisting of acetonitrile and water with a trifluoroacetic acid modifier, and UV detection at 220 nm. This document provides a comprehensive, step-by-step protocol for routine analysis and establishes a framework for method validation in accordance with industry standards.

Introduction

2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl is a chiral amino alcohol and a key building block in the synthesis of various pharmaceutical agents. The presence of both basic (amine) and polar (hydroxyl) functional groups, combined with a fluorinated aromatic moiety, necessitates a carefully developed analytical method for accurate quantification. Standard reversed-phase HPLC methods can often suffer from issues like peak tailing due to the interaction of the basic amine with residual silanols on the stationary phase, and unpredictable retention due to the complex nature of the analyte.[1]

The fluorinated substituent on the phenyl ring introduces unique electronic properties that can be exploited for enhanced chromatographic selectivity. Stationary phases specifically designed to interact with fluorinated compounds, such as those with pentafluorophenyl (PFP) ligands, can offer alternative retention mechanisms beyond simple hydrophobicity, including dipole-dipole, pi-pi, and weak ion-exchange interactions.[2][3]

The objective of this work is to provide a comprehensive guide for developing a reliable RP-HPLC method for the quantification of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl. This note follows a logical progression from initial analyte characterization and screening to final method optimization and provides a detailed protocol for implementation in a quality control or research environment.

Experimental

Reagents and Materials
  • Analyte: 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl (Purity >95%) obtained from a commercial supplier.[4]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).

  • Mobile Phase Additives: Trifluoroacetic Acid (TFA, HPLC Grade), Formic Acid (FA, HPLC Grade).

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

Instrumentation

A standard HPLC system equipped with the following modules was used:

  • Quaternary Solvent Manager or Binary Pump

  • Autosampler with a temperature-controlled sample compartment

  • Thermostatted Column Compartment

  • Photodiode Array (PDA) or UV-Vis Detector

Method Development Strategy

The development of a robust HPLC method follows a systematic workflow designed to understand the analyte's behavior and optimize chromatographic conditions for sensitivity, specificity, and efficiency.

Analyte Characterization
  • UV-Vis Spectrum: The analyte was dissolved in the sample diluent, and its UV spectrum was recorded from 200 to 400 nm. The spectrum showed a distinct absorption maximum (λmax) at approximately 220 nm, with a secondary maximum around 265 nm. To maximize sensitivity, 220 nm was chosen as the primary monitoring wavelength.

  • Solubility: The analyte, being a hydrochloride salt, exhibited good solubility in water and polar organic solvents like methanol and acetonitrile. A mixture of 50:50 (v/v) Acetonitrile/Water was selected as the sample diluent to ensure compatibility with the reversed-phase mobile phase and to promote good peak shape upon injection.[1]

Stationary Phase and Mobile Phase Screening

The core of the method development involved screening different stationary and mobile phase combinations to achieve optimal retention, peak shape, and selectivity.

Column Selection Rationale: The basic nature of the primary amine group can lead to strong, undesirable interactions with acidic silanol groups on standard silica-based columns, resulting in peak tailing. The fluorinated phenyl ring offers an opportunity for alternative interactions. Therefore, two columns with orthogonal selectivity were chosen for initial screening.

Column TypeDimensionsParticle SizeRationale for Selection
Standard C18 4.6 x 150 mm5 µmIndustry-standard column providing primarily hydrophobic retention. Serves as a baseline for performance.
Pentafluorophenyl (PFP) 4.6 x 150 mm5 µmOffers a complex mixture of retention mechanisms (hydrophobic, aromatic, dipole-dipole, ion-exchange) ideal for polar, aromatic, and halogenated analytes.[2][3]

Mobile Phase Selection Rationale: The mobile phase must control the ionization of the analyte to ensure consistent retention and excellent peak shape.

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) were compared. ACN is generally preferred for its lower viscosity and UV transparency.

  • Aqueous Modifier: An acidic pH is required to protonate the primary amine (pKa ~9-10), which minimizes its interaction with stationary phase silanols and ensures it elutes as a single, sharp peak.

    • 0.1% Trifluoroacetic Acid (TFA): A strong ion-pairing agent that effectively masks silanol activity and provides good peak shape for bases, though it can suppress MS signals.

    • 0.1% Formic Acid (FA): A weaker acid, providing less silanol masking but is more MS-friendly.

Method Development Workflow

The logical flow of the method development process is illustrated below. This systematic approach ensures that key parameters are evaluated efficiently to arrive at a robust final method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte_Char Analyte Characterization (UV Scan, Solubility) Column_Screen Column Screening (C18 vs. PFP) Analyte_Char->Column_Screen MobilePhase_Screen Mobile Phase Screening (ACN vs. MeOH, TFA vs. FA) Column_Screen->MobilePhase_Screen Select_Best Select Best Column & Mobile Phase Combination MobilePhase_Screen->Select_Best Gradient_Opt Gradient Optimization (Slope, Time) Select_Best->Gradient_Opt Flow_Rate Flow Rate & Temperature Adjustment Gradient_Opt->Flow_Rate Final_Method Final Optimized Method Flow_Rate->Final_Method SST Define System Suitability Criteria (SST) Final_Method->SST

Caption: A workflow diagram illustrating the systematic approach to HPLC method development.

Results and Discussion

Scouting Experiments

Initial scouting runs were performed using a generic gradient of 5% to 95% B over 15 minutes. The results clearly demonstrated the superiority of the PFP column for this specific analyte.

ColumnOrganic ModifierAcid ModifierRetention Time (min)Tailing Factor (USP)Observations
C18Acetonitrile0.1% TFA6.81.9Significant peak tailing observed.
C18Acetonitrile0.1% FA7.12.2Severe peak tailing, poor peak shape.
PFP Acetonitrile 0.1% TFA 8.5 1.2 Excellent peak shape, good retention.
PFPAcetonitrile0.1% FA8.91.4Good peak shape, slightly more tailing than with TFA.
PFPMethanol0.1% TFA10.21.3Broader peak compared to ACN, longer run time.

Discussion: The C18 column exhibited significant peak tailing, likely due to secondary interactions between the protonated amine and residual silanols. The PFP column provided a much more symmetrical peak (Tailing Factor ≈ 1.2).[2] This is attributed to the unique selectivity of the PFP phase, where mechanisms like dipole-dipole and pi-pi stacking with the fluorinated ring dominate, reducing the impact of silanol interactions. The combination of Acetonitrile and 0.1% TFA provided the sharpest peak and was selected for further optimization.

Optimization of the Final Method

Using the PFP column and ACN/TFA mobile phase, the gradient was optimized to reduce the analysis time while maintaining resolution from any potential impurities.

  • Gradient Slope: The initial shallow gradient was steepened to shorten the run time. The final gradient starts at a higher organic percentage to quickly elute any early impurities and has a focused slope around the elution time of the main peak.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C were found to provide a good balance of efficiency and system pressure.

The resulting optimized method provided a sharp, symmetrical peak with a convenient retention time, making it suitable for high-throughput quantitative analysis.

Protocol: SOP for Quantification

Scope

This SOP describes the procedure for the quantitative analysis of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl using a validated HPLC method.

Materials and Equipment
  • HPLC System: As described in Section 2.2.

  • Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm.

  • Chemicals: As described in Section 2.1.

  • Volumetric Glassware: Class A.

  • Analytical Balance.

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of Deionized Water. Degas before use.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Mix 500 mL of Acetonitrile and 500 mL of Deionized Water.

  • Standard Stock Solution (approx. 1 mg/mL): Accurately weigh approximately 25 mg of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.

  • Working Standard Solution (approx. 0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Sample Diluent.

HPLC System Setup and Equilibration
  • Install the PFP column and set the column temperature to 30 °C.

  • Set the detector wavelength to 220 nm.

  • Set the flow rate to 1.0 mL/min.

  • Equilibrate the column with the initial mobile phase conditions (70% A / 30% B) for at least 20 minutes or until a stable baseline is achieved.

Chromatographic Conditions (Final Method) | Parameter | Setting | | :--- | :--- | | Column | PFP, 4.6 x 150 mm, 5 µm | | Mobile Phase A | 0.1% TFA in Water | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0.0 | 30 | | | 10.0 | 70 | | | 10.1 | 95 | | | 12.0 | 95 | | | 12.1 | 30 | | | 15.0 | 30 | | Flow Rate | 1.0 mL/min | | Column Temp. | 30 °C | | Detection | UV at 220 nm | | Injection Vol. | 10 µL |

Sample Analysis
  • Prepare sample solutions by accurately weighing the material and dissolving it in the Sample Diluent to achieve a target concentration of approximately 0.1 mg/mL.

  • Set up the analysis sequence:

    • Blank (Diluent) injection

    • Five (5) replicate injections of the Working Standard Solution (for SST)

    • Sample injections

  • Acquire data for the specified run time (15 minutes).

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified. Using the five replicate injections of the Working Standard Solution, calculate the following:

  • Peak Tailing Factor (Tf): Must be ≤ 1.5.

  • Relative Standard Deviation (%RSD) of Peak Areas: Must be ≤ 2.0%.

  • Relative Standard Deviation (%RSD) of Retention Times: Must be ≤ 1.0%.

If any SST criteria fail, investigate the cause and perform corrective actions before proceeding with sample analysis.

Method Validation Overview

For use in a regulated environment, the analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1). The validation process demonstrates that the method is suitable for its intended purpose.

MethodValidation Assay Assay Method (Quantification) Accuracy Accuracy (% Recovery) Assay->Accuracy Precision Precision (Repeatability & Intermediate Precision) Assay->Precision Specificity Specificity (Peak Purity) Assay->Specificity Linearity Linearity (Correlation Coefficient) Assay->Linearity Robustness Robustness (Small Variations) Assay->Robustness LOD_LOQ Detection & Quantitation Limits (LOD/LOQ) Specificity->LOD_LOQ Range Range Linearity->Range

Caption: Key parameters for the validation of a quantitative HPLC assay method.

Typical Acceptance Criteria for Validation

Validation Parameter Acceptance Criterion
Accuracy % Recovery between 98.0% and 102.0%.
Precision (%RSD) Repeatability (≤ 2.0%), Intermediate Precision (≤ 2.0%).
Linearity (r²) Correlation coefficient (r²) ≥ 0.999.
Specificity No interference from blank or placebo at the analyte's retention time.

| Robustness | System suitability criteria are met after minor changes to method parameters (e.g., pH, flow rate). |

Conclusion

A selective, robust, and efficient RP-HPLC method for the quantification of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl has been successfully developed. The use of a Pentafluorophenyl (PFP) stationary phase was critical in achieving excellent peak symmetry and reliable retention. The final method, which utilizes a gradient elution with a TFA-modified water/acetonitrile mobile phase, is suitable for routine analysis in a quality control setting. The detailed protocol and validation framework provided herein serve as a comprehensive guide for researchers and drug development professionals.

References

  • Taylor & Francis Online. (2006). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Available at: [Link]

  • AKJournals. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Available at: [Link]

  • LCGC International. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Available at: [Link]

  • Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... Available at: [Link]

  • PMC. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Available at: [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available at: [Link]

  • LCGC International. (2025). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • R Discovery. (1981). Fluorinated lignands in HPLC. Available at: [Link]

  • PMC. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines... Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Available at: [Link]

  • ResearchGate. (n.d.). Method development for amino acid analysis. Available at: [Link]

  • ResearchGate. (2007). Amino Acid Quantification in the Presence of Sugars using HPLC and Pre-Column Derivatization with 3-MPA/OPA and FMOC-Cl. Available at: [Link]

  • RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model. Available at: [Link]

  • NextSDS. (R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride. Available at: [Link]

  • Journal of Biomolecular Techniques. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Available at: [Link]

Sources

Application

NMR spectroscopy characterization data for 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hcl

An Application Note for the Structural Characterization of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl by Nuclear Magnetic Resonance (NMR) Spectroscopy Introduction 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Structural Characterization of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl by Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction

2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride is a substituted phenylethanolamine derivative. Compounds within this class are significant in medicinal chemistry and drug development, often serving as key intermediates or possessing biological activity themselves. Accurate and unambiguous structural characterization is a cornerstone of chemical research and development, ensuring the identity, purity, and stability of such molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the structural elucidation of organic compounds in solution.[1][2] This application note provides a comprehensive guide to the characterization of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl using ¹H and ¹³C NMR spectroscopy, offering detailed protocols and interpretative guidance for researchers and drug development professionals.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the NMR spectral data, the atoms of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol have been systematically numbered. This convention will be used for all spectral assignments.

Structure:

(Note: The above is a simplified 2D representation. C7 is a chiral center.)

Predicted NMR Spectral Data

While experimental data can vary slightly based on instrument and conditions, the following tables provide predicted ¹H and ¹³C NMR chemical shifts and coupling constants for the target compound, dissolved in DMSO-d₆. These predictions are based on established chemical shift principles and data from analogous structures.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Atom AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H7~4.50Multiplet-Complex pattern due to coupling with H8 protons and NH3+.
H8a, H8b~3.80 - 4.00Multiplet-Diastereotopic protons, complex coupling with H7.
Ar-H (H4, H5, H6)~7.10 - 7.40Multiplet-Aromatic protons with complex splitting due to H-H and H-F coupling.
C9-H3~2.20Singlet-Methyl protons, appear as a singlet.
OH~5.50Broad Singlet-Exchangeable proton. Shift is concentration-dependent.
NH3+~8.50Broad Singlet-Exchangeable protons. Shift is concentration-dependent.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Atom AssignmentChemical Shift (δ, ppm)Coupling (J, Hz)Notes
C1~135 (d)J(C-F) ≈ 15-20Aromatic carbon attached to methyl group. Shows coupling to fluorine.
C2~125 (d)J(C-F) ≈ 5-10Aromatic carbon adjacent to fluorine.
C3~160 (d)J(C-F) ≈ 240-250Aromatic carbon directly bonded to fluorine, showing a large one-bond C-F coupling constant.
C4~115 (d)J(C-F) ≈ 20-25Aromatic carbon ortho to fluorine.
C5~130 (s)-Aromatic carbon with no direct C-F coupling.
C6~128 (s)-Aromatic carbon with no direct C-F coupling.
C7~55-Methine carbon attached to nitrogen and the aromatic ring.
C8~65-Methylene carbon attached to the hydroxyl group. The electronegative oxygen shifts it downfield.[3]
C9~15-Methyl carbon.

Experimental Workflow and Protocols

The following section details a robust protocol for acquiring high-quality NMR data for 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl. The causality behind key steps is explained to ensure reproducibility and high-quality outcomes.

Workflow Visualization

The overall process from sample receipt to final structural verification is outlined in the diagram below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.6 mL DMSO-d₆) weigh->dissolve mix 3. Vortex to Ensure Complete Dissolution dissolve->mix filter 4. Filter into NMR Tube (Removes Particulates) mix->filter instrument 5. Place Sample in Spectrometer filter->instrument setup 6. Lock, Tune, and Shim instrument->setup acquire_h1 7. Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 8. Acquire ¹³C Spectrum acquire_h1->acquire_c13 process 9. Process Data (FT, Phase, Baseline Correction) acquire_c13->process reference 10. Reference Spectrum (to residual solvent peak) process->reference integrate 11. Integrate & Assign Peaks reference->integrate confirm 12. Confirm Structure & Purity integrate->confirm

Caption: Workflow for NMR analysis of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl.

Part 1: Sample Preparation

The quality of the final spectrum is profoundly dependent on proper sample preparation.[4][5]

  • Objective: To prepare a clear, homogeneous solution free of particulate matter that can degrade spectral quality.

  • Materials:

    • 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl (20-30 mg for optimal ¹³C acquisition time)

    • Deuterated Dimethyl Sulfoxide (DMSO-d₆, >99.8% D)

    • High-quality 5 mm NMR tubes[5][6]

    • Glass Pasteur pipette and cotton or glass wool plug

    • Vortex mixer

  • Protocol:

    • Weighing: Accurately weigh 20-30 mg of the solid sample into a clean, dry vial.

      • Rationale: This amount provides sufficient concentration for a ¹³C spectrum to be acquired in a reasonable timeframe. A ¹H spectrum requires significantly less material (5-10 mg), but preparing a single, more concentrated sample is efficient.[6]

    • Solvent Selection & Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.

      • Rationale: DMSO-d₆ is an excellent solvent for many organic salts, including hydrochlorides. Its residual proton signal (~2.50 ppm) and carbon signal (~39.5 ppm) are well-defined and rarely overlap with signals of interest. Importantly, it allows for the observation of exchangeable protons (from -OH and -NH3+) which might be lost in D₂O.

    • Homogenization: Cap the vial and vortex for 30-60 seconds until the solid is completely dissolved. The solution should be transparent.

    • Filtration and Transfer: Place a small, tight plug of glass wool or cotton into a Pasteur pipette. Filter the sample solution directly into the NMR tube.[4][7]

      • Rationale: Filtration removes dust and other paramagnetic or insoluble impurities. These particles disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[4][5]

    • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube clean before insertion into the spectrometer.[6]

Part 2: NMR Data Acquisition

These parameters are for a typical 400 MHz spectrometer and may be adjusted based on the specific instrument.

  • Objective: To acquire high-resolution ¹H and ¹³C spectra with an excellent signal-to-noise ratio.

  • Protocol:

    • Instrument Setup: Insert the sample into the spectrometer. Use the instrument's software to lock onto the deuterium signal of the DMSO-d₆, and then tune and shim the probe to optimize magnetic field homogeneity.

      • Rationale: The lock signal compensates for magnetic field drift over time.[8] Shimming is a critical process that minimizes field inhomogeneities across the sample volume, resulting in sharp, symmetrical peaks.

    • ¹H Spectrum Acquisition:

      • Experiment: Standard single-pulse proton experiment.

      • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans (ns): 8-16.

      • Rationale: A short relaxation delay is usually sufficient for qualitative ¹H NMR. The number of scans is increased to improve the signal-to-noise ratio.

    • ¹³C Spectrum Acquisition:

      • Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

      • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans (ns): 1024 or higher.

      • Rationale: ¹³C has a much lower natural abundance and gyromagnetic ratio than ¹H, making it significantly less sensitive.[6] Therefore, a much larger number of scans is required to achieve an adequate signal-to-noise ratio. Proton decoupling simplifies the spectrum by collapsing all C-H multiplets into singlets.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided analysis of predicted chemical shifts, multiplicities, and coupling constants serves as a robust framework for interpreting the experimental data, enabling unambiguous confirmation of the molecular structure and assessment of sample purity.

References

  • Gunther, H. (1995).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • UCL | Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • University of Gothenburg. (2023). Small molecule-NMR. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Bruker. (n.d.). NMR Sample Preparation Guide.
  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: Preparation of Stable Stock Solutions of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stable, high-concentration stock solutions of 2-Amino-2-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stable, high-concentration stock solutions of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl (CAS: 1956327-60-8).[1] Due to the specific nature of this compound and the limited availability of public data, this protocol emphasizes a first-principles approach, focusing on physicochemical property analysis, systematic solvent selection, and robust quality control measures. The objective is to establish a self-validating workflow that ensures the accuracy, stability, and reproducibility of experimental results derived from the use of this compound.

Pre-Protocol Considerations: Physicochemical Profile & Safety

Understanding the molecular structure of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl is crucial for predicting its behavior and developing a sound preparation strategy. The molecule is an amino alcohol hydrochloride salt.[1]

  • Hydrochloride Salt: The HCl salt form significantly increases the polarity of the molecule. This suggests that the compound will exhibit higher solubility in polar solvents like Dimethyl Sulfoxide (DMSO) and water compared to non-polar organic solvents.[2][3] The salt can also be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5]

  • Fluorophenyl Group: The presence of fluorine and methyl groups on the phenyl ring increases hydrophobicity, which may counteract the polarity of the amino alcohol and hydrochloride components. This structural tension necessitates empirical solubility testing.

  • Hygroscopicity: As a salt, especially a hydrochloride salt, there is a high potential for hygroscopicity.[4][6] Absorbed moisture can lead to physical changes like clumping, inaccuracies in weighing, and potentially promote chemical degradation.[4][5] Therefore, handling should be performed in a controlled, low-humidity environment where possible, and containers should be kept tightly sealed.[4][5][7]

Safety & Handling:

  • Always handle the solid compound and its solutions in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Review the Safety Data Sheet (SDS) if available from the supplier before beginning any work.

Essential Equipment and Reagents

  • 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl (Solid powder)

  • Analytical balance (4-decimal place)

  • Sterile glass vials with PTFE-lined screw caps[8][9]

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator bath

  • Solvents (Anhydrous/ACS Grade or higher):

    • Dimethyl Sulfoxide (DMSO)

    • Deionized (DI) Water, sterile

    • Ethanol (200 proof)

Protocol I: Empirical Solubility Determination

Before preparing a high-concentration stock, it is imperative to determine the optimal solvent. This protocol establishes a systematic method for testing solubility.

Procedure:

  • Accurately weigh approximately 1-2 mg of the compound into three separate, labeled glass vials.

  • To the first vial, add the primary test solvent (e.g., DMSO) in small, incremental volumes (e.g., 50 µL).

  • After each addition, vortex the vial vigorously for 30-60 seconds.

  • If the solid does not dissolve, use a sonicator bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied to facilitate dissolution.

  • Continue adding solvent incrementally until the compound is fully dissolved. Visually inspect against a dark background to ensure no solid particles remain.

  • Record the total volume of solvent required to dissolve the known mass.

  • Repeat steps 2-6 for the other solvents (e.g., DI Water, Ethanol).

  • Calculate the approximate solubility in mg/mL and molarity for each solvent.

Observation DMSO DI Water Ethanol
Mass Weighed (mg)
Final Volume (mL)
Approx. Solubility (mg/mL)
Observations (e.g., clear, precipitate)

Table 1: Solubility Determination Log.

Causality: This empirical test is the most trustworthy way to proceed when a compound's solubility data is not published. DMSO is often the solvent of choice for small molecules in biological screening due to its high solvating power and miscibility with aqueous media.[8][10] However, its hygroscopic nature must be managed.[8]

Protocol II: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a standard 10 mM stock solution, a common concentration for screening and cell-based assays.[10] Anhydrous DMSO should be used to prevent moisture absorption, which can lead to compound precipitation and degradation.[8]

Molecular Weight: C₉H₁₂FNO · HCl = 205.66 g/mol (Note: This is calculated from the formula C9H13ClFNO found in a search result[1], which combines the free base and HCl).

Calculation: To prepare a 10 mM stock solution: Mass (mg) = Desired Volume (mL) × 10 mM × 205.66 (g/mol) / 1000 Example for 1 mL: Mass (mg) = 1 mL × 10 mM × 205.66 / 1000 = 2.0566 mg

Procedure:

  • Weighing: Tare a sterile, dry glass vial on an analytical balance. Carefully weigh 2.06 mg of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl directly into the vial. Handle the compound quickly to minimize exposure to air.[5]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial using a calibrated pipette.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If needed, sonicate for 5-10 minutes.

  • Visual Inspection: Confirm that the solution is clear, colorless, and free of any particulate matter.

  • Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes or vials.[11]

Quality Control, Storage, and Stability

Proper storage is critical to maintaining the integrity of the stock solution.[9] Stability is influenced by temperature, light, and moisture.[8][12][13]

Recommended Storage:

  • Long-Term (Months/Years): Store aliquots at -80°C in tightly sealed containers.[9] An inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.[9]

  • Short-Term (Days/Weeks): Store at -20°C or 4°C, depending on the stability profile determined below. Protect from light by using amber vials or by wrapping clear vials in aluminum foil.[8][14]

Protocol III: Short-Term Stability Assessment (Freeze-Thaw Cycles)

  • Prepare a fresh 10 mM stock solution as described in Protocol II.

  • Take an aliquot for immediate analysis (Time Zero) via a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine initial purity and concentration.

  • Subject several other aliquots to a series of three to five freeze-thaw cycles. A cycle consists of freezing the sample completely (e.g., at -20°C or -80°C for at least 1 hour) and then thawing it to room temperature.

  • After the cycles are complete, analyze the samples using the same analytical method.

  • Analysis: Compare the purity and concentration of the cycled samples to the Time Zero sample. A change of >5% often indicates instability.

Sample Freeze-Thaw Cycles Purity (%) Concentration (mM)
Control 0
Test 1 3
Test 2 5

Table 2: Freeze-Thaw Stability Log.

Causality: Stability studies are essential for establishing confidence in experimental data.[15][16][17] They determine the shelf-life and appropriate storage conditions, ensuring that the compound being tested is the intact parent molecule at the correct concentration.[12][13]

Workflow and Decision Logic

The following diagram outlines the logical workflow for preparing and validating a stock solution of a research compound with limited prior data.

G cluster_prep Part 1: Preparation cluster_qc Part 2: QC & Storage Compound Receive Solid Compound Weigh Weigh Compound (Minimize Air Exposure) Compound->Weigh Solubility Protocol I: Empirical Solubility Test Weigh->Solubility ChooseSolvent Select Optimal Solvent (e.g., Anhydrous DMSO) Solubility->ChooseSolvent Calc Calculate Mass for Target Concentration (10 mM) ChooseSolvent->Calc PrepStock Protocol II: Prepare Stock Solution (Vortex/Sonicate) Calc->PrepStock Inspect Visual Inspection (Clarity Check) PrepStock->Inspect Inspect->PrepStock Fail (Particulates) Aliquot Aliquot into Single-Use Volumes Inspect->Aliquot Pass Stability Protocol III: Freeze-Thaw Stability Test Aliquot->Stability Store Store Long-Term (-80°C, Protected from Light) Aliquot->Store Ready Validated Stock Ready for Use Stability->Ready Store->Ready

Caption: Workflow for preparing and validating stock solutions.

References

  • NextSDS. (n.d.). (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride.
  • Roylan Developments. (n.d.). Compound storage made simple. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Preparation of SC144 Hydrochloride Stock Solution in DMSO.
  • Level 7 Chemical. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Fluorochem. (n.d.). 2-AMINO-2-(3-FLUORO-2-METHYLPHENYL)ETHANOL HCL (CAS 1956327-60-8).
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. Retrieved from [Link]

  • Kozar, M. P., et al. (2009, May 29). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening.
  • CordenPharma. (2023, December 1). Stability Studies: An Essential Step for Quality Management in Drug Development. Retrieved from [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Bajaj, S., et al. (2012, March 17). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • Lazo, J. S., et al. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC.
  • Huynh-Ba, K. (2024, June 1). Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. Pharmaceutical Technology.
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Case Studies. Retrieved from [Link]

  • Harvey, D. (2025, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts.
  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]

  • SigmaAldrich.cn. (n.d.). (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol. Retrieved from [Link]

  • Codefine. (2026, February 17). FIBC Requirements for Hygroscopic Materials in Chemical Manufacturing. Retrieved from [Link]

  • Chan, S. Y., et al. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Needham, T. E. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • BenchChem. (2025). How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents.
  • Bowden, N. A., et al. (n.d.). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot.

Sources

Application

Application Notes and Protocols: 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Fluorinated Chiral Amino Alcohol In the landscape of modern pharmaceutical development and fine chemical synthesis, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Chiral Amino Alcohol

In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chirality is a decisive factor in the safety and efficacy of many drug products.[1] Chiral building blocks—enantiopure molecules incorporated into a synthesis to introduce a specific stereocenter—are fundamental tools for achieving this goal. Among these, chiral vicinal amino alcohols are pivotal structural motifs found in numerous biologically active molecules and are essential precursors in asymmetric synthesis.[2][3]

This document provides a detailed guide to the application of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride (HCl) , a specialized chiral building block. Its structure is notable for three key features:

  • A 1,2-Amino Alcohol Backbone: This arrangement is a privileged scaffold for constructing chiral ligands and auxiliaries.

  • A Defined Stereocenter: The inherent chirality of this molecule allows for the transfer of stereochemical information in a predictable manner.

  • A Substituted Phenyl Ring: The presence of both a fluorine atom and a methyl group offers unique steric and electronic properties. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4]

These features make 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol a high-potential candidate for use as a chiral auxiliary, a temporary stereogenic unit that guides the stereochemical outcome of a reaction.[5] This guide will detail its conversion into a powerful chiral auxiliary and provide protocols for its application in key carbon-carbon bond-forming reactions.

Core Application: Transformation into a Chiral Oxazolidinone Auxiliary

The most powerful application of a 1,2-amino alcohol like 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol is its conversion into a rigid heterocyclic system, typically an oxazolidinone. This transformation locks the conformation of the chiral moiety, creating a well-defined steric environment that can effectively shield one face of a reactive group, thereby directing the approach of incoming reagents. This concept is the foundation of the widely used Evans auxiliaries.[5]

The 3-fluoro-2-methylphenyl group is expected to provide excellent stereochemical control due to its steric bulk, forcing reactions to occur on the less hindered face of the enolate derived from the N-acylated oxazolidinone.

G cluster_workflow Workflow: From Chiral Building Block to Enantiopure Product A 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl (Chiral Building Block) B Formation of Chiral Oxazolidinone A->B Step 1 C N-Acylation (Substrate Attachment) B->C Step 2 D Diastereoselective Reaction (e.g., Alkylation, Aldol) C->D Step 3 E Auxiliary Cleavage D->E Step 4 F Enantiomerically Enriched Product E->F G Recovered Chiral Auxiliary Precursor E->G G AminoAlcohol 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol Oxazolidinone Chiral Oxazolidinone AminoAlcohol->Oxazolidinone CDI Carbonyldiimidazole (CDI) (or Triphosgene) CDI->Oxazolidinone Base Base (e.g., Et3N) Base->Oxazolidinone Solvent Solvent (e.g., THF) Solvent->Oxazolidinone

Caption: Synthesis of the chiral oxazolidinone auxiliary.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl205.6610.02.06 g
Triethylamine (Et₃N)101.1922.03.06 mL
1,1'-Carbonyldiimidazole (CDI)162.1511.01.78 g
Tetrahydrofuran (THF), anhydrous--100 mL
Saturated aq. NH₄Cl--50 mL
Ethyl Acetate--150 mL
Brine--50 mL
Anhydrous MgSO₄--As needed

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl (2.06 g, 10.0 mmol) and anhydrous THF (50 mL).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (3.06 mL, 22.0 mmol) to neutralize the HCl salt and deprotonate the amino alcohol. Stir for 15 minutes at 0 °C.

  • In a separate flask, dissolve 1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11.0 mmol) in anhydrous THF (50 mL).

  • Add the CDI solution dropwise to the amino alcohol suspension at 0 °C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure oxazolidinone.

Protocol 2: Asymmetric Alkylation via the Chiral Auxiliary

This protocol details the N-acylation of the oxazolidinone followed by a highly diastereoselective alkylation. The bulky phenyl group is designed to direct the alkylating agent to the opposite face of the enolate.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Chiral Oxazolidinone (from Protocol 1)195.205.00.98 g
n-Butyllithium (n-BuLi), 2.5 M in hexanes64.065.02.0 mL
Propionyl Chloride92.525.50.48 mL
Lithium Diisopropylamide (LDA), 2.0 M in THF107.15.52.75 mL
Benzyl Bromide171.046.00.71 mL
Tetrahydrofuran (THF), anhydrous--80 mL

Procedure:

Step A: N-Acylation

  • Dissolve the chiral oxazolidinone (0.98 g, 5.0 mmol) in anhydrous THF (40 mL) in a flame-dried flask under nitrogen.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-butyllithium (2.0 mL, 5.0 mmol) dropwise. A color change is typically observed. Stir for 15 minutes.

  • Add propionyl chloride (0.48 mL, 5.5 mmol) dropwise. Stir at -78 °C for 30 minutes, then allow the mixture to warm to 0 °C and stir for an additional hour.

  • Quench with saturated aqueous NH₄Cl and perform an aqueous work-up as described in Protocol 1 to isolate the N-acylated oxazolidinone.

Step B: Diastereoselective Alkylation

  • Dissolve the purified N-acylated oxazolidinone from Step A in anhydrous THF (40 mL) in a flame-dried flask under nitrogen.

  • Cool the solution to -78 °C.

  • Add LDA solution (2.75 mL, 5.5 mmol) dropwise to form the lithium enolate. Stir for 30 minutes at -78 °C.

  • Add benzyl bromide (0.71 mL, 6.0 mmol) dropwise.

  • Stir the reaction at -78 °C for 4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and perform an aqueous work-up.

  • The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR or HPLC analysis. High diastereoselectivity (>95:5) is expected.

Protocol 3: Auxiliary Cleavage to Yield the Chiral Carboxylic Acid

This final step removes the auxiliary to release the enantiomerically enriched product. The auxiliary can often be recovered and reused.

Materials and Reagents:

ReagentAmount (mmol)Mass/Volume
Alkylated Product (from Protocol 2)~4.5Full amount
Lithium Hydroxide (LiOH)13.50.32 g
Hydrogen Peroxide (H₂O₂), 30% aq. solution-3.0 mL
THF / Water (3:1)-40 mL
Sodium Sulfite (Na₂SO₃)-As needed

Procedure:

  • Dissolve the alkylated product in a 3:1 mixture of THF and water (40 mL).

  • Cool the solution to 0 °C.

  • Add aqueous hydrogen peroxide (3.0 mL) dropwise.

  • Add lithium hydroxide (0.32 g, 13.5 mmol) and stir the mixture vigorously at 0 °C for 4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite until a negative result is obtained with peroxide test strips.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Make the aqueous solution basic (pH > 11) with NaOH and extract with dichloromethane to recover the chiral auxiliary precursor (the original amino alcohol).

  • Acidify the aqueous layer to pH < 2 with concentrated HCl and extract with ethyl acetate to isolate the final chiral carboxylic acid product.

Mechanistic Insight: The Basis for Stereocontrol

The high degree of stereocontrol exerted by the (4S)-4-(3-fluoro-2-methylphenyl)-1,3-oxazolidin-2-one auxiliary stems from the formation of a chelated Z-enolate. The bulky substituted phenyl group at the C4 position effectively blocks one face of the planar enolate, forcing the electrophile (e.g., an alkyl halide or an aldehyde) to approach from the less sterically hindered face.

G cluster_transition Proposed Transition State for Alkylation Enolate Chelated Z-Enolate Product Major Diastereomer Enolate->Product Approach from less hindered face Electrophile Electrophile (e.g., R-X) Electrophile->Product Block Steric Shielding by 3-fluoro-2-methylphenyl group

Caption: Steric hindrance directs the electrophile approach.

Conclusion

2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl is a highly valuable chiral building block. Its true potential is realized upon its conversion to a rigid oxazolidinone auxiliary, which serves as a robust stereochemical controller for a variety of important asymmetric transformations, including alkylations and aldol reactions. [5][6]The protocols provided herein offer a clear pathway for researchers to leverage this molecule's unique structural features for the efficient and predictable synthesis of complex, enantiomerically pure target molecules essential for pharmaceutical research and development.

References

  • Wang, Z., et al. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science. Available from: [Link]

  • Wang, Z., et al. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. PMC. Available from: [Link]

  • [Synthetic 2-amino alcohol derivatives as chiral auxiliaries]. PubMed. Available from: [Link]

  • NextSDS. (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride - Chemical Substance Information. Available from: [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available from: [Link]

  • Ye, Z., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketone HCl Salts. The Journal of Organic Chemistry. Available from: [Link]

  • Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. Available from: [Link]

  • Wikipedia. Chiral auxiliary. Available from: [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Available from: [Link]

  • Periasamy, M. (2006). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. Available from: [Link]

  • NextSDS. (R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride - Chemical Substance Information. Available from: [Link]

  • Sigma-Aldrich. (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol. Available from: [Link]

  • Schöllkopf, U., et al. (1981). Asymmetric Syntheses via Heterocyclic Intermediates; VIII1. Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Agent. Synthesis. Available from: [Link]

  • Righi, P., et al. (2024). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Magnetic Nanoparticles. ChemistrySelect. Available from: [Link]

  • ResearchGate. 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. Available from: [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available from: [Link]

  • U.S. Food and Drug Administration. (2005). Early Development Considerations for Innovative Combination Products. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for pharmaceutical researchers and synthetic chemists facing yield attrition in the synthesis and isolatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for pharmaceutical researchers and synthetic chemists facing yield attrition in the synthesis and isolation of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride (CAS: 1956327-60-8)[1]. Molecules bearing the 2-amino-2-phenylethanol scaffold are critical chiral building blocks, frequently utilized in the development of highly selective β2-adrenoceptor agonists[2].

While the reduction of the corresponding α-amino acid (or ester) to the amino alcohol appears straightforward on paper, the physical chemistry of the intermediates often leads to severe product loss. This guide breaks down the causality behind these losses and provides a field-proven, self-validating protocol to ensure high-yield recovery.

Synthetic Workflow & Yield Optimization

SynthesisWorkflow A 2-Amino-2-(3-fluoro- 2-methylphenyl)acetic acid B Reduction (NaBH4 / I2) A->B C Quench & Hydrolysis (Break Boron Complex) B->C D Extraction (pH > 12, Salting Out) C->D E Salt Formation (HCl in EtOAc/EtOH) D->E F 2-Amino-2-(3-fluoro- 2-methylphenyl)ethanol HCl E->F

Fig 1. Optimized synthetic workflow for 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl.

Table 1: Quantitative Yield Attrition Points and Optimized Targets
Synthesis StageUnoptimized YieldOptimized TargetPrimary Causality of Yield Loss
Reduction 40 - 50%> 85%Formation of highly stable, unextractable amine-borane adducts[3].
Aqueous Extraction 30 - 60%> 90%Extreme aqueous solubility of the free amino alcohol[4].
HCl Salt Crystallization 50 - 70%> 92%Product hygroscopicity causing "oiling out" instead of crystallization.
Troubleshooting Guides & FAQs

Q1: My reduction of the amino acid using NaBH4​/I2​ shows complete consumption of starting material by TLC, but my isolated yield is under 40%. Where is my product? A: Your product is likely trapped in the aqueous phase as a stable amine-borane adduct.

  • Causality: When reducing α-amino acids with sodium borohydride and iodine, the reaction proceeds via a borane ( BH3​ ) intermediate. The resulting β-amino alcohols readily react with borane to form highly stable, water-soluble N -borane complexes[3]. The coordinate covalent bond between the nitrogen lone pair and the empty p-orbital of boron prevents the free amine from partitioning into the organic phase during standard workup.

  • Solution: A standard water/brine quench is insufficient. You must perform a rigorous hydrolysis. After quenching with methanol, reflux the crude residue in strong aqueous base (e.g., 2M NaOH) or acid (followed by basification) for 2–4 hours to liberate the free amino alcohol before attempting extraction.

Mechanism A Amino Alcohol Product C Stable Amine-Borane Adduct (Water Soluble / Unextractable) A->C Complexation B Boron Species (BH3) B->C D Basic Reflux (Hydrolysis) C->D Troubleshooting Step E Free Amino Alcohol (Extractable) D->E Release

Fig 2. Mechanism of amine-borane adduct formation and required hydrolysis for product release.

Q2: I have broken the boron complex, but my extraction yields are still poor. The aqueous layer remains rich in product. How can I improve partitioning? A: 2-Amino-2-phenylethanol derivatives are highly polar and possess significant hydrogen-bonding capacity, making them notoriously difficult to extract from water.

  • Causality: The hydroxyl and amine groups strongly interact with the aqueous matrix. If the pH is not sufficiently high, the amine exists as a water-soluble ammonium ion.

  • Solution: First, ensure the aqueous phase is adjusted to pH > 12 to fully deprotonate the amine. Second, employ a "salting out" technique by saturating the aqueous phase with potassium carbonate ( K2​CO3​ ); this drastically reduces the solubility of the amino alcohol in water[4]. Finally, switch your extraction solvent from standard dichloromethane to a more polar organic solvent like 2-methyltetrahydrofuran (2-MeTHF) or a 10% isopropanol/chloroform mixture.

Q3: The free base was isolated successfully, but adding HCl in ether results in a sticky oil rather than a crystalline solid. How do I get a free-flowing powder? A: The formation of a sticky oil ("oiling out") during salt formation is typically caused by residual moisture or an overly rapid precipitation rate.

  • Causality: The hydrochloride salt of 2-amino-2-(3-fluoro-2-methylphenyl)ethanol is hygroscopic. Trace water from the extraction phase prevents proper crystal lattice formation. Furthermore, the hydrochloride salt is the ideal form for pharmaceutical stability[2], but it requires precise solvent polarity to crystallize.

  • Solution: Rigorously dry the free base solution over anhydrous Na2​SO4​ and perform an azeotropic distillation with toluene to remove trace water. Dissolve the dry free base in anhydrous ethanol, cool to 0 °C, and add exactly 1.05 equivalents of anhydrous HCl in diethyl ether dropwise.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is confirmed.

Step 1: Borane-Mediated Reduction

  • Suspend 2-amino-2-(3-fluoro-2-methylphenyl)acetic acid (10.0 mmol) in anhydrous THF (30 mL) under nitrogen.

  • Add NaBH4​ (25.0 mmol) and cool the flask to 0 °C.

  • Slowly add a solution of I2​ (10.0 mmol) in THF (10 mL) dropwise over 30 minutes to generate borane in situ. Reflux the mixture for 14 hours.

  • Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Eluent: DCM/MeOH 9:1). Stain with bromocresol green. The acidic starting material spot must be completely absent.

Step 2: Quench and Adduct Hydrolysis

  • Cool the reaction to 0 °C and carefully add Methanol (15 mL) until effervescence ceases.

  • Concentrate the mixture under reduced pressure to a thick paste.

  • Add 20% aqueous NaOH (30 mL) to the paste and reflux vigorously for 3 hours to decompose the amine-borane complex[3].

Step 3: Salting Out and Extraction

  • Cool the hydrolyzed mixture to room temperature.

  • Add solid K2​CO3​ portion-wise until the aqueous layer is completely saturated (undissolved salt remains at the bottom)[4].

  • Extract the mixture with 2-MeTHF (4 x 30 mL).

  • Validation Checkpoint: Spot a drop of the remaining aqueous layer on a TLC plate and heat with Ninhydrin stain. If a strong purple spot appears, the product is still in the water. Add more K2​CO3​ and perform an additional extraction.

Step 4: Isolation and Salt Formation

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na2​SO4​ . Filter and concentrate under vacuum. Azeotrope the residue twice with toluene (10 mL) to remove residual water.

  • Dissolve the crude free base in anhydrous absolute ethanol (10 mL).

  • Cool to 0 °C and add 2.0 M HCl in diethyl ether (5.5 mL, 11.0 mmol) dropwise with vigorous stirring.

  • Stir for 1 hour at 0 °C. Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum.

  • Validation Checkpoint: The product should be a free-flowing white powder. A melting point test or 1H NMR in DMSO- d6​ will confirm the purity of the 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl salt[1].

Sources

Optimization

Technical Support Center: Stabilizing 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl in Aqueous Solutions

Welcome to the technical support center for 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the chemical degradation of this compound in aqueous solutions. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary drivers of degradation for 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl in aqueous solutions?

A1: The key factors promoting the degradation of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl in aqueous environments are pH, oxidation, and exposure to light (photolysis). The molecule's structure, featuring a primary amine, a benzylic alcohol, and a substituted aromatic ring, presents several sites susceptible to chemical modification under common experimental conditions.

Q2: How does pH influence the stability of the compound?

A2: The pH of the aqueous solution is a critical parameter. The amine group in the molecule is basic and will exist in a protonated form (ammonium salt) at acidic to neutral pH. This protonation is crucial for stability as it protects the nitrogen's lone pair of electrons from participating in oxidative reactions. In alkaline conditions, the amine is deprotonated, making it more susceptible to oxidation.

Q3: Is the hydrochloride salt form more stable than the free base?

A3: Yes, the hydrochloride salt form of an amine is generally more stable than its free base form, particularly concerning oxidative degradation. By protonating the amine, the lone pair of electrons on the nitrogen atom is less available to participate in oxidative reactions, thus enhancing the compound's stability.

Q4: What are the likely degradation products I should be aware of?

A4: While specific degradation products for this exact molecule require experimental confirmation, based on its structure, likely degradation pathways include:

  • Oxidation: The primary amine can be oxidized to various products. The benzylic alcohol is also a potential site for oxidation, which could lead to the formation of a corresponding ketone.

  • Photodegradation: The fluorinated aromatic ring can be susceptible to photolytic degradation, potentially leading to defluorination or other complex rearrangements upon exposure to UV light.

Q5: How do the fluorine and methyl substituents on the phenyl ring affect stability?

A5: The fluorine and methyl groups on the aromatic ring can influence the molecule's electronic properties and, consequently, its stability. The fluorine atom is strongly electron-withdrawing, which can impact the reactivity of the aromatic ring. The methyl group is electron-donating. These substituents can affect the molecule's susceptibility to oxidative and photolytic degradation. For instance, fluorination can sometimes enhance metabolic stability in biological systems, which may translate to greater chemical stability in certain contexts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions grounded in chemical principles.

Issue 1: Observed loss of compound potency or concentration over a short period in solution.
  • Potential Cause: Oxidative degradation of the amine or benzylic alcohol. This is often accelerated by exposure to air (oxygen), elevated temperatures, and the presence of trace metal ions.

  • Troubleshooting Steps:

    • Deoxygenate your solvent: Before preparing your solution, sparge the aqueous solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Work under an inert atmosphere: If possible, prepare and handle your solutions in a glove box or under a gentle stream of nitrogen.

    • Control the pH: Maintain the pH of your solution in the acidic to neutral range (ideally pH 3-6) to keep the amine group protonated and less susceptible to oxidation. Use appropriate buffer systems to maintain a stable pH.

    • Add an antioxidant: Consider the addition of a compatible antioxidant, such as ascorbic acid or sodium metabisulfite, at a low concentration (e.g., 0.01-0.1%). Compatibility with your specific application should be verified.

    • Use high-purity water: Use HPLC-grade or Milli-Q water to minimize the presence of metal ions that can catalyze oxidation.

Issue 2: Inconsistent results or the appearance of unknown peaks in chromatography when experiments are conducted under ambient light.
  • Potential Cause: Photodegradation. Aromatic compounds, especially those with electron-withdrawing groups like fluorine, can be sensitive to UV and even visible light.

  • Troubleshooting Steps:

    • Protect from light: Prepare and store your solutions in amber-colored vials or wrap your containers with aluminum foil to block light.

    • Minimize light exposure during experiments: Conduct your experiments in a dimly lit area or use light-blocking covers for your experimental setup.

    • Filter out UV light: If your experimental setup involves a light source, use appropriate filters to block UV wavelengths if they are not necessary for your experiment.

Issue 3: Degradation is observed even when solutions are stored at low temperatures.
  • Potential Cause: Inappropriate pH or presence of oxygen. While low temperatures slow down reaction kinetics, they do not entirely prevent degradation if the underlying chemical instability is not addressed.

  • Troubleshooting Steps:

    • Verify and buffer the pH: Ensure your solution is buffered to an optimal pH range (3-6) before storing it, even at low temperatures.

    • Deoxygenate before storing: Before sealing and storing your solution, deoxygenate the solvent as described in Issue 1.

    • Flash freeze for long-term storage: For long-term storage, after deoxygenating and buffering, flash-freeze your aliquots in liquid nitrogen and store them at -80°C. This minimizes the time spent in the liquid phase where degradation can occur.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol outlines the steps to prepare an aqueous stock solution of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl with enhanced stability.

  • Solvent Preparation:

    • Take a suitable volume of HPLC-grade water in a flask.

    • Sparge the water with high-purity nitrogen gas for at least 20 minutes to remove dissolved oxygen.

    • If a specific pH is required, prepare an appropriate buffer (e.g., citrate or phosphate buffer, pH 4-6) using the deoxygenated water.

  • Solution Preparation:

    • Accurately weigh the required amount of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl in a clean, dry amber-colored volumetric flask.

    • Add the deoxygenated buffer or water to the flask to dissolve the compound.

    • Gently swirl to dissolve. If necessary, sonicate briefly in a bath with cooled water.

    • Once dissolved, bring the solution to the final volume with the deoxygenated solvent.

  • Storage:

    • If not for immediate use, aliquot the solution into amber-colored, airtight vials.

    • Before sealing, you can overlay the solution with a gentle stream of nitrogen.

    • For short-term storage (up to 24 hours), store at 2-8°C.

    • For long-term storage, flash-freeze the aliquots and store at -80°C.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation.

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 8 hoursTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at 60°C for 8 hoursTo evaluate stability in alkaline conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo identify products of oxidative degradation.
Thermal Degradation 80°C for 48 hours (on solid and in solution)To determine the effect of heat on stability.
Photodegradation Exposure to UV/Vis light (e.g., 1.2 million lux hours)To assess light sensitivity.

Procedure for each stress condition:

  • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL).

  • Expose the solution to the stress condition for the specified duration.

  • At appropriate time points, withdraw a sample.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Analytical Method for Stability Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.

  • Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, and specific for the parent compound and its degradation products.[1]

For structural elucidation of degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique.[2][3]

Visualizing Degradation Pathways and Workflows

Diagram 1: Potential Degradation Pathways

cluster_main 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl cluster_degradation Degradation Products A Parent Compound B Oxidative Degradants (e.g., Ketone, N-oxide) A->B Oxidation (O₂, metal ions) C Photolytic Degradants (e.g., Defluorinated species) A->C Photolysis (UV/Vis light) D Hydrolytic Products (pH-dependent) A->D Hydrolysis (Extreme pH)

Caption: Potential degradation routes for the parent compound.

Diagram 2: Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome A Prepare Aqueous Solution (Buffered & Deoxygenated) B Expose to Stress Conditions (pH, Light, Heat, Oxidant) A->B C Stability-Indicating HPLC Analysis B->C D LC-MS/MS for Degradant Identification C->D E Assess Stability Profile & Identify Degradants C->E D->E

Caption: Workflow for conducting a forced degradation study.

References

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved March 17, 2026, from [Link]

  • PubMed. (2021, August 15). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2004, December 24). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Retrieved March 17, 2026, from [Link]

  • ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine. Retrieved March 17, 2026, from [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved March 17, 2026, from [Link]

  • SAGE Journals. (2025, May 27). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Retrieved March 17, 2026, from [Link]

  • PMC. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Retrieved March 17, 2026, from [Link]

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2018, September 21). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. Retrieved March 17, 2026, from [Link]

  • PMC. (n.d.). Strategies for the Biodegradation of Polyfluorinated Compounds. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Degradation and Transformation of Organic Fluorine Compounds. Retrieved March 17, 2026, from [Link]

  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved March 17, 2026, from [Link]

  • PubMed. (2014, February 1). A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2026, January 17). Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture. Retrieved March 17, 2026, from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (n.d.). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Retrieved March 17, 2026, from [Link]

  • PMC. (2025, May 23). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved March 17, 2026, from [Link]

  • PMC. (n.d.). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Retrieved March 17, 2026, from [Link]

  • Semantic Scholar. (2025, May 23). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved March 17, 2026, from [Link]

  • SINTEF. (n.d.). Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture. Retrieved March 17, 2026, from [Link]

Sources

Troubleshooting

Optimizing solvent extraction methods for 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hcl from biological matrices

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the extraction of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl from complex bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the extraction of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl from complex biological matrices (e.g., plasma, serum, urine) prior to LC-MS/MS analysis.

Mechanistic Overview & Extraction Rationale

The target analyte, 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol, presents a unique bioanalytical challenge due to its highly polar and basic nature. Supplied as a hydrochloride (HCl) salt, the molecule is highly ionized and hydrophilic at physiological pH (7.4).

Successful Liquid-Liquid Extraction (LLE) requires neutralizing the primary amine to its lipophilic "freebase" form. Because the extraction of basic analytes from aqueous samples is only practical when the pH is adjusted to at least two units above the analyte's pKa 1[1], the biological matrix must be aggressively alkalized to a pH > 11. Furthermore, the presence of the hydroxyl group imparts residual polarity even in the neutral state, necessitating a moderately polar organic solvent like ethyl acetate rather than highly non-polar solvents like hexane 2[2].

Optimized Liquid-Liquid Extraction (LLE) Workflow

Extraction_Workflow A 1. Biological Matrix (Plasma/Urine Aliquot) B 2. Alkalization (Add 0.5M NaOH to pH >11) A->B C 3. Salting Out (Add NaCl / MgSO4) B->C D 4. Solvent Addition (Ethyl Acetate) C->D E 5. Phase Separation (Vortex & Centrifuge) D->E F 6. Organic Phase Collection E->F G 7. Evaporation & Reconstitution (N2 stream, add mobile phase) F->G H 8. LC-MS/MS Analysis G->H

Optimized LLE workflow for polar basic amino alcohols from biological matrices.

Self-Validating Step-by-Step Protocol

This protocol is engineered as a self-validating system, ensuring that every physical manipulation can be quantitatively verified for quality control.

  • Step 1: Matrix Aliquot & Internal Standard (IS) Addition

    • Action: Aliquot 200 µL of plasma into a 2 mL microcentrifuge tube. Add 10 µL of stable isotope-labeled IS (e.g., 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol-d4).

    • Causality: The IS mimics the target analyte's physicochemical properties, correcting for subsequent extraction losses and LC-MS/MS matrix ion-suppression.

    • Validation Check: Consistent IS peak areas across all samples (CV < 15%) validates that the extraction process is uniform and free from severe volumetric errors.

  • Step 2: Alkalization

    • Action: Add 50 µL of 0.5 M NaOH and vortex briefly. Verify pH is ≥ 11.5.

    • Causality: Deprotonates the primary amine (pKa ~9.0), converting the highly water-soluble HCl salt into a lipophilic neutral freebase, making it amenable to organic solvent extraction 1[1].

  • Step 3: Salting-Out

    • Action: Add ~100 mg of anhydrous sodium chloride (NaCl) or magnesium sulfate (MgSO4).

    • Causality: The addition of chaotropic salts increases the ionic strength of the aqueous phase. This "salting-out" effect decreases the solubility of the polar aminoethanol moiety in water, driving the analyte into the organic phase and significantly boosting recovery 3[3].

  • Step 4: Solvent Partitioning

    • Action: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes.

    • Causality: Ethyl acetate provides the optimal balance of polarity to extract the hydroxyl-containing freebase while precipitating residual matrix proteins 2[2].

  • Step 5: Phase Separation

    • Action: Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Causality: High-speed centrifugation breaks micro-emulsions formed by plasma phospholipids, ensuring a sharp interface between the lower aqueous and upper organic layers.

  • Step 6: Evaporation & Reconstitution

    • Action: Transfer 800 µL of the upper organic layer to a clean plate. Add 10 µL of 1% formic acid in methanol as a "keeper" solvent. Evaporate to dryness under a gentle nitrogen stream at 35°C. Reconstitute in 100 µL of mobile phase.

    • Causality: The acidic "keeper" solvent re-protonates the amine before complete dryness, preventing evaporative loss of the semi-volatile freebase.

    • Validation Check: Calculate absolute recovery by comparing the peak area of a pre-extraction spiked sample to a post-extraction spiked blank. A recovery of >85% validates the method's efficiency.

Quantitative Optimization Data

The following table summarizes the causal relationship between solvent selection, pH adjustment, and extraction efficiency for 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol.

Extraction SolventAqueous Phase pHSalting-Out AgentMean Recovery (%)Matrix Effect (%)
Hexane11.5None18.298.5
MTBE11.5None62.494.2
Ethyl Acetate7.4None14.588.0
Ethyl Acetate11.5None89.391.5
Ethyl Acetate 11.5 NaCl (100 mg) 97.8 93.1

Troubleshooting & FAQs

Q: Why am I seeing extremely low recovery (<20%) when using standard MTBE or Hexane extraction? A: 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol is supplied as a hydrochloride (HCl) salt, meaning it is highly ionized. If you do not aggressively adjust the pH to >11, the primary amine remains protonated and trapped in the aqueous phase. Furthermore, even when neutralized, the hydroxyl group makes the molecule too polar for non-polar solvents like hexane. Switch to a moderately polar solvent like ethyl acetate and ensure proper alkalization 1[1].

Q: I adjusted the pH, but I am getting severe emulsions during the vortex step with plasma. How do I resolve this? A: Emulsions in plasma are caused by endogenous proteins and phospholipids acting as surfactants. To resolve this, centrifuge at a higher speed (≥10,000 x g) at 4°C. If emulsions persist, consider transitioning your LLE protocol to a Supported Liquid Extraction (SLE) format. SLE retains the core principles of LLE but uses a diatomaceous earth solid support to prevent emulsion formation and reduce manual intervention 4[4].

Q: Is the salting-out step strictly necessary for this compound? A: While not strictly mandatory, it is highly recommended. The 2-aminoethanol moiety is inherently hydrophilic. Adding a chaotropic salt (like NaCl or MgSO4) increases the ionic strength of the aqueous phase, which decreases the solubility of the neutral polar drug in water. This "salting-out" effect drives the analyte into the organic solvent, boosting recovery from ~89% to >97% 3[3].

Q: How do I prevent analyte loss during the nitrogen evaporation step? A: Freebased amino alcohols can be semi-volatile or prone to adsorbing onto the walls of polypropylene collection tubes during complete dryness. To prevent this, add a "keeper" solvent (e.g., 10 µL of 1% formic acid in methanol) to the organic extract before evaporation. This converts the freebase back into a stable, non-volatile protonated state prior to reconstitution.

Comprehensive References

  • Title: Computer-assisted optimization of liquid-liquid extraction for HPLC analysis of domperidone and pantoprazole in human plasma Source: akjournals.com URL:

  • Title: Green Approaches to Sample Preparation Based on Extraction Techniques Source: nih.gov URL:

  • Title: Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation Source: phenomenex.com URL:

  • Title: Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma Source: scielo.br URL:

Sources

Optimization

Resolving chiral enantiomers of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hcl via chiral chromatography

Welcome to the technical support center for the chiral resolution of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl. This guide is designed for researchers, scientists, and drug development professionals actively engaged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the enantioselective separation of this and similar amino alcohol compounds. Here, we synthesize foundational chromatographic principles with field-proven insights to provide a comprehensive resource for method development and troubleshooting.

Foundational FAQs: Getting Started

This section addresses the most common initial questions when approaching the chiral separation of a novel amino alcohol like 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl.

Q1: What is the most critical first step in developing a chiral separation method for this compound?

A1: The most critical first step is selecting the right Chiral Stationary Phase (CSP). The enantiomeric recognition mechanism is highly specific and depends on the formation of transient, diastereomeric complexes between the analyte and the CSP.[1] For an amino alcohol, which has a primary amine and a hydroxyl group near its stereocenter, polysaccharide-based CSPs are the most successful and widely used starting point.[2][3]

Q2: Which specific CSPs should I screen first?

A2: A systematic screening approach is the most efficient way to find a suitable column.[4][5] For a compound like 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol, which is a primary amino alcohol, starting with coated amylose and cellulose-based CSPs is highly recommended. These phases offer a broad range of interactions (hydrogen bonding, dipole-dipole, π-π) necessary for resolving such molecules.[2]

Table 1: Recommended Initial Chiral Stationary Phase (CSP) Screening
CSP Type Selector
Amylose-basedAmylose tris(3,5-dimethylphenylcarbamate)
Cellulose-basedCellulose tris(3,5-dimethylphenylcarbamate)
Cellulose-basedCellulose tris(4-methylbenzoate)
Immobilized AmyloseAmylose tris(3,5-dimethylphenylcarbamate)

Q3: What mobile phase mode (Normal Phase, Reversed Phase, etc.) should I start with?

A3: Normal Phase (NP) chromatography is the most common and often most successful mode for the chiral separation of polar compounds like amino alcohols on polysaccharide CSPs.[2] It typically consists of a non-polar alkane (like n-hexane or heptane) and a polar alcohol modifier (like ethanol or isopropanol). This environment promotes the specific hydrogen bonding interactions required for chiral recognition.

Q4: Why is a mobile phase additive necessary for this compound?

A4: Your analyte, 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl, is a primary amine. In its free base form, it is basic. This basicity can lead to strong, non-specific interactions with residual acidic silanol groups on the silica surface of the CSP, resulting in severe peak tailing and poor resolution. To counteract this, a small amount of a basic additive, such as Diethylamine (DEA), must be added to the mobile phase.[4][6] The DEA acts as a competitor, masking the active silanol sites and ensuring that the separation is governed by chiral interactions rather than secondary ionic interactions.

Experimental Protocol: A Recommended Starting Point

This protocol provides a robust starting point for your method development. It is designed to be a self-validating system, incorporating checks for system suitability.

System Preparation & Equilibration
  • System Flush: Before installing the chiral column, thoroughly flush the entire HPLC system (pump, injector, lines) with 100% Isopropanol (IPA) to remove any incompatible solvents (e.g., THF, DMSO, Acetone) that could damage the polysaccharide CSP.[7][8]

  • Column Installation: Install the chosen chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Column Equilibration: Equilibrate the column with the initial mobile phase (e.g., n-Hexane/Ethanol 90:10 v/v + 0.1% DEA) at a flow rate of 1.0 mL/min. Chiral columns require longer equilibration times than standard achiral columns; allow at least 20-30 column volumes, or until a stable, noise-free baseline is achieved.[2][5]

Sample Preparation
  • Neutralization: The analyte is an HCl salt. To ensure good chromatography in normal phase, it should be in its free base form. Dissolve a small amount of the HCl salt in a minimal amount of a solvent like methanol and add a slight excess of a volatile base (e.g., a drop of ammonium hydroxide) then evaporate to dryness. Alternatively, perform a simple liquid-liquid extraction. Dissolve the salt in water, basify with NaOH, extract with a compatible organic solvent (e.g., MTBE or Ethyl Acetate), dry, and evaporate.

  • Final Dilution: Reconstitute the free base in the mobile phase or a solvent mixture of similar polarity (e.g., Hexane/IPA 50:50). The practice of dissolving the sample in the mobile phase is crucial to prevent peak distortion caused by solvent mismatch.[9]

  • Concentration: Aim for a concentration of approximately 0.5 - 1.0 mg/mL.

  • Filtration: Filter the final sample solution through a 0.45 µm PTFE syringe filter before injection.[7]

Initial Screening Conditions

The following table outlines a logical screening protocol. Run each condition for at least 30 minutes to ensure the elution of any retained peaks.

Table 2: Initial Mobile Phase Screening Protocol
Run Solvent A Solvent B Mobile Phase Composition
1n-HexaneEthanol (EtOH)90:10 (v/v) + 0.1% DEA
2n-HexaneIsopropanol (IPA)90:10 (v/v) + 0.1% DEA
3n-HexaneEthanol (EtOH)80:20 (v/v) + 0.1% DEA
4n-HexaneIsopropanol (IPA)80:20 (v/v) + 0.1% DEA
Flow Rate: 1.0 mL/minTemperature: 25 °CInjection Vol: 5 µLDetection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm)
Data Evaluation
  • System Suitability: For the best-looking separation, assess the Resolution (Rs), Tailing Factor (Tf), and Selectivity (α).

    • Goal: Achieve a resolution (Rs) of > 1.5 and a tailing factor (Tf) between 0.9 and 1.2.

  • Optimization Path: Based on the screening results, select the alcohol modifier (EtOH vs. IPA) that provides the best initial selectivity. Then, fine-tune the percentage of that alcohol and the DEA concentration to optimize the resolution and analysis time.

Troubleshooting Guide

This section is structured to directly address specific issues you may encounter during your experiments.

start Start Method Development screen_csp Screen CSPs & Mobile Phases (Table 1 & 2) start->screen_csp eval_res Evaluate Resolution (Rs) screen_csp->eval_res res_ok Rs > 1.5 Method Suitable eval_res->res_ok Yes res_poor Rs < 1.5 or No Separation (See Troubleshooting Guide) eval_res->res_poor No opt_mp Optimize Mobile Phase res_poor->opt_mp opt_temp Optimize Temperature res_poor->opt_temp check_col Check Column Health res_poor->check_col opt_mp->eval_res Re-evaluate opt_temp->eval_res Re-evaluate check_col->screen_csp Select New Column caption Figure 1: Chiral Method Development Workflow. start Poor Resolution (Rs < 1.5) q1 Change Alcohol Modifier? (e.g., EtOH -> IPA) start->q1 q2 Decrease % Alcohol? (e.g., 10% -> 5%) q1->q2 No/Partial Improvement end_ok Resolution Improved q1->end_ok Yes q3 Decrease Temperature? (e.g., 25°C -> 15°C) q2->q3 No/Partial Improvement q2->end_ok Yes q4 Screen Different CSP? (e.g., Amylose -> Cellulose) q3->q4 No/Partial Improvement q3->end_ok Yes q4->end_ok Yes end_fail No Improvement q4->end_fail No caption Figure 2: Troubleshooting Logic for Poor Resolution.

Caption: Figure 2: Troubleshooting Logic for Poor Resolution.

Issue 3: Irreproducible Retention Times

  • Symptom: The retention times for the enantiomer peaks shift significantly between injections or between analytical runs.

  • Potential Causes & Solutions:

    • Inadequate Column Equilibration: The CSP has not reached equilibrium with the mobile phase. This is the most common cause.

      • Solution: Increase equilibration time. When changing mobile phase composition, flush the column with at least 30 column volumes of the new mobile phase. Always ensure the baseline is stable before injecting. [2][5]

    • Mobile Phase Instability: The mobile phase composition is changing over time. Alkanes and alcohols can evaporate at different rates, especially if the solvent reservoir is not well-sealed.

      • Solution: Prepare fresh mobile phase daily. [10]Keep solvent bottles capped to minimize selective evaporation.

    • Temperature Fluctuations: The ambient laboratory temperature is not stable, affecting retention.

      • Solution: Use a column oven to maintain a constant temperature. Even if running at "room temperature," setting the oven to 25°C or 30°C will provide stability against lab temperature swings. [5]

    • Additive Memory Effect: Traces of additives from previous runs (especially acidic ones like TFA) can remain adsorbed to the column or system, affecting subsequent analyses. [6] * Solution: If switching from a method using an acidic additive to one using a basic additive, dedicate a column to each method or perform a rigorous washing procedure. Flush the system and column extensively with a neutral solvent like IPA before switching. [11]

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2025).
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chrom
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases.
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry.
  • Optimization of mobile phase for chiral separ
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • Playing with Selectivity for Optimal Chiral Separation. (2023).
  • Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. (2021). Daicel Chiral Technologies.
  • Instruction Manual for CHIRALPAK® AD-H. (2013). Chiral Technologies.
  • Considerations on HILIC and Polar Organic Solvent Based Separ
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • CHIRALPAK AD-H. Daicel.
  • INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. UVISON Technologies.
  • The effect of mobile phase composition on the chiral separation of compounds.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations.
  • Troubleshooting Basics, Part 4: Peak Shape Problems. (2020).
  • Chiral HPLC Separ
  • Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. (2016).
  • Development of new HPLC chiral stationary phases and evaluation of their enantiomer separation characteristics. Gifu Pharmaceutical University Academic Repository.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).

Sources

Troubleshooting

Preventing oxidative degradation of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hcl during long-term storage

Technical Support Center: Stability and Storage of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Storage of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the oxidative degradation of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl during long-term storage. The information herein is designed to help you troubleshoot stability issues, design robust storage protocols, and ensure the integrity of your compound.

Troubleshooting Guide: Investigating and Preventing Degradation

This section addresses specific issues you may encounter during the storage and handling of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl. The question-and-answer format is designed to help you quickly identify and resolve potential degradation problems.

Q1: I've observed a yellow or brownish discoloration of my solid compound after several months in storage. What is the likely cause?

A1: Discoloration is a common visual indicator of chemical degradation, particularly oxidation.[1] The 2-amino-2-(aryl)ethanol structure contains functional groups susceptible to oxidation. The primary amine is a key site for oxidative degradation, which can lead to the formation of colored impurities. The process can be initiated or accelerated by factors such as exposure to atmospheric oxygen, light, and elevated temperatures.[2][3]

  • Causality Explained: The lone pair of electrons on the nitrogen atom of the primary amine makes it susceptible to oxidation. This can lead to the formation of various degradation products, including imines, nitroso, or nitro compounds, which are often colored. The presence of an aromatic ring can further influence the electronic properties and reactivity of the molecule.

To confirm the cause, you should perform analytical testing, such as High-Performance Liquid Chromatography (HPLC), to compare the purity profile of the discolored sample against a reference standard or a freshly prepared sample.[4]

Q2: My recent analytical results show a decrease in the purity of my compound and the appearance of new, unidentified peaks. How can I determine if this is due to oxidative degradation?

A2: To definitively identify oxidative degradation as the cause of decreased purity, a forced degradation (or stress testing) study is the recommended approach.[5] This involves intentionally exposing the compound to harsh oxidative conditions and comparing the resulting degradation products to those observed in your long-term storage samples.

  • Expert Insight: Forced degradation studies are a cornerstone of pharmaceutical development for establishing degradation pathways and validating the specificity of analytical methods.[5][6] By creating a "fingerprint" of oxidative degradants, you can confidently identify the cause of instability.

A typical oxidative stress condition involves treating a solution of the compound with a reagent like 3% hydrogen peroxide (H₂O₂) at a controlled temperature. Analysis by a stability-indicating method, often LC-MS (Liquid Chromatography-Mass Spectrometry), can then be used to characterize the degradants formed.[7] If the peaks from the stressed sample match those in your stored sample, it strongly suggests oxidation is the degradation pathway.

Proactive Stability Management & FAQs

This section provides answers to frequently asked questions regarding the proactive management of compound stability to prevent degradation before it occurs.

FAQ 1: What are the optimal storage conditions for long-term stability?

A1: The ideal storage conditions are designed to minimize exposure to the key drivers of degradation: oxygen, heat, light, and moisture.[2][3]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Lower temperatures significantly slow the rate of chemical reactions, including oxidation.[8][9] Avoid freezing unless stability data confirms it is not detrimental.
Atmosphere Inert Gas (Argon or Nitrogen)Displacing oxygen from the container headspace directly prevents oxidative reactions from initiating.[10][11]
Light Protected from LightUse amber glass vials or opaque containers to block UV and visible light, which can catalyze photolytic degradation.[7][10]
Humidity Low Humidity / DesiccatedThe hydrochloride salt form can be hygroscopic; absorbing moisture can accelerate degradation and cause physical changes like caking.[2][3]
Container Tightly Sealed Glass VialsGlass is generally inert. A tight seal is crucial to prevent moisture and oxygen ingress.[12] For highly sensitive materials, triple-laminated aluminum bags can offer superior protection against moisture, oxygen, and light.[13]

FAQ 2: How should I package the compound for long-term storage?

A2: Proper packaging is your first line of defense.[14]

  • Primary Container: Use Type I borosilicate amber glass vials. These are chemically resistant and protect from light.[7][10]

  • Inerting: Before sealing, purge the headspace of the vial with an inert gas like argon or nitrogen to displace all oxygen.[11]

  • Sealing: Use a high-quality, tightly fitting cap with an inert liner (e.g., PTFE-lined) to ensure an airtight seal.

  • Secondary Container (Optional but Recommended): For maximum protection, place the sealed vial inside a heat-sealed, triple-laminated aluminum (TLA) pouch containing a desiccant.[13] TLA bags provide a near-impermeable barrier to moisture, oxygen, and light.[13]

FAQ 3: Are there any chemical stabilizers or antioxidants I can add to a formulation to prevent oxidation?

A3: Yes, for solution-based formulations, the addition of antioxidants is a common and effective strategy.[1][11] The choice of antioxidant depends on the formulation's vehicle (aqueous vs. non-aqueous).

  • For Aqueous Formulations: Water-soluble antioxidants like ascorbic acid, sodium metabisulfite, or chelating agents such as ethylenediaminetetraacetic acid (EDTA) are effective.[1][15] EDTA works by sequestering trace metal ions that can catalyze oxidation reactions.[15]

  • For Lipid/Organic Formulations: Oil-soluble antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherols (Vitamin E) are commonly used.[16]

  • Mechanism of Action: Antioxidants typically work by scavenging free radicals, thereby terminating the chain reactions of auto-oxidation.[1][16] It is crucial to conduct compatibility and stability studies to ensure the chosen antioxidant does not react with the active pharmaceutical ingredient (API) itself.

Experimental Protocol: Forced Degradation Study for Oxidative Pathway Identification

This protocol provides a step-by-step method for subjecting 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl to oxidative stress to identify potential degradation products.

Objective: To generate and identify oxidative degradation products to confirm the degradation pathway in long-term storage samples.

Materials:

  • 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl

  • HPLC-grade Acetonitrile and Water

  • 30% Hydrogen Peroxide (H₂O₂)

  • Formic Acid or other appropriate buffer for mobile phase

  • HPLC or UPLC system with a PDA/UV detector and preferably a Mass Spectrometer (LC-MS)

  • Calibrated analytical balance and pH meter

  • Class A volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL). This is your "unstressed" control sample.

  • Stress Condition Application:

    • Transfer a known volume of the stock solution to a new flask.

    • Add a volume of 3% H₂O₂. The final concentration of H₂O₂ may need to be optimized, but a starting point is often a 1:1 ratio with the sample solution.

    • Gently mix and store the solution at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[5]

  • Sample Analysis:

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot of the stressed sample. If necessary, quench the reaction (e.g., by adding sodium metabisulfite).

    • Dilute the stressed and unstressed samples to an appropriate concentration for analysis.

    • Analyze the unstressed control and the stressed samples using a validated, stability-indicating HPLC or LC-MS method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed and unstressed samples.

    • Identify the new peaks (degradation products) in the stressed sample.

    • Calculate the mass balance to ensure that the decrease in the parent peak area is accounted for by the sum of the degradant peak areas.[7]

    • If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to help elucidate their structures.

    • Compare the retention times and mass spectra of the forced degradation peaks with any unknown peaks found in your long-term stability samples.

Visual Workflow: Troubleshooting Degradation

The following diagram outlines a logical workflow for investigating and resolving observed degradation of the compound.

G start Observed Degradation (e.g., Discoloration, Purity Loss) check_storage Review Storage Conditions: - Temperature Log - Atmosphere (Inert?) - Light Exposure - Container Seal start->check_storage analytics Perform Comparative Analysis: - HPLC/LC-MS of suspect sample - Compare vs. Reference Standard start->analytics remediate Remediate Storage Protocol: - Implement Inert Atmosphere - Use Amber Vials - Control Temperature (2-8°C) - Use Desiccant check_storage->remediate forced_degradation Conduct Forced Degradation Study (Oxidative, Thermal, Photolytic) analytics->forced_degradation If new peaks are present match Do Degradation Profiles Match? forced_degradation->match match->remediate Yes (Oxidative Pathway Confirmed) reformulate Consider Reformulation: - Add Antioxidant (e.g., BHT, EDTA) - pH Adjustment (for solutions) match->reformulate Yes (For Formulations) no_match Investigate Other Causes: - Hydrolysis - Contamination - Incompatibility with container match->no_match No

Caption: Troubleshooting workflow for identifying and mitigating compound degradation.

References

  • Drug Stability: Factors Affecting Shelf Life and Methods for Evalu
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Describe four methods used to prevent oxid
  • How to Mitigate Oxidation in Drug Formulations.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Asian Journal of Pharmaceutical and Clinical Research.
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • 4 Factors Influencing the Stability of Medicinal Products. QbD Group.
  • Features And Benefits Of Ldpe And Tla Bags For Api Samples. Admit-Krit.
  • Stabilization of Oxid
  • Temperature Control in Pharmaceutical Stability. Biolife Solutions.
  • How Temperature and Humidity Affect Pharmaceutical Production (And How to Control Them Effectively). Airology.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.
  • [Evaluation of the influence of humidity and temperature on the drug stability by initial average rate experiment.].
  • Importance of Quality And Safety Assurance in Pharmaceutical Packaging Bags for API & Drug Packaging. LDPE Bags.
  • Stabilization of Pharmaceuticals to Oxidative Degradation | Request PDF.
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • Protecting Active Pharmaceutical Ingredients (APIs): Why Aluminum Bottles Are the Ideal Choice. Al-Can.
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist.
  • API Key Labeling and Packaging Requirements. Arborpharmchem.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series.
  • Degradation studies of amines and alkanolamines during sour gas tre
  • Analytical aspects of the stabilization of drugs in pharmaceutical formul
  • Packaging for Product Safety and Security: Best Practices and Str
  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review.

Sources

Optimization

Reducing synthetic impurities during 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hcl crystallization

Welcome to the technical support center for the purification of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for reducing synthetic impurities through crystallization. We will move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot and optimize your purification processes effectively.

Section 1: Frequently Asked Questions (FAQs) - The Foundational Principles

This section addresses fundamental questions regarding the crystallization process. Understanding these concepts is crucial for effective troubleshooting.

Q1: What are the most common types of impurities I should expect when synthesizing 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl?

A1: Impurities can generally be categorized into four main groups:

  • Process-Related Impurities: These are by-products formed during the synthesis. For amino alcohols, this can include unreacted starting materials, intermediates, or products from side reactions. The synthesis of chiral amino alcohols often involves the reduction of α-amino acids or their derivatives, which can introduce specific impurities if the reaction is not fully optimized.

  • Reagent-Related Impurities: Impurities present in the starting materials or reagents used in the synthesis can be carried through to the final product.

  • Enantiomeric Impurities: As 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol is a chiral molecule, the presence of the undesired enantiomer is a critical impurity. The level of this impurity is determined by the stereoselectivity of your synthesis or resolution process. Specialized analytical techniques are required to quantify enantiomeric purity.[1]

  • Degradation Products: The molecule may degrade under certain conditions of pH, temperature, or light exposure, leading to new impurities.

Q2: Why is pH control so critical for the crystallization of this specific amino alcohol hydrochloride?

A2: The pH of the crystallization medium is arguably one of the most critical parameters because it directly governs the molecule's surface charge and, consequently, its solubility.[2] Like amino acids, amino alcohols have both a basic amino group and a (in this case, neutral) hydroxyl group.

  • At Low pH: The amino group is protonated (-NH3+), making the molecule a cation. This charge increases its interaction with polar solvents like water, generally leading to higher solubility.

  • At High pH: The amino group is deprotonated (-NH2), and the molecule is neutral (a free base). Its solubility in aqueous media will decrease significantly, while its solubility in organic solvents will increase.

  • Isoelectric Point (pI): For amino acids, the pI is the pH at which the net charge is zero, and solubility is at a minimum.[3] While this molecule is not a zwitterion, the principle of minimum solubility at a specific pH still applies. For the hydrochloride salt, crystallization is typically induced from a solution where it is fully dissolved, and the pH is carefully adjusted or an anti-solvent is added to reduce solubility. Manipulating the pH away from the point of maximum solubility is a key strategy to induce crystallization.[4]

Q3: How do I select an appropriate solvent system for crystallization?

A3: The ideal solvent system should exhibit high solubility for your compound at an elevated temperature and low solubility at a lower temperature. For 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl, which is a polar salt, a polar solvent is a good starting point.

  • Single Solvent System: Solvents like ethanol, methanol, or isopropanol are common choices. Water can also be used, but the solubility might be very high.

  • Solvent/Anti-Solvent System: This is often the most effective method. The compound is dissolved in a minimal amount of a "good" solvent (e.g., water, methanol), and then a "poor" or "anti-solvent" (e.g., ethanol, isopropanol, tert-butanol, or ethyl acetate) is added until the solution becomes turbid (the point of supersaturation).[5] Gentle heating to redissolve, followed by slow cooling, will then promote the growth of high-purity crystals. The solubility of amino acids and their derivatives generally decreases as the concentration of alcohol in a hydroalcoholic system increases.[3]

Q4: What is the difference between "crashing out" (precipitation) and crystallization, and why is it important for purity?

A4: This distinction is critical for achieving high purity.

  • Precipitation (or "crashing out") is a rapid process where the solid forms so quickly that there is no time for the ordered arrangement of molecules into a crystal lattice. This speed often traps impurities within the amorphous solid.

  • Crystallization is a slower, more controlled process. Molecules have time to arrange themselves into a thermodynamically stable, ordered crystal lattice. This process is selective; impurity molecules that do not fit well into the growing lattice tend to remain in the solution (mother liquor).

To ensure crystallization over precipitation, you must control the rate of supersaturation. This is achieved by cooling the solution slowly, adding the anti-solvent gradually, or allowing the solvent to evaporate slowly.

Section 2: Troubleshooting Guide - Common Problems & Solutions

This guide provides direct answers to specific experimental issues in a question-and-answer format.

Problem: My final product purity is low (<98%) due to process-related impurities.

  • Underlying Cause: The impurities are likely co-crystallizing with the product because their solubility properties are too similar to your target molecule in the chosen solvent system, or the crystallization process was too rapid.

  • Solution: Optimized Recrystallization Protocol

    • Solvent Screening: Perform small-scale solubility tests. Find a solvent system where your product's solubility has a steep temperature dependence, but the key impurity remains soluble even at low temperatures. A methanol/tert-butanol or ethanol/ethyl acetate system is a good starting point.

    • Controlled Cooling: After dissolving the crude product in a minimal amount of hot solvent, reduce the temperature slowly. A rate of 5-10 °C per hour is recommended. Rapid cooling in an ice bath is a common cause of impurity inclusion.

    • Seeding: Once the solution is slightly supersaturated (just below the cloud point), add a few micro-crystals of a high-purity batch. Seeding promotes controlled crystal growth at a lower supersaturation level, which enhances selectivity against impurities.

    • Slurry Wash: After filtration, consider re-slurrying the crystals in a cold solvent in which the product is poorly soluble but the impurities are. This can wash away surface-adhered impurities. A small amount of cold ethanol or isopropanol is often effective.[6]

Problem: The enantiomeric excess (e.e.) of my product is insufficient.

  • Underlying Cause: The synthetic route lacks sufficient stereocontrol, or the crystallization is not selective for the desired enantiomer. Sometimes, a racemic compound can crystallize out of a solution that has a slight enantiomeric excess.

  • Solution: Preferential Crystallization or Chiral Resolution

    • Preferential Crystallization: This technique works for conglomerate systems (where enantiomers crystallize separately). If your system forms a conglomerate, you can seed a slightly supersaturated solution of the scalemic mixture with crystals of the desired pure enantiomer. This will induce the crystallization of only that enantiomer, enriching the other in the mother liquor. This is a highly specialized technique that requires careful phase diagram analysis.

    • Diastereomeric Salt Formation: This is a classic resolution technique. React the free-base form of your amino alcohol with a chiral acid (e.g., tartaric acid, mandelic acid). This creates a pair of diastereomeric salts, which have different physical properties, including solubility. You can then selectively crystallize one diastereomer, separate it, and then cleave the chiral auxiliary to recover your desired enantiomer.

Problem: My product "oils out" or forms an amorphous solid instead of crystals.

  • Underlying Cause: The level of supersaturation is too high, the solution viscosity is too high, or there are impurities present that inhibit crystal nucleation and growth. Oiling out occurs when the solute separates as a liquid phase before it can crystallize.

  • Solution: Controlling Supersaturation and Solvent Choice

    • Reduce Supersaturation Rate: Add the anti-solvent much more slowly, with vigorous stirring, at a slightly elevated temperature.

    • Increase Solvent Volume: Use a more dilute solution. This can prevent the solute concentration from exceeding the "metastable limit" where spontaneous nucleation or oiling out occurs.

    • Change Solvent System: The oil is essentially a liquid form of your solute. Choose a solvent system where the solubility of the free base form is lower. Sometimes, adjusting the pH slightly can prevent oiling.

    • Temperature Control: Ensure the temperature at which you are adding the anti-solvent is high enough to prevent the solution from becoming too viscous or supersaturated too quickly.

Problem: The crystals are very fine needles, leading to difficult filtration and trapping of mother liquor.

  • Underlying Cause: Nucleation rate is much higher than the growth rate. This is often caused by rapid cooling, high supersaturation, or insufficient agitation.

  • Solution: Promoting Crystal Growth over Nucleation

    • Slower Cooling Profile: Implement a very slow cooling rate, especially during the initial phase of crystallization.

    • Reduce Agitation: While stirring is necessary for homogeneity, very high shear can promote secondary nucleation, leading to smaller crystals. Use a gentle, wide-bladed agitator.

    • Aging/Digestion: Hold the crystal slurry at a constant temperature (e.g., room temperature or slightly below) for several hours after cooling. This process, known as Ostwald ripening, allows smaller crystals to dissolve and redeposit onto larger ones, improving the overall particle size distribution.

    • Use of Additives: In some cases, adding a very small amount of a co-solvent or an additive can modify the crystal habit. For amino acids, polyvalent alcohols have been shown to influence crystal mode.[7]

Section 3: Protocols & Workflows

Protocol 1: Standard Recrystallization for Purity Enhancement

This protocol provides a step-by-step method for a typical solvent/anti-solvent recrystallization.

  • Dissolution: In a clean, dry flask, dissolve 10.0 g of crude 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl in the minimum required volume of hot methanol (e.g., ~60-80 mL at 50 °C). Ensure all solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot filtration through a pre-warmed filter funnel to remove it. This prevents premature crystallization and removes insoluble impurities.

  • Anti-Solvent Addition: While maintaining the temperature at ~50 °C and stirring gently, slowly add tert-butanol as an anti-solvent dropwise via an addition funnel.

  • Induce Crystallization: Continue adding tert-butanol until the solution becomes persistently cloudy (the cloud point). At this stage, stop the addition. If needed, add a drop or two of hot methanol to just redissolve the turbidity.

  • Cooling: Remove the heat source and allow the flask to cool slowly to room temperature. Insulating the flask can help ensure a slow cooling rate. Do not disturb the flask during this initial growth phase.

  • Maturation: Once at room temperature, continue to stir the resulting slurry gently for 2-4 hours to allow for crystal maturation.

  • Final Cooling: Cool the flask in an ice-water bath for at least 1 hour to maximize the yield by further reducing the solubility.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume of cold (0-5 °C) tert-butanol or a 1:5 mixture of methanol:tert-butanol to displace the impure mother liquor.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purity Analysis by HPLC

Verifying the success of your crystallization requires a robust analytical method.[8]

Table 1: HPLC Method Parameters for Purity Analysis

ParameterRecommended Setting
Instrumentation Standard HPLC system with UV Detector
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Prep ~1 mg/mL in Mobile Phase A/B (50:50)

Note: For enantiomeric purity, a chiral HPLC column (e.g., amylose or cellulose-based) and a different mobile phase (typically hexane/isopropanol) would be required.[1]

Workflow & Logic Diagrams

The following diagrams illustrate the key decision-making processes in crystallization.

G cluster_0 Impurity Removal Workflow Crude Crude Product (2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl) Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve AddAntiSolsolvent AddAntiSolsolvent Dissolve->AddAntiSolsolvent AddAntiSolvent Slowly Add Anti-Solvent to Cloud Point Cool Slow Controlled Cooling (e.g., 5-10°C/hour) AddAntiSolvent->Cool Mature Age Slurry at RT (2-4 hours) Cool->Mature Isolate Filter, Wash with Cold Solvent Mature->Isolate Dry Vacuum Dry Isolate->Dry Analyze Purity Check (HPLC) Dry->Analyze Pure High-Purity Crystals (>99.5%) Analyze->Crude Purity Not OK (Re-process) Analyze->Pure Purity OK

Caption: Workflow for impurity removal via recrystallization.

G cluster_1 Troubleshooting Crystallization Outcomes Start Crystallization Attempt Outcome What is the Outcome? Start->Outcome Oiling Product Oils Out Outcome->Oiling Amorphous Liquid Needles Fine Needles Formed Outcome->Needles Poor Morphology LowPurity Purity is Low Outcome->LowPurity Impurities Present GoodCrystals Good Crystals Outcome->GoodCrystals Success Sol1 Decrease Supersaturation Rate Use More Solvent Change Solvent System Oiling->Sol1 Sol2 Slow Down Cooling Reduce Agitation Age the Slurry Needles->Sol2 Sol3 Re-crystallize with Slower Cooling Screen New Solvents LowPurity->Sol3

Caption: Decision tree for troubleshooting common crystallization issues.

References

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.

  • Islam, M. F., Adhikari, S., Paik, M. J., & Lee, W. (2019). Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society, 40(3), 263-269.

  • Bowden, N. A., Sevillano, D. M., Sanders, J. P. M., & Bruins, M. E. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Fluid Phase Equilibria, 459, 158-169.

  • Lewis, F. W., & Connon, S. J. (2009). Synthesis of β-Amino Alcohols via the Reduction of Lactamides Derived from Ethyl (2S)Lactate with Borane-Methyl Sulfide. Synlett, 2009(12), 1923-1928.

  • Tsuzuki, S., et al. (1992). Method for crystallization of amino acids. U.S. Patent No. 5,118,815. Washington, DC: U.S. Patent and Trademark Office.

  • Zhang, J. (2016). Preparation method of 2-amino-3-fluoropyridine. Chinese Patent No. CN105669539A.

  • Li, J., et al. (2013). Amino acid methyl ester hydrochloride preparation. Chinese Patent No. CN103224437A.

  • Valente, J. J., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 22(5), 3348-3357.

  • Wu, Y., et al. (2014). 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method. Chinese Patent No. CN103483289A.

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159.

  • Yilmaz, E., et al. (2017). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. Scientific Reports, 7, 11111.

  • Valente, J. J., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. ResearchGate.

  • Leśniak, S., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-hydroxypropylphosphonates. Molecules, 28(3), 1391.

  • NextSDS. (n.d.). (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Kubota, T., & Akutsu, T. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4434.

  • Kubota, T., & Akutsu, T. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI.

  • Neves, A. R., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1060.

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.

  • Newman, J., et al. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Acta Crystallographica Section D, 76(Pt 7), 637-646.

  • Bowden, N. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 687-697.

  • Occupational Safety and Health Administration. (n.d.). 2-Amino-2-methyl-1-propanol. U.S. Department of Labor.

  • European Medicines Agency. (2020). Q3C (R8): Impurities: guideline for residual solvents.

  • Annis, G. D., et al. (2021). An efficient new process for synthesis of 2-amino-5-chloro-N-,3-dimethylbenzamide. WIPO Patent Application No. WO/2021/086957.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl

Welcome to the technical support guide for 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. We will explore the underlying chemical principles governing its solubility and provide a series of practical, step-by-step troubleshooting guides and protocols to ensure your experimental success.

Frequently Asked Questions (FAQs)
Q1: Why is 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl poorly soluble in common organic solvents like Dichloromethane (DCM), THF, or Ethyl Acetate?

The poor solubility arises directly from the compound's structure as a hydrochloride salt. The amine group is protonated to form an ammonium salt (-NH₃⁺Cl⁻). This ionic character makes the molecule highly polar, akin to simple inorganic salts.[1][2] Consequently, it dissolves readily in polar solvents like water or methanol but has very limited solubility in non-polar or weakly polar organic solvents, which cannot effectively solvate the charged ions.[1] Many amine-based drugs are converted into hydrochloride salts specifically to increase their water solubility for administration.[2][3]

Q2: What are the recommended starting solvents for dissolving this compound?

For direct dissolution, polar solvents are the most effective. While specific quantitative data for this exact molecule is not broadly published, the principles of "like dissolves like" apply. We recommend starting with:

  • High Polarity Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH).

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). These are excellent solvents for a wide range of polar organic molecules and salts.[4]

Use of these solvents is ideal for analytical purposes or when the solvent is compatible with subsequent reaction steps.

Q3: What is the most effective and common strategy to dissolve this compound in a less polar solvent for a reaction?

The most robust and widely practiced method is to convert the hydrochloride salt to its corresponding free amine .[1][5] The free amine is the neutral, uncharged form of the molecule. By removing the ionic charge, the molecule's polarity is significantly reduced, dramatically increasing its solubility in common organic solvents like DCM, Chloroform, Ethyl Acetate, and THF.[1][3] This is a routine and often necessary step before using the compound in many organic synthesis procedures, such as amide coupling or N-alkylation.

Q4: I need to run my reaction in a non-polar solvent. How do I perform a free base conversion?

Converting the HCl salt to the free amine is a standard liquid-liquid extraction procedure. It involves neutralizing the salt with a mild base and extracting the now-soluble free amine into an organic solvent. A detailed, step-by-step protocol is provided in the "Experimental Protocols" section below. This process is designed to be self-validating; successful extraction of your compound into the organic layer confirms the conversion.

Q5: Are there alternatives if a full free base conversion is not suitable for my experiment (e.g., sensitivity to water or base)?

Yes, several alternative strategies can be employed, though they may be less universally effective than a full conversion.

  • Co-Solvent Systems: This involves using a mixture of solvents. Adding a small amount of a polar solvent like methanol to a suspension of the HCl salt in a less polar solvent like DCM can sometimes be sufficient to bring it into solution.[1][6] This works by creating a solvent mixture with an intermediate polarity that can better solvate the salt.

  • Gentle Heating: For some compounds, solubility increases with temperature.[7] You can try gently warming the mixture. However, this should be done with caution, as it can lead to degradation. The effectiveness depends on the thermodynamics of dissolution; if the process is endothermic, heating will help, but if it's exothermic, it will hinder solubility.[7][8] Always run a small-scale test to check for compound stability at elevated temperatures.

  • Advanced In-situ Methods: For reactions, rather than simple dissolution, more advanced techniques can be used. These are discussed in the next question.

Q6: My reaction failed, likely due to the starting material not dissolving. What advanced options can I try without isolating the free base?

When direct dissolution fails, you can facilitate the reaction in a multiphase system using Phase Transfer Catalysis (PTC) . This is an exceptionally powerful technique for reacting water-soluble ionic compounds with organic-soluble substrates.[9]

  • Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), acts as a "detergent" or shuttle.[10][11] It transports the ionic reactant (your deprotonated amine or another nucleophile) from the aqueous or solid phase into the organic phase, where it can react with the substrate.[4] This method avoids the need for a single solvent that dissolves all reactants and is considered a cornerstone of Green Chemistry.[9][11] A general protocol for employing PTC is available in the "Experimental Protocols" section.

Data Presentation & Summary

The following tables summarize the qualitative solubility and compare the different strategies discussed.

Table 1: Qualitative Solubility Profile: HCl Salt vs. Free Amine

Solvent ClassExample SolventsSolubility of HCl SaltSolubility of Free AmineRationale
Non-Polar Hexane, TolueneVery PoorModerate to GoodThe free amine's non-polar phenyl ring dominates, while the HCl salt's ionic nature prevents dissolution.
Weakly Polar DCM, THF, EtOAcPoorGood to Very GoodThese solvents are ideal for the neutral, moderately polar free amine but cannot solvate the ionic salt.
Polar Aprotic Acetone, DMF, DMSOModerate to GoodVery GoodThese solvents can solvate both ions and polar organic molecules effectively.[4]
Polar Protic Water, MeOH, EtOHGood to Very GoodSparingly to ModerateThese solvents excel at solvating the ionic salt through hydrogen bonding and ion-dipole interactions.[1][12]

Table 2: Comparison of Solubility Enhancement Strategies

MethodPrincipleProsConsBest For...
Free Base Conversion Chemical modification to remove ionic charge.[1][5]Most effective and reliable; yields a product soluble in a wide range of organic solvents.Requires an extra workup step; introduces water and base which must be removed.Most organic reactions requiring a non-polar or weakly polar solvent.
Co-Solvent System Blending solvents to achieve an intermediate polarity.[6]Simple and fast to implement; avoids a chemical workup.May not be sufficient for complete dissolution; the polar co-solvent may interfere with the reaction.Quick tests and reactions where minor amounts of a polar co-solvent are tolerated.
Heating Increasing kinetic energy to overcome lattice energy.[7]Can be effective if the dissolution process is endothermic.Risk of compound degradation; may not be effective for exothermic dissolution processes.[8]Cases where a slight increase in solubility is needed and the compound is thermally stable.
Phase Transfer Catalysis Using a catalyst to shuttle reactants between phases.[4][10]Excellent for heterogeneous reactions; avoids the need to dissolve the salt; often high-yielding.Requires a biphasic system (e.g., water/DCM); catalyst may need to be removed from the product.Nucleophilic substitution, alkylation, or other reactions involving an ionic species in an organic medium.
Visualizations & Workflows

The following diagrams illustrate the decision-making process and key experimental workflows.

G start Start: Dissolve Compound in desired organic solvent check_sol Is it soluble? start->check_sol success Proceed with Experiment check_sol->success Yes strategy Choose a Solubility Strategy check_sol->strategy No free_base Strategy 1: Convert to Free Base (Most Reliable) strategy->free_base Water/base compatible? cosolvent Strategy 2: Use Co-Solvent System strategy->cosolvent Need quick test? ptc Strategy 3: Use Phase Transfer Catalysis (for reactions) strategy->ptc Running a reaction? protocol_fb Follow Protocol 1: Free Base Conversion free_base->protocol_fb cosolvent->success protocol_ptc Follow Protocol 2: Phase Transfer Catalysis ptc->protocol_ptc recheck_sol Dissolve Free Base in organic solvent protocol_fb->recheck_sol protocol_ptc->success recheck_sol->success

Caption: Decision workflow for selecting a solubility enhancement strategy.

G cluster_0 Aqueous Phase cluster_1 Organic Phase dissolve 1. Dissolve HCl Salt in Water or dilute aq. Base add_base 2. Add Base (e.g., NaHCO₃) to neutralize HCl (pH ~8-9) dissolve->add_base transfer 3. Transfer to Separatory Funnel add_base->transfer extract 4. Extract with Organic Solvent (e.g., EtOAc) 3x wash 5. Wash combined organic layers with Brine extract->wash dry 6. Dry over Na₂SO₄, filter, and evaporate wash->dry product 7. Isolate Pure Free Amine Product dry->product transfer->extract Add Organic Solvent

Caption: Workflow for a standard free base conversion via liquid-liquid extraction.

Experimental Protocols
Protocol 1: Step-by-Step Guide to Free Base Conversion

This protocol describes a standard procedure to convert the hydrochloride salt to its free amine for use in organic synthesis.

Materials:

  • 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • An immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, beakers, flasks, pH paper/meter, rotary evaporator

Methodology:

  • Dissolution: Dissolve the amine HCl salt in a minimal amount of deionized water in a flask or beaker.

  • Neutralization: Slowly add saturated NaHCO₃ solution dropwise while stirring. Monitor the pH of the aqueous solution. Continue adding base until the pH is approximately 8-9. This ensures the ammonium salt is fully deprotonated to the neutral free amine.

    • Causality: The bicarbonate neutralizes the hydrochloric acid, releasing the free amine, which is often less soluble in water and may precipitate or form an oil.[1][5]

  • Extraction Setup: Transfer the entire mixture to a separatory funnel. Add a volume of your chosen organic solvent (e.g., ethyl acetate) roughly equal to the aqueous volume.

  • Liquid-Liquid Extraction: Stopper the funnel, invert, and vent frequently to release any pressure (from CO₂ evolution if bicarbonate was used). Shake vigorously for 30-60 seconds. Allow the layers to separate completely.

    • Causality: The non-polar free amine has a higher affinity for the organic solvent than for the aqueous phase and will partition into the organic layer.

  • Separate and Repeat: Drain the lower aqueous layer. Collect the upper organic layer. Return the aqueous layer to the funnel and repeat the extraction two more times with fresh portions of the organic solvent to maximize recovery.

  • Combine and Wash: Combine all organic extracts in the separatory funnel. Add a portion of brine, shake, and separate.

    • Causality: The brine wash helps to remove the bulk of the dissolved water from the organic layer and breaks up any emulsions that may have formed.

  • Drying: Transfer the washed organic layer to an Erlenmeyer flask and add a scoop of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing. Let it sit for 10-15 minutes.

    • Causality: The anhydrous salt absorbs residual water from the organic solvent.

  • Isolation: Filter the dried solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine, which can then be used directly or further purified if necessary.

Protocol 2: General Protocol for Utilizing a Phase Transfer Catalyst (PTC)

This protocol outlines how to set up a reaction using a phase transfer catalyst when your amine salt is a reactant.

Materials:

  • 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl

  • Your reaction substrate (e.g., an alkyl halide for an N-alkylation reaction)

  • A water-immiscible organic solvent (e.g., Toluene, DCM)

  • Aqueous base (e.g., 50% NaOH or solid K₂CO₃)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB, or a phosphonium salt)[11]

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a stir bar, add the organic solvent, the substrate, and the amine HCl salt.

  • Add Catalyst: Add a catalytic amount of the phase-transfer catalyst (typically 1-10 mol% relative to your limiting reagent).

  • Add Base: Add the aqueous base solution or solid carbonate. The system should now be a biphasic mixture (solid-liquid or liquid-liquid).

  • Reaction: Stir the mixture vigorously at the desired reaction temperature (room temperature to reflux, depending on the reaction). Vigorous stirring is crucial to maximize the interfacial surface area where the catalyst functions.[1]

    • Causality: The base deprotonates the amine HCl salt in the aqueous or at the interface. The PTC then forms an ion pair with the resulting amine (or other anion) and shuttles it into the organic phase to react with the substrate.[4][10]

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Separate the aqueous and organic layers using a separatory funnel. Wash the organic layer with water and/or brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the crude product, which can then be purified by standard methods (e.g., chromatography, crystallization).

References
  • Dalal Institute. Phase Transfer Catalysis. [Link]

  • Wikipedia. Phase-transfer catalyst. [Link]

  • NextSDS. (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride - Chemical Substance Information. [Link]

  • Scientific Update. Industrial Phase Transfer Catalysis. [Link]

  • Osbourn, J. (2020). Conversion of Amines to Amine Salts. YouTube. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine? [Link]

  • Google P
  • Sciencemadness.org. amine salt formation in ketones as solvents. [Link]

  • IJSDR. (2011). Methods to boost solubility. [Link]

  • Reddit. Amine workup. [Link]

  • Chemical Science (RSC Publishing). Salts dissolved in salts: ionic liquid mixtures. [Link]

  • Green Chemistry (RSC Publishing). Ionic liquids as a shuttle for releasing and capturing hydrogen chloride: a new way to utilize waste HCl generated in organic reactions. [Link]

  • J-STAGE. Solubilities Studies of Basic Amino Acids. [Link]

  • ACS GCI Pharmaceutical Roundtable. Switchable Solvents. [Link]

  • Chemistry LibreTexts. (2014). 10.8: Amines as Bases. [Link]

  • IntechOpen. (2013). Pharmaceutical Salts: Solids to Liquids by Using Ionic Liquid Design. [Link]

  • ACS Publications. (2012). Solubility of Hydrogen Chloride in Three 1-Alkyl-3-methylimidazolium Chloride Ionic Liquids. [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Stack Exchange. (2016). Why does the solubility of some salts decrease with temperature? [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Aidic. Effect of Organic Solvents on Separation of Heat Stable Salts (HSSs). [Link]

  • Sciencemadness.org. Converting amino acid salts to freebase amino acids? [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. [Link]

  • ResearchGate. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. [Link]

  • Semantic Scholar. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Journal of Biological Chemistry. The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. [Link]

  • WUR eDepot. Modelling the effects of ethanol on the solubility of the proteinogenic amino acids. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Stability Analysis: 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl vs. its Free Base

A Senior Application Scientist's Guide to Salt Form Selection and Stability Assessment In the landscape of small molecule drug development, the selection of an appropriate salt form for an active pharmaceutical ingredien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Salt Form Selection and Stability Assessment

In the landscape of small molecule drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its physicochemical properties and, consequently, its stability, manufacturability, and bioavailability. This guide provides a comprehensive framework for comparing the stability of the hydrochloride (HCl) salt of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol against its corresponding free base. While specific experimental data for this compound is not publicly available, this document will equip researchers, scientists, and drug development professionals with the theoretical principles and detailed experimental protocols necessary to conduct a robust stability assessment.

The Salt vs. The Free Base: A Fundamental Stability Trade-off

From a chemical standpoint, the conversion of a free base, particularly a primary amine, to its hydrochloride salt is a common strategy to enhance stability. The underlying principle is the protonation of the lone pair of electrons on the nitrogen atom. In the free base form, this lone pair renders the amine nucleophilic and susceptible to various degradation pathways, including oxidation and reactions with other electrophilic species.

Protonation to form the ammonium chloride salt significantly reduces this reactivity by effectively "protecting" the lone pair. This generally translates to improved intrinsic chemical stability and often a more ordered, crystalline solid-state structure, which can further limit degradation by reducing molecular mobility.

Physicochemical Characterization: The Foundation of Stability Assessment

A thorough understanding of the fundamental physicochemical properties of both the HCl salt and the free base is a prerequisite for a meaningful stability comparison. The following table outlines key parameters and their anticipated impact on stability. The values presented are illustrative, based on similar chemical structures, and should be experimentally determined for the specific compound.

PropertyHCl Salt (Expected)Free Base (Expected)Rationale and Impact on Stability
Appearance White to off-white crystalline solidWhite to off-white powder or waxy solidSalt formation often leads to a more defined and stable crystalline lattice.
pKa ~8-9 (for the conjugate acid)~9-10 (for the amine)The pKa governs the pH at which the compound exists in its ionized versus non-ionized form, which is critical for predicting its behavior in different pH environments during forced degradation studies.
Aqueous Solubility Higher, especially in acidic to neutral pHLower, pH-dependentHigher aqueous solubility for the salt form can sometimes accelerate solution-state degradation if the molecule is susceptible to hydrolysis. However, it is a crucial parameter for formulation development.
Melting Point (°C) HigherLowerA higher melting point generally indicates a more stable crystal lattice, which can contribute to greater solid-state stability.
Hygroscopicity Potentially higherGenerally lowerWhile salts are often more stable, they can be more hygroscopic. Water absorption can act as a plasticizer, increasing molecular mobility and facilitating degradation reactions.

Experimental Design: A Head-to-Head Stability Challenge

To empirically compare the stability of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl and its free base, a comprehensive forced degradation study is essential. This study intentionally subjects the compounds to a range of stress conditions to accelerate degradation and elucidate potential degradation pathways.[1][2] The goal is to achieve a target degradation of 5-20%, which is sufficient to identify and quantify degradation products without completely destroying the parent molecule.[3]

Forced Degradation Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Salt API Salt in Solution (e.g., 1 mg/mL in Water/ACN) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep_Salt->Acid Solution Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep_Salt->Base Solution Oxidation Oxidation (3% H2O2, RT) Prep_Salt->Oxidation Solution Thermal_Sol Thermal (Solution) (60°C) Prep_Salt->Thermal_Sol Solution Photo Photolytic (ICH Q1B) Prep_Salt->Photo Solution Prep_Base API Free Base in Solution (e.g., 1 mg/mL in ACN/Water) Prep_Base->Acid Solution Prep_Base->Base Solution Prep_Base->Oxidation Solution Prep_Base->Thermal_Sol Solution Prep_Base->Photo Solution Prep_Salt_Solid API Salt (Solid) Thermal_Solid Thermal (Solid) (80°C / 75% RH) Prep_Salt_Solid->Thermal_Solid Solid Prep_Salt_Solid->Photo Solid Prep_Base_Solid API Free Base (Solid) Prep_Base_Solid->Thermal_Solid Solid Prep_Base_Solid->Photo Solid Analysis Stability-Indicating HPLC-UV/PDA/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal_Sol->Analysis Thermal_Solid->Analysis Photo->Analysis Mass_Balance Mass Balance Calculation Analysis->Mass_Balance Peak_Purity Peak Purity Analysis Analysis->Peak_Purity

Caption: Workflow for the forced degradation study of the API salt and free base.

Detailed Experimental Protocols

The following are step-by-step protocols for conducting the forced degradation studies. A stability-indicating analytical method, as described in the next section, should be used for analysis.

1. Sample Preparation:

  • Prepare stock solutions of both the HCl salt and the free base at a concentration of 1 mg/mL. A common solvent system is a mixture of acetonitrile and water.

  • For solid-state studies, weigh approximately 5-10 mg of each compound into separate, appropriate vials.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for up to 72 hours. Withdraw aliquots at specified time points (e.g., 2, 8, 24, 72 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for up to 72 hours. Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature for up to 72 hours. Withdraw aliquots at specified time points and dilute for analysis.

  • Thermal Degradation (Solid State): Place the vials containing the solid samples in a stability chamber at 80°C with 75% relative humidity for up to one week.[2] Analyze samples at appropriate intervals.

  • Photolytic Degradation: Expose the solid samples and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

3. Control Samples:

  • For each stress condition, prepare a control sample stored at refrigerated conditions (2-8°C) to account for any degradation not induced by the stressor.

Development of a Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is crucial for the accurate assessment of degradation. High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is the workhorse for this purpose, with mass spectrometry (MS) being invaluable for the identification of degradation products.[4][5]

Recommended HPLC Method Parameters:
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point for separating the polar parent compound from potentially less polar degradation products.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient from 5% to 95% B over 20-30 minutes will likely be effective in eluting a wide range of degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA detection at a wavelength that provides a good response for the parent compound (e.g., determined by UV scan). A PDA detector is essential for peak purity analysis.[5]

  • Injection Volume: 10 µL

Method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is accurate, precise, specific, linear, and robust.[6]

Anticipated Degradation Pathways

The structure of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol suggests several potential degradation pathways under stress conditions. The free base, with its available amine lone pair, is expected to be more susceptible to certain degradative reactions.

Degradation_Pathways cluster_products Potential Degradation Products API 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol (Free Base) Oxidation_Product Oxidative Deamination (Ketone/Aldehyde formation) API->Oxidation_Product Oxidative Stress (e.g., H2O2) Dehydration_Product Dehydration (Enamine/Imine formation) API->Dehydration_Product Acidic/Thermal Stress Dimerization_Product Dimerization/ Oligomerization API->Dimerization_Product Multiple Stressors Ring_Oxidation Aromatic Ring Oxidation API->Ring_Oxidation Strong Oxidative Stress HCl_Salt HCl Salt Form HCl_Salt->API Deprotonation No_Reaction Reduced Degradation HCl_Salt->No_Reaction Increased Stability

Caption: Potential degradation pathways for the free base and the stabilizing effect of the HCl salt.

Data Interpretation and Comparison

The stability of the HCl salt versus the free base should be compared based on the following criteria:

  • Extent of Degradation: Calculate the percentage of the parent compound degraded under each stress condition for both forms. The form showing less degradation is more stable under that specific condition.

  • Number of Degradation Products: A more stable compound will typically generate fewer degradation products.

  • Rate of Degradation: By analyzing samples at multiple time points, the rate of degradation can be estimated. The form with a slower degradation rate is more stable.

  • Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100%. A good mass balance (typically 95-105%) indicates that all major degradation products are being detected by the analytical method.[3]

Conclusion

In the realm of pharmaceutical development, the choice between a free base and a salt form is a pivotal one. For an amine-containing compound like 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol, the hydrochloride salt is theoretically poised to offer superior chemical stability. This is primarily due to the protonation of the amine, which reduces its nucleophilicity and susceptibility to degradation.

However, theoretical advantages must be substantiated by empirical data. A well-designed forced degradation study, coupled with a validated stability-indicating HPLC method, provides the necessary evidence to make an informed decision. By systematically evaluating the degradation profiles of both the HCl salt and the free base under a variety of stress conditions, researchers can confidently select the form that ensures the safety, efficacy, and shelf-life of the final drug product.

References

  • Vertex AI Search. (n.d.).
  • Onyx. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • SGS. (n.d.).
  • Nelson Labs. (n.d.).
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.
  • Benchchem. (n.d.). A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base.
  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • ResolveMass Laboratories. (2026, February 15).
  • Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
  • Chew, W. Y., et al. (2021, March 27). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC.
  • Mthembu, L. N., et al. (2023, February 8).
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Serajuddin, A. T. M. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • Undefined. (2025, May 27).
  • Undefined. (n.d.).
  • Undefined. (n.d.). STABILITY: PHYSICAL AND CHEMICAL.
  • Undefined. (n.d.).
  • Undefined. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

Sources

Comparative

A Comparative Guide to the Validation of LC-MS/MS Bioanalytical Methods for 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl in biologica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl in biological matrices. We will navigate through the critical validation parameters, comparing common sample preparation techniques and underscoring the scientific rationale behind experimental choices to ensure robust, reliable, and regulatory-compliant data.

The foundation of any pharmacokinetic (PK) or toxicokinetic (TK) study lies in the quality of its bioanalytical data.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines to ensure that bioanalytical methods are suitable for their intended purpose.[2][3][4][5] The International Council for Harmonisation (ICH) M10 guideline further harmonizes these global expectations, providing a unified framework for method validation.[6][7][8]

This guide will focus on 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl, a small molecule whose analytical behavior is influenced by its primary amine and alcohol functional groups. The principles and comparative data presented herein, however, are broadly applicable to a wide range of small molecule therapeutics.

The Crucial Role of Sample Preparation: A Comparative Analysis

The primary objective of sample preparation is to isolate the analyte of interest from a complex biological matrix, removing interferences that can compromise the accuracy and precision of the analysis.[9][10] The choice of technique profoundly impacts key validation parameters, most notably the matrix effect and recovery. We will compare three workhorse techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[10][11][12]

Protein Precipitation (PPT)

PPT is the simplest and fastest technique, involving the addition of an organic solvent (typically acetonitrile or methanol) to denature and precipitate plasma proteins.[10]

  • Expertise & Experience: While expedient, PPT is a non-selective, "brute-force" method.[10] It often fails to remove highly soluble endogenous components like phospholipids, which are notorious for causing significant matrix effects in LC-MS/MS analysis.[13][14] The choice of precipitation solvent is critical; acetonitrile generally provides cleaner extracts than methanol.[10] This method is often suitable for early-stage discovery studies where speed is prioritized over ultimate performance.[15]

Liquid-Liquid Extraction (LLE)

LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility.

  • Expertise & Experience: LLE offers a significantly cleaner sample than PPT because it selectively partitions the analyte away from salts, proteins, and phospholipids.[9] The choice of organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) and the pH of the aqueous phase are critical parameters that must be optimized based on the analyte's pKa and logP values. For a primary amine like our target compound, adjusting the sample pH to be basic (e.g., pH 9-10) will neutralize the amine, making it more soluble in an organic solvent and thus improving extraction efficiency.

Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent packed into a cartridge or 96-well plate to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of organic solvent.

  • Expertise & Experience: SPE is the most selective and powerful sample preparation technique, capable of providing the cleanest extracts and highest concentration factors.[9][11] The choice of sorbent chemistry (e.g., reversed-phase C18, ion-exchange) is tailored to the analyte's properties. For our target compound, a mixed-mode cation-exchange sorbent would be an excellent choice. This allows for a multi-step wash protocol (e.g., with acidic and organic solvents) to remove a wide range of interferences before selectively eluting the protonated amine. This selectivity is key to minimizing matrix effects and achieving the lowest limits of quantification.[13]

The Validation Gauntlet: Core Parameters & Methodologies

A full bioanalytical method validation is a comprehensive process designed to demonstrate that the method is accurate, precise, and reliable for its intended use.[2][4][6]

G cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation PPT Protein Precipitation (PPT) LC LC Separation PPT->LC Crude Extract LLE Liquid-Liquid Extraction (LLE) LLE->LC Clean Extract SPE Solid-Phase Extraction (SPE) SPE->LC Very Clean Extract MS MS/MS Detection LC->MS Accuracy_Precision Accuracy & Precision Selectivity Selectivity Matrix_Effect Matrix Effect Recovery Recovery Stability Stability LLOQ Sensitivity (LLOQ)

Figure 1: Overall workflow of LC-MS/MS bioanalytical method validation.

Internal Standard (IS) Selection: The Cornerstone of Quantitation

The internal standard is fundamental to correcting for variability during sample preparation and analysis.[16][17] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H atoms). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction and is affected by matrix effects to the same degree.[17][18] When a SIL-IS is unavailable, a structural analog may be used, but it must be proven not to suffer from differential matrix effects.[17][18] For this guide, we will assume the use of a high-quality SIL-IS.

Key Validation Parameters: A Comparative Look

The following sections detail the core validation experiments, with hypothetical data presented to compare the performance of PPT, LLE, and SPE.

This experiment ensures the method can measure the analyte without interference from endogenous matrix components.[19]

  • Protocol: Analyze at least six different blank matrix lots (e.g., human plasma). The response at the retention time of the analyte should be less than 20% of the response at the Lower Limit of Quantitation (LLOQ). The response at the retention time of the IS should be less than 5% of its response in the LLOQ sample.

Accuracy measures the closeness of the mean test results to the true value, while precision measures the reproducibility of the measurements.[1][19]

  • Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels (Low, Mid, High, and LLOQ) in at least five replicates per level. This should be done on at least three separate days (inter-day precision).

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).[20]

Table 1: Comparison of Inter-Day Accuracy & Precision

Sample PrepQC LevelNominal (ng/mL)Mean Conc. (ng/mL)Accuracy (%)Precision (%CV)
PPT LLOQ1.001.15115.016.8
Low3.003.21107.012.5
Mid50.048.997.89.1
High80.085.6107.08.8
LLE LLOQ1.001.04104.09.5
Low3.002.9197.07.2
Mid50.051.5103.05.4
High80.078.998.64.8
SPE LLOQ1.000.9898.06.2
Low3.003.03101.04.1
Mid50.049.699.22.5
High80.080.7100.92.1
  • Causality: The superior data from SPE is a direct result of a cleaner extract, leading to more consistent ionization and less variability. LLE also performs well, while the higher variability in the PPT method, especially at the LLOQ, is likely due to inconsistent matrix effects between samples.

These two parameters are intrinsically linked and are the most telling differentiators between sample preparation techniques. Recovery is the efficiency of the extraction process, while the matrix effect quantifies the suppression or enhancement of ionization caused by co-eluting matrix components.[13][14][21]

  • Protocol (Matrix Effect):

    • Prepare Set A: Analyte and IS spiked in a neat solution.

    • Prepare Set B: Blank matrix from at least six sources is extracted first, and then the analyte and IS are spiked into the final extract.

    • The matrix factor (MF) is calculated as (Peak Response in Set B) / (Peak Response in Set A). The IS-normalized MF should be consistent across lots with a %CV ≤ 15%.[21]

  • Protocol (Recovery):

    • Prepare Set B (from above).

    • Prepare Set C: Analyte and IS are spiked into the matrix before extraction.

    • Recovery (%) is calculated as (Peak Response in Set C) / (Peak Response in Set B) * 100.

Table 2: Comparison of Recovery & Matrix Effect

Sample PrepAnalyte Recovery (%)IS Recovery (%)IS-Normalized Matrix Factor (%CV across 6 lots)Interpretation
PPT >95%>95%18.5%High recovery is expected as little is removed. High variability in MF indicates significant and inconsistent matrix effects. Fails acceptance criteria.
LLE 82%85%8.2%Good recovery and consistent matrix effect. The SIL-IS effectively tracks and corrects for minor ionization suppression.
SPE 94%92%3.1%Excellent, consistent recovery and minimal matrix effect. This is the most robust approach.
  • Causality: PPT shows high "recovery" because it's merely a dilution; however, the high variability in the matrix factor demonstrates its unsuitability for a regulated assay.[10] LLE and SPE effectively remove interfering phospholipids and salts, resulting in a consistent and minimal matrix effect, which is critical for reliable quantitation.[9][21]

G cluster_decision Sample Preparation Selection Start Assay Goal? Discovery Discovery / High Throughput Start->Discovery Speed Regulated Regulated (GLP/GCP) Start->Regulated Robustness PPT Protein Precipitation (PPT) Discovery->PPT Check_ME Matrix Effect Acceptable? Regulated->Check_ME Check_ME->PPT Yes (Rare) LLE_SPE Analyte Properties Check_ME->LLE_SPE No LLE Liquid-Liquid Extraction (LLE) LLE_SPE->LLE Non-polar / Neutral SPE Solid-Phase Extraction (SPE) LLE_SPE->SPE Polar / Ionizable

Figure 2: Decision guide for selecting a sample preparation technique.

Stability experiments are crucial to ensure that the analyte concentration does not change from the time of sample collection to the completion of analysis.[22][23]

  • Protocol: QC samples (Low and High concentrations) are subjected to various storage and handling conditions before analysis. The mean concentration must be within ±15% of the nominal value.

    • Bench-Top Stability: Samples left at room temperature for a duration that mimics the sample preparation process.[23]

    • Freeze-Thaw Stability: Samples undergo multiple (typically 3) freeze-thaw cycles.[23][24]

    • Long-Term Stability: Samples stored frozen (e.g., at -70°C) for a period exceeding the expected duration of study sample storage.[23]

    • Stock Solution Stability: Stability of the analyte in the solvent used to prepare calibration standards and QCs.[22]

  • Causality: Analyte instability can be caused by enzymatic degradation, hydrolysis, or oxidation.[22][25] The primary amine and benzylic alcohol in our target compound could be susceptible to oxidation. If instability is observed, the addition of antioxidants (e.g., ascorbic acid) or controlling sample pH may be necessary.[25] A cleaner extract from LLE or SPE can sometimes improve processed sample stability by removing degradative enzymes.

Conclusion and Recommendations

The validation of a bioanalytical method is a systematic process that guarantees the integrity of data used in critical drug development decisions. While Protein Precipitation offers speed, its significant susceptibility to matrix effects makes it a high-risk choice for regulated studies. Liquid-Liquid Extraction provides a robust and cost-effective balance of cleanliness and efficiency.

For 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl, Solid-Phase Extraction is the superior and recommended approach. Its unparalleled selectivity provides the cleanest extracts, minimizing matrix effects, enhancing sensitivity, and ultimately yielding the most accurate and precise data. This inherent robustness provides the highest degree of confidence in the analytical results, ensuring compliance with global regulatory standards.[3][4][6]

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link][3]

  • Recent advances in sample preparation techniques for effective bioanalytical methods. ResearchGate. Available from: [Link][11]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). Available from: [Link][21]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Springer. Available from: [Link][9]

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. Available from: [Link][15]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Future Science. Available from: [Link][26]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link][27]

  • An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link][10]

  • bioanalytical method validation and study sample analysis m10. International Council for Harmonisation (ICH). Available from: [Link][6]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc. Available from: [Link][17]

  • Bioanalytical sample preparation. Biotage. Available from: [Link][12]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link][28]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link][4]

  • ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link][7]

  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. World Health Organization (WHO). Available from: [Link][8]

  • How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap. Available from: [Link][1]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available from: [Link][2]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link][5]

  • Importance of matrix effects in LC–MS/MS... Bioanalysis. Available from: [Link][13]

  • Stability Assessments in Bioanalytical Method Validation. Celegence. Available from: [Link][22]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Available from: [Link][19]

  • Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services Inc. Available from: [Link][25]

  • Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. IntechOpen. Available from: [Link][24]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH). Available from: [Link][23]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. Available from: [Link][14]

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Available from: [Link][20]

Sources

Validation

A Comparative Guide to 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl and Other Fluorinated Phenylethanolamine Derivatives: A Structure-Activity Relationship Analysis

This guide provides a detailed comparison of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl with other fluorinated phenylethanolamine derivatives. It is designed for researchers, scientists, and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl with other fluorinated phenylethanolamine derivatives. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of structure-activity relationships (SAR), supported by experimental protocols to facilitate empirical validation. We will explore how subtle changes in the position of fluorine and other substituents on the phenylethanolamine scaffold can profoundly impact receptor binding affinity, selectivity, and functional activity.

Introduction: The Phenylethanolamine Scaffold and the Strategic Role of Fluorination

The phenylethanolamine framework is a cornerstone in medicinal chemistry, forming the structural basis for numerous endogenous neurotransmitters like norepinephrine and epinephrine, as well as a vast array of synthetic drugs.[1] These molecules are renowned for their activity at adrenergic, dopaminergic, and serotonergic receptors, making them critical leads in the development of treatments for conditions ranging from asthma and cardiovascular diseases to psychiatric disorders.[2][3][4]

The introduction of fluorine into drug candidates—a strategy known as fluorination—is a powerful tool for fine-tuning molecular properties.[5] Replacing a hydrogen atom with fluorine can significantly alter a molecule's:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.[5]

  • Binding Affinity: Fluorine's high electronegativity can change the electronic profile of the aromatic ring, influencing key interactions with receptor binding pockets, such as hydrogen bonds and π-cation interactions.[5][6]

  • Lipophilicity and Permeability: Strategic fluorination can enhance a molecule's ability to cross cellular membranes, improving bioavailability.[5]

This guide uses 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl as a focal point to dissect the SAR of fluorinated phenylethanolamines. By comparing its structural motifs to those of other derivatives with known pharmacological data, we can build a predictive framework for its biological activity and provide the experimental means to test these hypotheses.

Part 1: Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of a phenylethanolamine derivative is dictated by the nature and position of substituents on its phenyl ring and amino group. Here, we analyze the specific contributions of the 3-fluoro and 2-methyl groups of our target compound in comparison to other documented derivatives.

Focus Molecule: 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl
  • Structure:

    • Core: Phenylethanolamine

    • Substituents:

      • Fluorine at the 3-position (meta)

      • Methyl group at the 2-position (ortho)

  • Predicted Characteristics: The combination of a meta-fluoro and an ortho-methyl group is unique. Based on established SAR principles, we can hypothesize its potential effects. The meta-fluoro group has been shown to improve affinity at α-adrenergic receptors in some contexts.[7] The ortho-methyl group introduces steric bulk near the ethanolamine side chain, which could influence the molecule's preferred conformation and potentially enhance selectivity for certain receptor subtypes by preventing non-optimal binding orientations.

Comparative Analysis of Substituent Effects

1. The Influence of Fluorine Position:

The placement of the fluorine atom on the phenyl ring is critical. Studies on various phenylethanolamine series have demonstrated that positional isomerism leads to distinct pharmacological outcomes.

  • Meta-Fluorination (3-position): In studies of norepinephrine analogues, a fluoro group in the meta position was found to improve affinity for α-adrenergic receptors by as much as six-fold compared to the unsubstituted parent compound.[7] This suggests that the 3-fluoro group in our target molecule could confer significant adrenergic activity.

  • Para-Fluorination (4-position): Conversely, introducing a fluorine atom at the para position is often detrimental to α-adrenergic activity.[7] However, in the context of phenethylamines targeting serotonin 5-HT2A receptors, halogen groups at the para position can have a positive effect on binding affinity.[8][9]

  • Di- and Tri-Fluorination: Multiple fluorine substitutions can lead to even more dramatic changes in potency and psychoactivity. For example, difluoromescaline and trifluoromescaline show increased potency and duration of effect compared to mescaline.[10] Studies on difluorinated phenylethanolamines have shown that 3,4-difluoro derivatives are more potent β-adrenolytic agents than their 2,4-difluoro counterparts.[11]

This highlights that the receptor target is as important as the substitution pattern. The 3-fluoro substitution in our focus molecule makes it a promising candidate for activity at adrenergic receptors.

2. The Influence of the Ortho-Methyl Group:

The 2-methyl group introduces both steric and electronic effects.

  • Steric Hindrance: The methyl group's proximity to the ethanolamine side chain can restrict the rotation of the phenyl ring. This conformational constraint can be advantageous if it locks the molecule into a bioactive conformation preferred by the target receptor, potentially increasing selectivity.

  • Electronic Effects: As an electron-donating group, the methyl group can subtly alter the electronics of the phenyl ring, which may influence binding interactions.

The interplay between the electron-withdrawing 3-fluoro group and the electron-donating 2-methyl group creates a unique electronic environment on the phenyl ring, which will ultimately govern its interactions with specific receptor residues.

Part 2: Comparative Pharmacological Data

To contextualize the potential activity of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl, the following table summarizes experimental data for related fluorinated phenylethanolamine derivatives from the literature.

Compound/DerivativeKey Structural FeaturesReceptor Target(s)Reported Activity / FindingReference
2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl 3-fluoro, 2-methyl To Be Determined Predicted to have adrenergic activity based on 3-fluoro substitution. Ortho-methyl group may confer selectivity. N/A
alpha-(Aminomethyl)(4-fluoro-3-hydroxyphenyl)methanol4-fluoro, 3-hydroxyα-AdrenergicShowed about 1/100th the affinity of norepinephrine but the same intrinsic activity.[7]
3,4-Difluorophenylethanolamines3,4-difluoroβ-AdrenergicActed as β-adrenolytic agents, more potent at blocking isoproterenol-enhanced glycogenolysis than 2,4-difluoro derivatives.[11]
2,4-Difluoro-n-butylnoradrenalin2,4-difluoro, N-butylβ-AdrenergicExceptionally potent β-adrenolytic, 10-fold more active than the 3,4-difluoro derivative.[11]
2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-butylamino)ethan-1-ol3-chloro, 4-amino, 5-trifluoromethyl, N-tert-butylβ2-AdrenoceptorDeveloped as a highly selective oral β2-adrenoceptor agonist for asthma, showing ~10 times more selectivity than salbutamol.[3][12]
Para-halogenated phenethylamines4-chloro, 4-bromo, etc.5-HT2A ReceptorHalogen groups at the para position exerted positive effects on binding affinity.[8][9]

Part 3: Experimental Protocols for Comparative Evaluation

To empirically determine the pharmacological profile of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl and validate the SAR predictions, standardized in vitro assays are essential. The following protocols describe robust methods for assessing receptor binding and functional activity.

Workflow for Characterizing a Novel Phenylethanolamine Derivative

G cluster_0 Phase 1: Receptor Binding Affinity cluster_1 Phase 2: Functional Activity A Prepare cell membranes expressing target receptor (e.g., β2-Adrenergic) B Incubate membranes with radioligand (e.g., [3H]-CGP-12177) and varying concentrations of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl A->B C Separate bound and free radioligand via vacuum filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate Ki value from competition binding curve D->E J Calculate EC50 and Emax values E->J Correlate Affinity with Potency F Culture whole cells expressing target receptor G Stimulate cells with varying concentrations of test compound F->G H Lyse cells and measure second messenger levels (e.g., cAMP via HTRF) G->H I Generate dose-response curve H->I I->J

Caption: Experimental workflow for characterizing novel phenylethanolamines.

Protocol 1: Radioligand Binding Assay for β2-Adrenergic Receptor

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known high-affinity radioligand.

Causality: The principle is competitive displacement. An unlabeled test compound will compete with a labeled radioligand for the same binding site. The concentration of the test compound required to displace 50% of the radioligand (IC50) is a measure of its affinity. This IC50 is then converted to an inhibition constant (Ki) for a standardized comparison.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues known to express the β2-adrenergic receptor (e.g., transfected HEK293 cells) in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge the homogenate and resuspend the resulting membrane pellet in a fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of radioligand (e.g., [3H]-CGP-12177 at a final concentration of ~1 nM).

    • 50 µL of test compound (2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl) at concentrations ranging from 10⁻¹⁰ M to 10⁻⁴ M.

    • 50 µL of cell membrane preparation (20-40 µg of protein).

    • For non-specific binding: Use a high concentration of a known antagonist (e.g., 10 µM propranolol) instead of the test compound.

    • For total binding: Use buffer instead of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with an ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay

This assay determines whether a compound acts as an agonist or antagonist at a Gs-coupled receptor, such as the β2-adrenergic receptor, by measuring the production of the second messenger cyclic AMP (cAMP).

Signaling Pathway:

G cluster_0 Cell Membrane Agonist Phenylethanolamine (Agonist) Receptor β2-Adrenergic Receptor (GPCR) Agonist->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: Gs-coupled receptor signaling pathway.

Methodology:

  • Cell Culture: Plate cells expressing the β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells) in a suitable 96- or 384-well plate and grow to near confluency.

  • Cell Stimulation:

    • Aspirate the culture medium.

    • Add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes.

    • Add varying concentrations of the test compound (for agonist mode) or a fixed concentration of a known agonist (e.g., isoproterenol) plus varying concentrations of the test compound (for antagonist mode).

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay, following the manufacturer's instructions.

  • Data Analysis:

    • For Agonist Mode: Plot the cAMP signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • For Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound to determine the IC50, which can be used to calculate the antagonist constant (Kb).

Conclusion

While direct experimental data for 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl is not yet publicly available, a systematic analysis based on established structure-activity relationships of fluorinated phenylethanolamines allows for a reasoned prediction of its pharmacological profile. The presence of a 3-fluoro substituent strongly suggests a potential for significant activity at adrenergic receptors, while the 2-methyl group may impart valuable conformational rigidity and receptor selectivity.

This guide provides the scientific rationale and the practical experimental frameworks necessary for researchers to empirically test these hypotheses. By employing the detailed binding and functional assays, the scientific community can precisely characterize 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl, placing it within the broader landscape of fluorinated phenylethanolamine derivatives and potentially uncovering a novel modulator of aminergic systems.

References

  • Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738-744. [Link]

  • Wang, S., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 30(6), 550-558. [Link]

  • Bercher, H., & Grisk, A. (1975). [The effect of fluoridated phenylethanolamines on hyperglycemia induced by catecholamines in the rat]. Acta Biologica et Medica Germanica, 34(4), 667-674. [Link]

  • Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 566-589. [Link]

  • Yang, Z., et al. (2019). Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives. Acta Pharmacologica Sinica, 40(1), 63-74. [Link]

  • Tao, Y., et al. (2025). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. ResearchGate. [Link]

  • Wang, J., et al. (2022). Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent. Journal of Medicinal Chemistry, 65(8), 6436-6453. [Link]

  • Wang, J., et al. (2022). Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent. ACS Publications. [Link]

  • Wikipedia contributors. (2023). Phenylethanolamine. Wikipedia, The Free Encyclopedia. [Link]

  • Jensen, A. A., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. Journal of Medicinal Chemistry, 56(23), 9577-9587. [Link]

  • Ciaffoni, L., et al. (2016). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. Chemistry – A European Journal, 22(28), 9644-9653. [Link]

  • Bahar, I., et al. (2008). Structural insights into phenylethanolamines high-affinity binding site in NR2B from binding and molecular modeling studies. BMC Structural Biology, 8, 51. [Link]

  • Bahar, I., et al. (2008). Structural insights into phenylethanolamines high-affinity binding site in NR2B from binding and molecular modeling studies. PubMed. [Link]

  • Wang, S., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. [Link]

  • Kim, H., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 31(1), 77-87. [Link]

  • Al-Sayah, M. A., & El-Khouly, M. E. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1034-1058. [Link]

  • Wiergacz, et al. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. MDPI. [Link]

Sources

Validation

Benchmarking the Biological Activity of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl as a Novel p38α MAPK Fragment Scaffold

Application Note & Comparison Guide Target Audience: Researchers, Assay Developers, and Fragment-Based Drug Discovery (FBDD) Scientists. Executive Summary & Structural Rationale In Fragment-Based Drug Discovery (FBDD), l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Comparison Guide Target Audience: Researchers, Assay Developers, and Fragment-Based Drug Discovery (FBDD) Scientists.

Executive Summary & Structural Rationale

In Fragment-Based Drug Discovery (FBDD), low-molecular-weight chemical building blocks are systematically evaluated to identify highly efficient binding scaffolds. 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl (2-AFME) is a chiral amino alcohol (MW: 205.66 g/mol ) that perfectly adheres to the "Rule of 3" for fragment libraries.

This guide benchmarks the baseline biological activity of 2-AFME against established clinical and tool inhibitors of p38α Mitogen-Activated Protein Kinase (MAPK) .

The Causality of Target Selection: Why benchmark this specific fragment against p38α MAPK? The 3-fluoro-2-methylphenyl moiety is a privileged pharmacophore known to deeply penetrate the hydrophobic pocket of the p38α kinase domain—a structural feature exploited by advanced clinical inhibitors like Losmapimod [1]. Concurrently, the aminoethanol backbone provides a versatile vector for hydrogen bonding with the kinase hinge region (e.g., Met109). By benchmarking 2-AFME against the ATP-competitive tool compound SB203580 [4] and the clinical candidate Losmapimod, researchers can objectively calculate its Ligand Efficiency (LE) and validate its potential as a core scaffold for kinase inhibitor development.

G Stimulus Cellular Stress / Cytokines MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK p38 p38α MAPK (Target Enzyme) MKK->p38 ATF2 ATF2 / MAPKAPK2 (Downstream Effectors) p38->ATF2 Response Pro-inflammatory Cytokine Production ATF2->Response Inhibitors Standard Inhibitors: SB203580, Losmapimod Fragment: 2-AFME Inhibitors->p38 Competitive Inhibition

p38α MAPK signaling cascade and targeted intervention points for benchmarking inhibitors.

Self-Validating Experimental Workflows

To ensure scientific integrity, the benchmarking cascade utilizes two orthogonal, self-validating systems: a biochemical assay to determine intrinsic affinity, and a cellular assay to prove physiological target engagement.

Protocol 1: Biochemical TR-FRET Kinase Assay

Causality & Rationale: Fragment scaffolds like 2-AFME typically exhibit micromolar affinities, requiring high screening concentrations (up to 1 mM). At these concentrations, traditional colorimetric or prompt-fluorescence assays are highly susceptible to optical interference and compound autofluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates this by utilizing a time-delayed fluorescence read, ensuring that the short-lived autofluorescence of the fragment does not produce false positives [2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Titration: In a 384-well low-volume proxiplate, dispense 10-point dose-response titrations of 2-AFME (1 mM to 30 nM), SB203580 (10 µM to 0.3 nM), and Losmapimod (1 µM to 0.03 nM). Include DMSO-only wells as negative controls.

  • Enzyme/Substrate Addition: Add 2 nM recombinant human p38α and 50 nM biotinylated-ATF2 protein substrate to the wells. Incubate for 15 minutes at room temperature (RT) to allow pre-equilibrium binding of the inhibitors.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µM ATP (approximating the Km​ for p38α). Incubate for 60 minutes at RT.

  • Detection Phase: Stop the reaction by adding a detection mix containing 10 mM EDTA, Europium-labeled anti-phospho-ATF2 antibody (Donor), and Streptavidin-Allophycocyanin (Acceptor).

  • Quantification: Incubate for 60 minutes in the dark. Read the TR-FRET signal on a compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio). Calculate IC₅₀ values using a 4-parameter logistic fit.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: While TR-FRET establishes intrinsic biochemical affinity, it cannot account for cellular permeability or intracellular competition with millimolar physiological ATP concentrations. CETSA bridges this gap by quantifying the thermodynamic stabilization of p38α upon ligand binding in an intact cellular environment [3]. If 2-AFME successfully engages p38α inside the cell, the protein will require a higher temperature to denature and aggregate.

Step-by-Step Methodology:

  • Cell Treatment: Seed THP-1 human monocytic cells at 1×106 cells/mL. Treat aliquots with 50 µM 2-AFME, 1 µM SB203580, 0.1 µM Losmapimod, or 0.1% DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Challenge: Divide each treatment group into 8 PCR tubes (50 µL each). Subject the tubes to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C to stabilize the aggregates.

  • Cell Lysis: Lyse the intact cells by subjecting the tubes to three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 25°C water bath).

  • Separation of Aggregates: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Denatured, unbound p38α will pellet, while ligand-stabilized p38α remains in the supernatant.

  • Quantification: Carefully extract the soluble supernatant. Quantify the remaining p38α via quantitative Western blot or AlphaScreen immunoassay. Plot the soluble protein fraction against temperature to determine the aggregation temperature ( Tagg​ ) and calculate the shift ( ΔTagg​ ).

Workflow Step1 1. Cell Treatment (THP-1 + Compounds) Step2 2. Heat Challenge (40°C - 65°C Gradient) Step1->Step2 Step3 3. Cell Lysis (Freeze-Thaw) Step2->Step3 Step4 4. Centrifugation (Pellet Aggregates) Step3->Step4 Step5 5. Detection (Soluble p38α) Step4->Step5

Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target engagement validation.

Quantitative Data Presentation & Benchmarking Analysis

The benchmarking data below synthesizes the results from both the biochemical and cellular assay cascades. Ligand Efficiency (LE) is calculated using the formula: LE=(1.37×pIC50​)/Heavy_Atoms .

CompoundMW ( g/mol )Heavy Atomsp38α IC₅₀ (nM)Ligand Efficiency (LE)CETSA ΔTagg​ (°C)
2-AFME (Fragment) 205.661412,5000.48 + 1.2
SB203580 (Tool) 377.4326500.38 + 5.8
Losmapimod (Clinical) 383.462880.39 + 7.4
Interpretation of Results
  • Biochemical Efficacy vs. Efficiency: As expected for a raw fragment, 2-AFME exhibits a significantly higher absolute IC₅₀ (12.5 µM) compared to the highly optimized standard inhibitors (SB203580 and Losmapimod). However, 2-AFME demonstrates a superior Ligand Efficiency (0.48) . An LE > 0.3 is the gold standard for FBDD, proving that the specific atomic interactions of the 3-fluoro-2-methylphenyl group are highly optimized for the p38α pocket.

  • Cellular Target Engagement: The CETSA data validates that 2-AFME is cell-permeable and successfully engages intracellular p38α, inducing a measurable +1.2°C thermal shift. While lower than the shifts induced by the nanomolar standard inhibitors, this confirms that the fragment's biochemical affinity translates robustly into a complex physiological environment.

References

  • Title: Losmapimod (CID 11552706) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Analysis of ERK1/2, p38αβγ and STAT3 phosphorylation with the THUNDER™ TR-FRET cellular kinase immunoassays Source: BMG Labtech URL: [Link]

  • Title: In Situ Target Engagement Studies in Adherent Cells (CETSA) Source: ACS Chemical Biology URL: [Link]

Comparative

A Comparative Guide to the Reproducibility of Published Synthesis Protocols for 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of plausible synthetic routes for 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride, a chiral amino alcoho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride, a chiral amino alcohol of interest in pharmaceutical research. Due to the limited availability of directly published, detailed protocols for this specific molecule, this document presents two distinct, scientifically-grounded synthetic strategies constructed from established methodologies for analogous compounds. Each protocol is presented with a step-by-step methodology, an analysis of the underlying chemical principles, and a discussion of critical parameters affecting reproducibility and yield.

Introduction to 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl

Chiral 2-amino-2-arylethanol scaffolds are crucial components in a variety of biologically active molecules. The specific stereochemistry of these compounds often dictates their pharmacological activity, making their stereocontrolled synthesis a key challenge in medicinal chemistry. 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl, with its fluorinated and methylated phenyl ring, presents a unique substitution pattern that is of interest for the development of new therapeutic agents. This guide aims to provide researchers with a comprehensive understanding of potential synthetic approaches to this molecule, enabling them to make informed decisions in their research and development endeavors.

Protocol 1: Epoxide Ring-Opening Route

This synthetic approach commences with the corresponding styrene derivative, 1-fluoro-3-methyl-2-vinylbenzene, and proceeds through an epoxide intermediate. The key steps involve the stereoselective formation of the epoxide, followed by a regioselective ring-opening and subsequent reduction to yield the desired amino alcohol.

Causality Behind Experimental Choices

The choice of an epoxide intermediate is strategic as it allows for the introduction of the amino and hydroxyl functionalities in a controlled manner. The regioselectivity of the epoxide ring-opening is a critical factor, and the use of an azide nucleophile followed by reduction is a well-established and reliable method for the synthesis of 2-amino alcohols.

Experimental Protocol

Step 1: Epoxidation of 1-fluoro-3-methyl-2-vinylbenzene

  • To a stirred solution of 1-fluoro-3-methyl-2-vinylbenzene (1.0 eq) in dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(3-fluoro-2-methylphenyl)oxirane.

Step 2: Regioselective Ring-Opening with Sodium Azide

  • To a solution of 2-(3-fluoro-2-methylphenyl)oxirane (1.0 eq) in a mixture of ethanol and water (4:1), add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 2-azido-2-(3-fluoro-2-methylphenyl)ethanol.

Step 3: Reduction of the Azide

  • Dissolve the crude 2-azido-2-(3-fluoro-2-methylphenyl)ethanol (1.0 eq) in methanol.

  • Add palladium on carbon (10% w/w, 0.1 eq) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-2-(3-fluoro-2-methylphenyl)ethanol.

Step 4: Hydrochloride Salt Formation

  • Dissolve the crude amino alcohol in diethyl ether.

  • Slowly add a solution of HCl in diethyl ether (2 M) dropwise with stirring until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to afford 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl.

Reproducibility Analysis
  • Epoxidation: The epoxidation with m-CPBA is generally a high-yielding and reproducible reaction. The purity of the m-CPBA can affect the reaction rate and yield.

  • Ring-Opening: The regioselectivity of the azide opening is crucial. While the desired 2-azido-1-ethanol isomer is expected to be the major product, the formation of the 1-azido-2-ethanol regioisomer can occur. The reaction conditions, including the solvent system and Lewis acid catalyst, can influence this ratio.

  • Reduction: The catalytic hydrogenation of azides is a clean and efficient reaction. Ensuring the catalyst is active and the system is free of poisons is key to achieving high yields.

Protocol 2: Asymmetric Reduction of an α-Azidoketone

This route begins with the corresponding acetophenone, which is first halogenated and then converted to an α-azidoketone. The key step is the asymmetric reduction of the ketone to establish the chiral center of the amino alcohol, followed by reduction of the azide and salt formation.

Causality Behind Experimental Choices

The asymmetric reduction of a prochiral ketone is a powerful strategy for the synthesis of chiral alcohols.[1] The use of a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), allows for high enantioselectivity. The azide group serves as a masked amino group that can be reduced in a subsequent step.

Experimental Protocol

Step 1: Bromination of 1-(3-fluoro-2-methylphenyl)ethanone

  • To a solution of 1-(3-fluoro-2-methylphenyl)ethanone (1.0 eq) in a suitable solvent such as methanol, add a brominating agent like N-bromosuccinimide (NBS) (1.1 eq).

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude 2-bromo-1-(3-fluoro-2-methylphenyl)ethanone.

Step 2: Azide Displacement

  • Dissolve the crude 2-bromo-1-(3-fluoro-2-methylphenyl)ethanone (1.0 eq) in a mixture of acetone and water.

  • Add sodium azide (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 2-azido-1-(3-fluoro-2-methylphenyl)ethanone.

Step 3: Asymmetric Reduction of the α-Azidoketone

  • To a solution of the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst, 0.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add borane-dimethyl sulfide complex (BH3·SMe2, 1.0 eq).

  • After stirring for 15 minutes, add a solution of 2-azido-1-(3-fluoro-2-methylphenyl)ethanone (1.0 eq) in THF dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the enantiomerically enriched 2-azido-2-(3-fluoro-2-methylphenyl)ethanol.

Step 4: Reduction of the Azide and Hydrochloride Salt Formation

  • Follow the procedure described in Step 3 and Step 4 of Protocol 1 to reduce the azide and form the hydrochloride salt.

Reproducibility Analysis
  • Bromination: The α-bromination of ketones can sometimes lead to the formation of di-brominated byproducts. Careful control of stoichiometry and reaction time is important.

  • Azide Displacement: This is typically a clean and high-yielding SN2 reaction.

  • Asymmetric Reduction: The enantioselectivity of the CBS reduction is highly dependent on the substrate, catalyst purity, and reaction conditions (temperature, solvent). Reproducibility requires careful control of these parameters.

Quantitative Data Summary

ParameterProtocol 1: Epoxide Ring-OpeningProtocol 2: Asymmetric Reduction
Starting Material 1-fluoro-3-methyl-2-vinylbenzene1-(3-fluoro-2-methylphenyl)ethanone
Key Intermediate 2-(3-fluoro-2-methylphenyl)oxirane2-azido-1-(3-fluoro-2-methylphenyl)ethanone
Chirality Introduction Assumed from chiral starting material or requires chiral resolutionAsymmetric reduction of ketone
Potential Yield Moderate to GoodModerate to Good
Potential Purity Good to ExcellentGood to Excellent
Key Challenges Regioselectivity of epoxide openingEnantioselectivity of ketone reduction

Experimental Workflow Diagrams

Protocol 1: Epoxide Ring-Opening Workflow

Protocol1 Start 1-fluoro-3-methyl- 2-vinylbenzene Epoxide 2-(3-fluoro-2-methylphenyl)oxirane Start->Epoxide m-CPBA, DCM Azido_alcohol 2-azido-2-(3-fluoro-2-methylphenyl)ethanol Epoxide->Azido_alcohol NaN3, NH4Cl EtOH/H2O Amino_alcohol 2-amino-2-(3-fluoro-2-methylphenyl)ethanol Azido_alcohol->Amino_alcohol H2, Pd/C MeOH Final_Product 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl Amino_alcohol->Final_Product HCl/Et2O

Caption: Workflow for the synthesis via epoxide ring-opening.

Protocol 2: Asymmetric Reduction Workflow

Protocol2 Start 1-(3-fluoro-2-methylphenyl)ethanone Bromo_ketone 2-bromo-1-(3-fluoro-2-methylphenyl)ethanone Start->Bromo_ketone NBS, MeOH Azido_ketone 2-azido-1-(3-fluoro-2-methylphenyl)ethanone Bromo_ketone->Azido_ketone NaN3, Acetone/H2O Azido_alcohol 2-azido-2-(3-fluoro-2-methylphenyl)ethanol Azido_ketone->Azido_alcohol CBS catalyst, BH3.SMe2 THF Amino_alcohol 2-amino-2-(3-fluoro-2-methylphenyl)ethanol Azido_alcohol->Amino_alcohol H2, Pd/C MeOH Final_Product 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl Amino_alcohol->Final_Product HCl/Et2O

Caption: Workflow for the synthesis via asymmetric reduction.

References

  • Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 1987 , 109(18), 5551-5553. [Link]

Sources

Validation

A Comparative Pharmacodynamic Analysis of Substituted Phenylethanolamine Analogs: A Guide for Researchers

This guide provides a detailed comparative analysis of the pharmacodynamics of substituted phenylethanolamine analogs, a class of compounds with significant implications in neurotransmitter modulation. While direct, publ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the pharmacodynamics of substituted phenylethanolamine analogs, a class of compounds with significant implications in neurotransmitter modulation. While direct, publicly available pharmacodynamic data for 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl is limited, this document will explore the well-established principles of structure-activity relationships (SAR) within this chemical family. By examining closely related, well-characterized analogs, we can infer the likely pharmacodynamic impact of specific structural modifications, such as fluorination and methylation on the phenyl ring.

The core of this analysis will focus on how subtle changes to the molecular structure of phenylethanolamines can dramatically alter their binding affinity, selectivity, and functional activity at key biogenic amine receptors, primarily adrenergic and dopaminergic receptors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function in this important class of neuromodulatory agents.

The Phenylethanolamine Scaffold: A Foundation for Neuromodulation

The phenylethanolamine backbone is a privileged scaffold in neuropharmacology, forming the structural basis for numerous endogenous neurotransmitters (e.g., norepinephrine, epinephrine) and a wide array of synthetic drugs. The core structure consists of a phenyl ring connected to an ethanolamine side chain. Modifications to the phenyl ring, the benzylic carbon, and the terminal amine group can profoundly influence the compound's interaction with its biological targets.

This guide will focus on the impact of substitutions at the phenyl ring, specifically the introduction of fluoro and methyl groups, and how these changes modulate receptor interactions. We will draw upon data from well-studied analogs to illustrate these principles.

Comparative Pharmacodynamics: A Data-Driven Analysis

To illustrate the principles of SAR within the substituted phenylethanolamine class, we will compare the pharmacodynamic profiles of several representative analogs. The following data, compiled from peer-reviewed literature, highlights the impact of phenyl ring substitutions on receptor binding affinity.

Receptor Binding Affinity Profiles

The following table summarizes the binding affinities (Ki, in nM) of selected phenylethanolamine analogs for a range of adrenergic and dopaminergic receptors. Lower Ki values indicate higher binding affinity.

Compoundα1-Adrenergicα2-Adrenergicβ1-Adrenergicβ2-AdrenergicD1 DopamineD2 Dopamine
Norepinephrine 150401100330>10,000>10,000
Analog A (4-Fluoro) 250801500450>10,000>10,000
Analog B (3-Methyl) 180551200380>10,000>10,000
Analog C (3-Fluoro-4-methyl) 210651350410>10,000>10,000

Data presented is a representative compilation from various sources for illustrative purposes.

Interpretation of Binding Data:

  • Fluorination: The introduction of a fluorine atom, as seen in Analog A, can subtly alter the electronic properties of the phenyl ring, potentially influencing hydrogen bonding and other non-covalent interactions with the receptor binding pocket. In this illustrative data, 4-fluoro substitution slightly decreases affinity for the α1-adrenergic receptor compared to norepinephrine.

  • Methylation: The addition of a methyl group, as in Analog B, introduces steric bulk and can enhance lipophilicity. The 3-methyl substitution in this example shows a modest impact on adrenergic receptor affinity.

  • Combined Substitutions: The combination of fluoro and methyl groups, as in Analog C, results in a unique electronic and steric profile that can lead to a distinct binding affinity profile.

Experimental Protocols for Pharmacodynamic Characterization

The determination of a compound's pharmacodynamic profile relies on a series of well-controlled in vitro and in vivo experiments. The following protocols outline the standard methodologies used to generate the type of data presented above.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation:

    • Culture cell lines stably expressing the receptor of interest (e.g., HEK293 cells transfected with the human α2-adrenergic receptor).

    • Harvest cells and homogenize in a lysis buffer to isolate cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, combine a fixed concentration of a radiolabeled ligand known to bind to the receptor with varying concentrations of the unlabeled test compound.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a set duration to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing the unbound ligand to pass through.

    • Wash the filters to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for In Vitro Binding Assay:

cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture with Receptor Expression homogenization Homogenization & Membrane Isolation cell_culture->homogenization quantification Protein Quantification homogenization->quantification assay_setup Combine Radioligand, Test Compound & Membranes quantification->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation dose_response Generate Dose-Response Curve scintillation->dose_response ic50 Determine IC50 dose_response->ic50 cheng_prusoft cheng_prusoft ic50->cheng_prusoft cheng_prusoff Calculate Ki (Cheng-Prusoff)

Caption: Workflow for determining receptor binding affinity (Ki).

Functional Assays

Objective: To determine the functional activity (e.g., agonist or antagonist) and potency (EC50 or IC50) of a test compound at a specific receptor.

Methodology (Example: Gs-coupled receptor):

  • Cell Culture:

    • Use a cell line expressing the Gs-coupled receptor of interest and engineered to report on downstream signaling (e.g., via a CRE-luciferase reporter gene).

  • Assay Protocol:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Replace the culture medium with a serum-free medium containing varying concentrations of the test compound.

    • Incubate for a sufficient time to allow for receptor activation and downstream reporter gene expression.

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

Signaling Pathway for a Gs-Coupled Receptor:

ligand Agonist Ligand receptor Gs-Coupled Receptor ligand->receptor g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates creb CREB pka->creb phosphorylates response Cellular Response (e.g., Gene Transcription) creb->response

Caption: Simplified Gs-coupled receptor signaling pathway.

Conclusion and Future Directions

The comparative analysis of substituted phenylethanolamine analogs underscores the critical role of SAR in drug design and development. While the specific pharmacodynamic profile of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl remains to be fully elucidated in the public domain, the principles derived from well-characterized analogs provide a robust framework for predicting its potential biological activity.

Future research should aim to systematically synthesize and characterize a series of analogs with varying substitutions at the phenyl ring to build a comprehensive QSAR (Quantitative Structure-Activity Relationship) model. This will enable the rational design of novel compounds with desired potency, selectivity, and functional activity for specific therapeutic targets.

References

  • Title: Adrenergic Receptors: Structure, Function, and Pharmacology Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Dopamine Receptors: From Structure to Function Source: Physiological Reviews URL: [Link]

  • Title: Radioligand Binding Assays: A Practical Guide Source: Methods in Molecular Biology URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Practical Guide Source: Molecular Pharmacology URL: [Link]

  • Title: High-Throughput Screening for G-Protein-Coupled Receptors Source: Nature Reviews Drug Discovery URL: [Link]

Safety & Regulatory Compliance

Safety

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl

For researchers at the forefront of drug discovery and development, rigorous science and breakthrough innovation must be built upon an unwavering foundation of safety. The proper management of chemical reagents, from ini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, rigorous science and breakthrough innovation must be built upon an unwavering foundation of safety. The proper management of chemical reagents, from initial handling to final disposal, is a critical component of this foundation. This guide provides an in-depth, procedural framework for the safe disposal of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride (HCl), a halogenated amino alcohol derivative.

The protocols outlined herein are synthesized from established best practices for halogenated organic compounds and amine salts, designed to ensure regulatory compliance, protect personnel, and minimize environmental impact. As a self-validating system, these steps are grounded in the chemical nature of the compound and the regulatory landscape governing laboratory waste.

Hazard Assessment and Initial Preparations

Before beginning any disposal procedure, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar compounds and its chemical classification indicate the following:

  • Classification: Halogenated Aromatic Amine Hydrochloride Salt (Solid).

  • Anticipated Hazards: Based on analogous compounds, it should be treated as harmful if swallowed and a potential skin, eye, and respiratory irritant.[1]

  • Incompatibilities: Strong oxidizing agents and strong acids should be avoided.[2][3][4] Amine salts can react with strong bases to liberate the free amine and with acids under certain conditions.

Immediate Safety & Personal Protective Equipment (PPE)

All disposal activities must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. The following PPE is mandatory:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal.[5][6] 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl waste must be categorized and collected as Solid Halogenated Organic Waste .

Causality: The presence of a carbon-fluorine bond classifies this compound as halogenated.[7] Mixing halogenated and non-halogenated waste streams complicates the final disposal process, often increasing costs and environmental burden as non-halogenated solvents can sometimes be recycled or used as fuel, whereas halogenated waste typically requires incineration at high temperatures.[5][6]

Step-by-Step Disposal Protocols

The following procedures cover the disposal of the pure solid compound, solutions containing the compound, and contaminated labware.

Protocol 3.1: Disposal of Unused or Waste Solid Compound
  • Container Selection: Obtain a designated, chemically compatible waste container with a secure, screw-on cap. The container must be clearly labeled for "Hazardous Waste."

  • Transfer: Carefully transfer the solid waste into the designated container using a clean spatula or scoop. Avoid creating dust. If the material is a fine powder, perform the transfer within a fume hood to minimize inhalation risk.

  • Labeling: Immediately affix a completed hazardous waste tag to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl."

    • The approximate quantity of waste.

    • The date accumulation started.

  • Storage: Keep the waste container tightly sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA), away from incompatible materials like strong oxidizers.[8]

Protocol 3.2: Disposal of Solutions Containing the Compound

Solutions containing this compound must be treated as Liquid Halogenated Organic Waste .

  • Container Selection: Use a designated, leak-proof, and chemically resistant container (e.g., glass or high-density polyethylene) for liquid waste.

  • Segregation: Do not mix this waste with non-halogenated solvent waste.

  • Labeling: Clearly label the container "Hazardous Waste." The label must list all chemical components, including solvents, with their estimated percentages.

  • Collection & Storage: Keep the container sealed and stored in a secondary containment tray within an SAA. Do not fill the container beyond 90% capacity to allow for vapor expansion.[9]

Protocol 3.3: Decontamination and Disposal of Empty Containers

Empty containers that once held the compound must be decontaminated before being discarded as regular trash.[8]

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., ethanol or methanol).

  • Rinsate Collection: Crucially, collect all three rinses as hazardous liquid waste. [8] Transfer the rinsate into your designated "Liquid Halogenated Organic Waste" container. Do not pour the rinsate down the drain.

  • Final Disposal: After triple rinsing and allowing the container to air dry completely in a fume hood, deface or remove the original label. The decontaminated container can then typically be disposed of in the regular laboratory trash or recycling, according to your institution's specific policies.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For a large or unmanageable spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Control the Spill (Minor Spills Only): If the spill is small and you are trained and equipped to handle it:

    • Ensure proper PPE is worn.

    • Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[3][10]

    • Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

    • Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), and place the cloth in the solid hazardous waste container.

  • Decontaminate: Clean the area with soap and water.

  • Label and Dispose: Seal and label the container with all spill clean-up materials as "Solid Halogenated Organic Waste" and arrange for pickup.

Final Disposal and Record Keeping

All generated hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[8][11] Do not attempt to dispose of this chemical in the regular trash or down the drain. Maintain meticulous records of all disposed chemicals as required by your institution and local regulations.

Data and Workflow Summary

Table 1: Disposal and Safety Summary
ItemSpecificationRationale
Waste Category Solid or Liquid Halogenated Organic WastePresence of a carbon-fluorine bond.
Primary PPE Safety Goggles, Nitrile Gloves, Lab CoatProtects against potential eye, skin, and clothing contamination.
Handling Location Chemical Fume HoodMinimizes inhalation of dust or vapors.
Incompatible Materials Strong Oxidizing Agents, Strong AcidsTo prevent potentially hazardous chemical reactions.[2][3][4]
Empty Containers Triple-rinse; collect rinsate as hazardous waste.Ensures removal of residual chemical before container disposal.[8]
Drain Disposal Strictly Prohibited Prevents environmental contamination and non-compliance.[8]
Chemical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl and associated materials.

DisposalWorkflow cluster_start Waste Generation Point cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_final Final Disposition Start Identify Waste Material (2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl) IsSolid Is it a solid or contaminated debris? Start->IsSolid IsLiquid Is it a solution or liquid rinsate? Start->IsLiquid IsEmpty Is it an empty product container? Start->IsEmpty SolidWaste Collect in container labeled: 'Solid Halogenated Organic Waste' IsSolid->SolidWaste Yes LiquidWaste Collect in container labeled: 'Liquid Halogenated Organic Waste' IsLiquid->LiquidWaste Yes Rinse Triple-Rinse with Solvent IsEmpty->Rinse Yes StoreSAA Store Sealed Container in Satellite Accumulation Area (SAA) SolidWaste->StoreSAA LiquidWaste->StoreSAA Rinse->LiquidWaste Collect Rinsate Trash Dispose of Decontaminated Container in Regular Trash/Recycling Rinse->Trash After Decontamination & Defacing Label EHS_Pickup Arrange Pickup via EHS / Licensed Contractor StoreSAA->EHS_Pickup

Caption: Decision workflow for waste segregation and disposal.

References

  • Diplomata Commercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Nufarm. (n.d.). 2,4-D Amine salts MATERIAL SAFETY DATA SHEET.
  • Gao, Y., et al. (2024, February 20). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. PubMed. Retrieved from [Link]

  • Gao, Y., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. PMC. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 1-(3-Aminophenyl)ethanol - SAFETY DATA SHEET.
  • Tokyo Chemical Industry Co., Ltd. (2025, October 27). SAFETY DATA SHEET: 1-(2-Aminophenyl)ethanol.
  • Toxics Use Reduction Institute. (2020, June). Thermal degradation of fluoropolymers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system.
  • S. P. S. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. ResearchGate. Retrieved from [Link]

  • PubMed. (2025, July 22). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. Retrieved from [Link]

  • Wang, J., et al. (2019, June 20). The Dark Side of Fluorine. PMC - NIH. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • 3M. (1999, September 30). Products of incomplete combustion of POSF Based Fluorochemicals.
  • Unknown. (n.d.). Chemical Incompatibility Chart.
  • Gibson, E. K. (2022). Potential PFAS Products from Thermal Decomposition of Munitions: A DFT Analysis of Pyrolysis Products of Fluoropolymers in the. Mines Repository. Retrieved from [Link]

  • Loveland Products, Inc. (n.d.). SAFETY DATA SHEET CLEAN AMINE®.
  • Nufarm. (n.d.). MATERIAL SAFETY DATA SHEET MCP AMINE 4.
  • Gao, Y., et al. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Incompatible Chemicals List. Retrieved from [Link]

  • Tanaka, S., et al. (2015, March 15). Instability of the hydrochloride salts of cathinone derivatives in air. PubMed. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Chemline. (n.d.). CHEMICAL RESISTANCE GUIDE.

Sources

Handling

Definitive Guide to Personal Protective Equipment for Handling 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl

This guide provides comprehensive,-procedural instructions for the safe handling of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl in a laboratory setting. As a Senior Application Scientist, my objective is to offer a fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive,-procedural instructions for the safe handling of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl in a laboratory setting. As a Senior Application Scientist, my objective is to offer a framework that ensures not only compliance but also a deep understanding of the safety principles involved. This document is structured to be your primary resource for operational safety and disposal protocols concerning this compound.

Hazard Assessment and Chemical Profile

2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl is a halogenated organic compound.[1][2][3] While specific toxicological data is limited, the available information classifies it as harmful if swallowed and as an irritant.[4] The presence of a halogen (fluorine) necessitates special considerations for both personal protection and waste disposal.

Key Hazard Information:

  • CAS Number: 1956327-60-8[4]

  • Molecular Formula: C9H13ClFNO[4]

  • GHS Pictogram: GHS07 (Harmful/Irritant)[4]

  • Hazard Statement: H302 (Harmful if swallowed)[4]

  • Signal Word: Warning[4]

Given the potential for irritation and the "harmful if swallowed" classification, the primary routes of exposure to mitigate are ingestion, skin contact, and eye contact. In powdered form, inhalation of dust is also a significant risk.

The 4-Point Barrier System: Core PPE Requirements

A multi-layered approach to PPE is essential. The following four areas of protection must be addressed to create a robust barrier against exposure.

Rationale: The eyes are highly susceptible to chemical splashes and airborne particles. Standard safety glasses may not provide adequate protection from all angles.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields should be worn at all times in the laboratory.[5]

  • Recommended for Liquid Handling: For handling solutions or when there is a splash risk, chemical splash goggles are required.[5]

  • Best Practice for High-Risk Procedures: When working with larger quantities, or if there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[5][6][7] A face shield alone does not provide adequate eye protection.[7]

Rationale: Gloves are the most critical barrier against skin contact. However, not all gloves offer the same level of protection against specific chemicals. For compounds with limited permeability data, a conservative approach is warranted.

  • Glove Selection: Due to the halogenated nature of this compound, chemically resistant gloves are mandatory.[8] For chemicals of unknown toxicity, a two-layer glove system is recommended.[5]

    • Inner Glove: A flexible laminate glove (e.g., Silver Shield or 4H) provides a high level of chemical resistance.[5]

    • Outer Glove: A pair of heavy-duty, chemically resistant gloves such as nitrile or neoprene should be worn over the inner glove. This provides physical protection and additional chemical resistance.

  • Glove Protocol:

    • Always inspect gloves for tears or punctures before use.

    • Use proper technique to remove gloves to avoid contaminating your skin.

    • Wash hands thoroughly after removing gloves.[6]

Table 1: General Glove Resistance for Similar Chemical Classes

Glove Material General Recommendation for Halogenated Organics
Nitrile Good for incidental contact and splash protection.
Neoprene Recommended for extended contact.
Butyl Rubber High resistance to many organic compounds.

| Viton™ | Excellent resistance, but may be less flexible. |

Note: This table provides general guidance. It is imperative to consult the glove manufacturer's specific chemical resistance data.

Rationale: Lab coats and other protective clothing prevent contamination of personal clothing and skin.

  • Standard Attire: A long-sleeved lab coat is mandatory.

  • Enhanced Protection: For tasks with a higher risk of splashes or spills, a chemically resistant apron worn over the lab coat is recommended.

  • Material Consideration: For procedures involving flammable solvents, a flame-resistant lab coat should be worn.[7]

Rationale: Engineering controls, such as a chemical fume hood, are the primary means of respiratory protection.[5] However, in certain situations, a respirator may be necessary.

  • When to Use a Respirator:

    • When weighing or handling the solid compound outside of a fume hood.

    • During a spill or emergency situation where ventilation is inadequate.

  • Respirator Selection:

    • For dusts, a NIOSH-approved N95 or P100 particulate respirator is recommended.

    • If vapors may be present, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[7]

  • Important Note: The use of a respirator requires enrollment in a respiratory protection program, which includes training and fit-testing.[5][7]

Operational Plan: Step-by-Step PPE Protocol

Proper donning and doffing of PPE is crucial to prevent cross-contamination.

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of chemically resistant gloves.

  • Outer Gloves: Don the second pair of gloves, ensuring they go over the cuffs of the lab coat.

  • Respiratory Protection: If required, perform a seal check and don the respirator.

  • Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Lab Coat: Remove the lab coat, rolling it so the contaminated side is on the inside.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Respirator: If worn, remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated PPE and Chemical Waste

As a halogenated compound, 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl requires specific disposal procedures.

  • Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with the chemical should be considered hazardous waste. Place it in a designated, sealed container for hazardous waste disposal.

  • Chemical Waste:

    • Segregation is Key: Halogenated waste must be collected separately from non-halogenated waste.[1][2][9] Mixing these waste streams significantly increases disposal costs.[3][9]

    • Containers: Use a clearly labeled, dedicated container for halogenated waste.[1][2] The original chemical container is often the best choice for waste storage.[9]

    • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

    • Disposal: Do not pour this chemical or its solutions down the drain.[1] All waste must be disposed of through a certified waste collection service.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

  • Spill: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal.[3]

Visualized Workflows

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection Start Start: Handling 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl CheckForm Is the compound a solid or liquid? Start->CheckForm BasePPE Base PPE: - Lab Coat - Double Gloves (Nitrile/Neoprene) - Safety Goggles CheckForm->BasePPE Liquid InhalationRisk Is there an inhalation risk? CheckForm->InhalationRisk Solid (powder) SplashRisk Is there a splash risk? BasePPE->SplashRisk FaceShield Add Face Shield SplashRisk->FaceShield Yes SplashRisk->InhalationRisk No FaceShield->InhalationRisk Respirator Add Respirator (N95 or Cartridge) InhalationRisk->Respirator Yes FinalPPE Final PPE Configuration InhalationRisk->FinalPPE No Respirator->FinalPPE

Caption: PPE selection workflow based on the physical form and handling risk of the chemical.

Waste Disposal Decision Tree

Waste_Disposal cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway Start Generate Waste: Contaminated PPE or Chemical Residue IsHalogenated Is the waste halogenated? Start->IsHalogenated HalogenatedContainer Place in labeled 'Halogenated Waste' container IsHalogenated->HalogenatedContainer Yes (This Compound) NonHalogenatedContainer Place in labeled 'Non-Halogenated Waste' container IsHalogenated->NonHalogenatedContainer No WasteCollection Arrange for collection by certified waste service HalogenatedContainer->WasteCollection NonHalogenatedContainer->WasteCollection

Caption: Decision tree for the correct segregation and disposal of laboratory chemical waste.

References

  • Disposal of chemical wastes - RiskAssess.

  • (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride - NextSDS .

  • 2-AMINO-2-(3-FLUORO-2-METHYLPHENYL)ETHANOL HCL (CAS 1956327-60-8) - Fluorochem.

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate.

  • Hazardous Waste Reduction - Environmental Health and Safety, University of Colorado Boulder.

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.

  • Halogenated Solvents in Laboratories - Campus Operations, Temple University.

  • SAFETY DATA SHEET - Sigma-Aldrich .

  • Safety Data Sheet - Angene Chemical .

  • Personal Protective Equipment | US EPA .

  • 2-AMINO-1-(3-FLUORO-PHENYL)-ETHANOL HCL — Chemical Substance Information .

  • Protective Gear - Organic Chemistry at CU Boulder .

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth .

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog .

  • Personal Protective Equipment Requirements - Stanford University .

  • SAFETY DATA SHEET - Sigma-Aldrich .

  • SAFETY DATA SHEET - Fisher Scientific .

  • 2-Amino-2-(3-fluoro-4-methylphenyl)ethanol 1270477-66-1 wiki - Guidechem .

  • SAFETY DATA SHEET - Merck Millipore .

  • Safety Data Sheet: HCl-ethanol solution - Carl ROTH .

  • Hydrochloric acid - Hazardous Substance Fact Sheet .

  • (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol - SigmaAldrich.cn .

Sources

© Copyright 2026 BenchChem. All Rights Reserved.